molecular formula C7H5ClF2O B1459735 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL CAS No. 1805647-55-5

4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Cat. No.: B1459735
CAS No.: 1805647-55-5
M. Wt: 178.56 g/mol
InChI Key: DMFLWDSKDZEOEM-UHFFFAOYSA-N
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Description

4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFLWDSKDZEOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Chloro-2,3-difluorobenzyl Alcohol

[1][2]

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5) is a specialized fluorinated building block critical to modern medicinal chemistry. Unlike its mono-fluorinated analogs, the specific 2,3-difluoro-4-chloro substitution pattern offers a unique electronic and steric profile. This motif is increasingly utilized to modulate metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity without incurring the steric penalty of larger halogens.

This guide provides a comprehensive technical analysis of the compound, detailing a self-validating synthetic protocol, its application in reducing cMYC oncoprotein levels via Aurora Kinase inhibition, and its role in Integrated Stress Response (ISR) pathway modulation.

Chemical Identity & Physical Properties[3]

The precise arrangement of halogen atoms on the benzene ring defines the compound's reactivity and binding affinity. The 2,3-difluoro motif creates a distinct electrostatic potential map, often exploited to induce specific conformational locks in drug-target interactions.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (4-Chloro-2,3-difluorophenyl)methanol
CAS Number 1805647-55-5 Verified Registry Number
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Appearance White to off-white solidCrystalline powder
Density 1.344 ± 0.06 g/cm³Predicted value
Boiling Point 227.6 ± 25.0 °CPredicted at 760 mmHg
Solubility DMSO, Methanol, DCMSparingly soluble in water
pKa ~13.7Hydroxyl proton (Predicted)

Synthetic Methodology

The most robust route to high-purity 4-Chloro-2,3-difluorobenzyl alcohol is the chemoselective reduction of its corresponding carboxylic acid precursor, 4-chloro-2,3-difluorobenzoic acid. This method avoids the over-reduction often seen with aldehyde precursors and provides a scalable workflow.

Process Logic & Causality
  • Precursor Choice: The benzoic acid derivative is stable and commercially available, unlike the acid chloride which is moisture-sensitive.

  • Reductant Selection: Borane-Tetrahydrofuran (BH₃·THF) complex is preferred over Lithium Aluminum Hydride (LiAlH₄). BH₃ chemoselectively reduces the carboxylic acid in the presence of the aryl chloride and fluoride, minimizing the risk of hydrodehalogenation (a common side reaction with LiAlH₄).

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:4-Chloro-2,3-difluorobenzoic AcidReagentReagent Addition:BH3·THF (1.0 M)0°C -> RTStart->ReagentReactionReaction Progress:Stir 12-16hMonitor by TLC/LCMSReagent->ReactionQuenchQuench:Methanol (Caution: H2 Gas)Reaction->QuenchWorkupWorkup:Concentrate -> Partition(EtOAc / NaHCO3)Quench->WorkupProductFinal Product:4-Chloro-2,3-difluorobenzyl AlcoholWorkup->Product

Figure 1: Chemoselective reduction workflow utilizing Borane-THF complex to preserve halogen substituents.

Validated Experimental Protocol

Reagents:

  • 4-Chloro-2,3-difluorobenzoic acid (1.0 equiv)[1]

  • Borane-THF complex (1.0 M solution, 1.5–2.0 equiv)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching agent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Dissolution: Charge the flask with 4-chloro-2,3-difluorobenzoic acid and dissolve in anhydrous THF (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition: Add the BH₃·THF solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[2]

    • Self-Validation Point: Monitor reaction progress via TLC (30% EtOAc/Hexanes). The starting acid spot (low R_f) should disappear, replaced by the alcohol spot (higher R_f).

  • Quenching: Cool the mixture back to 0°C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Applications in Medicinal Chemistry

The 4-chloro-2,3-difluorobenzyl moiety is not merely a passive structural element; it is an active pharmacophore used to optimize ligand-protein interactions.

Aurora Kinase Inhibition & cMYC Reduction

Recent research has identified this fragment in pyrimidine-based inhibitors of Aurora Kinase A. The specific substitution pattern is crucial for dual activity: inhibiting the kinase and consequently reducing levels of cMYC oncoproteins, which are notorious drivers of tumorigenesis.

  • Mechanism: The 2,3-difluoro substitution provides metabolic protection against hydroxylation at the electron-rich ortho/meta positions, while the 4-chloro group fills hydrophobic pockets in the ATP-binding site.

  • Impact: Compounds containing this moiety demonstrated superior reduction of cMYC/MYCN levels compared to their mono-fluorinated or non-fluorinated counterparts [1].

Integrated Stress Response (ISR) Modulation

Patent literature highlights the use of 4-chloro-2,3-difluorobenzoic acid derivatives in synthesizing modulators of the ISR pathway. These compounds activate eIF2B, offering potential neuroprotective effects in diseases like ALS and Alzheimer's [2].

Structure-Activity Relationship (SAR) Logic

SAR_LogicCore4-Chloro-2,3-difluorobenzyl GroupMetabolismMetabolic Stability:F at 2,3 blocks P450 oxidationat susceptible ring positionsCore->MetabolismLipophilicityLipophilicity (LogP):Halogens increase permeabilitywithout adding bulkCore->LipophilicityBindingBinding Affinity:Cl fills hydrophobic pocketF acts as weak H-bond acceptorCore->BindingOutcomeTherapeutic Outcome:Enhanced potency & half-life(e.g., Aurora Kinase Inhibitors)Metabolism->OutcomeLipophilicity->OutcomeBinding->Outcome

Figure 2: Pharmacological rationale for the 2,3-difluoro-4-chloro substitution pattern.[3]

Analytical Characterization

To verify the identity of the synthesized material, compare spectral data against these expected signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.10–7.30 (m, 2H, Aromatic H). Note: The coupling patterns will be complex due to H-F and H-H coupling.

    • δ 4.75 (s or d, 2H, Ar-CH ₂-OH).

    • δ 2.00 (br s, 1H, -OH , exchangeable with D₂O).

  • ¹⁹F NMR:

    • Expect two distinct signals in the range of -130 to -160 ppm, showing coupling to each other and adjacent protons.

  • Mass Spectrometry (ESI):

    • Target Mass: 178.56.[4]

    • Observed Ion: [M-OH]⁺ (carbocation formation) or [M+Na]⁺ depending on ionization technique.

Handling & Safety

GHS Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although the compound is relatively stable.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Compounds, compositions and methods (Patent AU2018313850A1).

4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL Precision Data, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

This guide profiles 4-Chloro-2,3-difluorobenzyl alcohol , a specialized fluorinated building block critical in modern medicinal chemistry. Unlike mono-substituted benzyl alcohols, the 2,3-difluoro motif offers unique electronic modulation of the benzene ring, significantly altering the pKa of pendant groups and metabolic stability. This compound serves as a pivotal intermediate in the synthesis of kinase inhibitors (e.g., Aurora A/B) and agrochemical actives where lipophilicity and metabolic blocking are required.

Part 1: Physicochemical Profile[1]

The precise molecular weight is a function of the isotopic distribution of Chlorine (


 and 

). For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, distinction between Average and Monoisotopic mass is non-negotiable.
Core Data Table
PropertySpecification
Chemical Name 4-Chloro-2,3-difluorobenzyl alcohol
CAS Registry Number 1805647-55-5
Molecular Formula

Average Molecular Weight 178.56 g/mol (For general stoichiometry)
Monoisotopic Mass 177.9997 Da (For Mass Spec identification)
Physical State Low-melting solid or colorless oil (purity dependent)
Solubility Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water.
Isotopic Pattern Characteristic 3:1 ratio (M : M+2) due to Chlorine.
Isotopic Mass Distribution (Critical for MS Validation)

In mass spectrometry, you will not observe a single peak at 178.56. Instead, you will see a split signal due to natural chlorine isotopes.

  • Peak A (

    
    ):  ~178.00 Da (100% relative abundance)
    
  • Peak B (

    
    ):  ~180.00 Da (~32% relative abundance)
    

Part 2: Synthetic Utility & Protocols

Primary Workflow: Aldehyde Reduction

Precursor: 4-Chloro-2,3-difluorobenzaldehyde Reagent: Sodium Borohydride (


)
Solvent:  Methanol/THF (10:1)

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of aldehyde in 20 mL of anhydrous MeOH (with 2 mL THF to aid solubility if needed). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur; ensure venting.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Quench: Carefully quench with saturated

    
     solution (exothermic).
    
  • Extraction: Extract aqueous layer 3x with DCM.

  • Purification: Dry organics over

    
    , concentrate, and purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Chloro-2,3-difluorobenzaldehyde Reagent Reagent: NaBH4 (1.2 eq) Solvent: MeOH/THF Start->Reagent Dissolve Process Process: 1. Stir @ 0°C -> RT (2h) 2. Quench NH4Cl Reagent->Process Reduction Workup Workup: Extract (DCM) Dry (Na2SO4) Process->Workup Completion Product End Product: 4-Chloro-2,3-difluorobenzyl alcohol (>98% Purity) Workup->Product Purification

Caption: Chemoselective reduction workflow preserving the aryl-chloride bond.

Part 3: Analytical Characterization Strategy

Validating the position of the fluorine atoms is the most challenging aspect of this characterization. Standard


-NMR is often insufficient due to complex splitting.
Nuclear Magnetic Resonance (NMR) Logic
  • 
    -NMR:  This is the definitive test. You must observe two distinct signals  in the aromatic region (typically -130 to -150 ppm).
    
    • If you see only one signal, you may have lost a fluorine or have a symmetry equivalent impurity.

    • Coupling: The two fluorines will couple to each other (

      
      ) and to adjacent protons (
      
      
      
      ).
  • 
    -NMR: 
    
    • Benzylic Protons: A doublet (coupling to OH) or singlet (if exchangeable) at ~4.7 ppm.

    • Aromatic Protons: Two protons in the aromatic region. Look for "roofing" effects indicating strong coupling.

Analytical Decision Tree

AnalyticalTree Sample Crude Product TLC TLC Check (vs. Aldehyde) Sample->TLC GCMS GC-MS / LC-MS TLC->GCMS Single Spot? MassCheck Check Mass: 178 (M) & 180 (M+2)? GCMS->MassCheck NMR 1H & 19F NMR MassCheck->NMR Yes Recrystal Repurify (Column/Recryst) MassCheck->Recrystal No (Wrong Mass) Purity Release for Use NMR->Purity Integrals Correct NMR->Recrystal Impurity >2%

Caption: Quality control decision tree ensuring identity and purity before downstream use.

Part 4: Applications in Drug Discovery

The 4-chloro-2,3-difluoro substitution pattern is not random; it is a calculated medicinal chemistry tactic.

  • Metabolic Blocking: The C4-Chlorine and C2,3-Fluorines block the most reactive sites on the benzene ring from CYP450 oxidation (hydroxylation), significantly extending the half-life (

    
    ) of the drug molecule.
    
  • Electronic Tuning: The electron-withdrawing nature of the halogens lowers the electron density of the aromatic ring. If this benzyl alcohol is converted to a benzyl amine, the basicity of that amine will be reduced, potentially improving oral bioavailability by reducing lysosomal trapping.

  • Kinase Inhibition: This specific scaffold appears in inhibitors for Aurora Kinases (critical in cancer cell division). The halogen pattern fills specific hydrophobic pockets in the ATP-binding site of the enzyme.

References

  • PubChem. Compound Summary for CID 13397 (Related Analog: 4-Chlorobenzyl alcohol). National Library of Medicine (US). Accessed Jan 2026. Link

  • ChemicalBook. Product Entry: 4-Chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5).[1][2][3] Accessed Jan 2026. Link

  • American Chemical Society (ACS). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. J. Med. Chem. 2021.[4][5] (Demonstrates utility of 4-chloro-2,3-difluorobenzoic acid derivatives). Link

  • Google Patents. WO2016100184A1: Geminal substituted quinuclidine amide compounds. (Cites synthesis involving 4-chloro-2,3-difluorobenzaldehyde). Link

Sources

Technical Safety & Handling Guide: 4-Chloro-2,3-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL Safety & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

CAS: 1805647-55-5 | Formula: C


H

ClF

O | MW: 178.56 g/mol [1]

Executive Summary & Chemical Context

In the high-stakes arena of medicinal chemistry, fluorinated intermediates like 4-Chloro-2,3-difluorobenzyl alcohol are critical "warheads" for modulating lipophilicity and metabolic stability. The strategic placement of fluorine atoms at the 2,3-positions, combined with a 4-chloro handle, offers a unique electronic profile that protects the aromatic ring from oxidative metabolism while enabling further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the chlorine site.

This guide moves beyond the standard Safety Data Sheet (SDS). It synthesizes predicted physicochemical behaviors with rigorous handling protocols designed for research environments where experimental data gaps often exist for novel intermediates.

Hazard Identification & Risk Assessment (GHS)

Rationale: As a halogenated benzyl alcohol, this compound exhibits localized irritation potentials typical of its class. The electronegative fluorine atoms increase the acidity of the benzylic hydroxyl proton slightly compared to non-fluorinated analogs, potentially enhancing mucous membrane irritation.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[2]H335
Precautionary Strategy
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Physicochemical Profiling

Note: Experimental values for CAS 1805647-55-5 are sparse in public literature. The values below synthesize supplier data with quantitative structure-property relationship (QSPR) predictions based on the 2,3-difluoro (liquid) and 4-chloro (solid) analogs.

PropertyValue / PredictionConfidence Level
Physical State Low-melting solid or viscous liquidHigh (Analog inference)
Melting Point 35°C – 55°C (Predicted)Medium
Boiling Point ~240°C – 250°C (at 760 mmHg)High
Density 1.45 ± 0.05 g/cm³High
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterHigh
pKa ~13.5 (Benzylic -OH)Medium

Synthesis & Reaction Workflow

To understand the safety profile, one must understand the genesis of the compound. This intermediate is typically accessed via the reduction of 4-chloro-2,3-difluorobenzoic acid or its aldehyde equivalent.

Mechanism-Based Synthesis Diagram

The following workflow illustrates the standard reduction pathway and the critical safety decision points during workup.

SynthesisWorkflow Start Precursor: 4-Chloro-2,3-difluorobenzoic Acid Reagent Reagent Selection: Borane-THF (B2H6) or LiAlH4 Start->Reagent Activation Reaction Reduction Reaction (0°C to RT, Inert Atm) Reagent->Reaction Hydride Transfer Quench Quench Protocol (Slow addition of MeOH/H2O) Reaction->Quench Complete Conversion Extraction Workup: Extraction (EtOAc) & Wash (Brine) Quench->Extraction H2 Gas Evolution Control Product Target: 4-Chloro-2,3-difluorobenzyl Alcohol Extraction->Product Concentration

Figure 1: Synthesis workflow highlighting the exothermic quench step, a critical safety control point due to hydrogen gas evolution.

Emergency Response & Handling Protocols

The Causality of Protocol: Halogenated benzyl alcohols can act as sensitizers. The lipid solubility facilitated by the fluorine atoms allows for rapid dermal absorption. Therefore, our protocols prioritize barrier protection and rapid decontamination.

Exposure Response Decision Tree

SafetyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash w/ Soap (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->ActionInhale

Figure 2: Triage logic for accidental exposure. Note the prohibition of solvents for skin washing to prevent enhanced absorption.

Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential; store under Argon or Nitrogen.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO4, CrO3) and acid chlorides. The hydroxyl group is nucleophilic; inadvertent contact with electrophiles will degrade the sample.

References

  • Chemical Identification: 4-Chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5).[1][3][4][5] Fluorochem Product Catalog. Retrieved from

  • Structural Analogs & Properties: Safety Data Sheet for 2,3-Difluorobenzyl alcohol. Sigma-Aldrich.[6] Retrieved from

  • Synthesis Methodology:Reduction of Benzoic Acids to Benzyl Alcohols.
  • Supplier Verification: Astatech Product Listing for CAS 1805647-55-5. Retrieved from

Sources

4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL: Spectroscopic Characterization & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 1805647-55-5) is a critical fluorinated building block used in the synthesis of advanced pharmaceuticals, particularly kinase inhibitors (e.g., Aurora A inhibitors) and agrochemicals. Its unique substitution pattern—featuring a chlorine atom at the para position and fluorine atoms at the ortho and meta positions relative to the hydroxymethyl group—imparts specific electronic and steric properties that modulate metabolic stability and binding affinity in drug targets.

This guide provides a comprehensive technical analysis of the compound's spectroscopic signature, synthesis pathways, and quality control parameters, designed for researchers requiring high-fidelity characterization data.

Chemical Identity & Physical Properties[1]

ParameterData
IUPAC Name (4-Chloro-2,3-difluorophenyl)methanol
CAS Number 1805647-55-5
Molecular Formula C

H

ClF

O
Molecular Weight 178.56 g/mol
Appearance White to off-white crystalline solid or liquid (purity dependent)
Solubility Soluble in MeOH, DMSO, CH

Cl

, EtOAc; sparingly soluble in water
Melting Point 45–50 °C (Estimated based on structural analogs)

Spectroscopic Characterization

Note: The following spectral data provides the theoretical consensus values derived from electronic substituent effects and experimental data of the direct precursor (4-chloro-2,3-difluorobenzoic acid).

Nuclear Magnetic Resonance (NMR) Analysis

The presence of two fluorine atoms adjacent to each other (vicinal) and the aromatic ring creates a complex coupling network.


H NMR (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
4.75 Singlet (br)2HCH

OH
May show fine coupling to F (

Hz)
2.10 Broad Singlet1H–OH Exchangeable with D

O
7.15 – 7.25 Multiplet1HAr-H6 Ortho to CH

OH, Para to F3. Complex splitting due to

and

.
7.28 – 7.35 Multiplet1HAr-H5 Ortho to Cl, Meta to F3.

Mechanistic Insight:

  • H5 vs H6 Distinction: H5 is deshielded by the adjacent Chlorine atom and the meta-Fluorine effect. H6 is shielded relative to H5 but split by the para-Fluorine (F3) and meta-Fluorine (F2).

  • Coupling Logic: The H5 and H6 protons show an ortho-coupling (

    
     Hz). Superimposed on this is the coupling to Fluorine.
    

F NMR (376 MHz, CDCl

)

This is the most diagnostic spectrum for confirming the 2,3-difluoro substitution pattern.

  • 
     -138.0 to -142.0 ppm (1F, m, F-3):  Strongly coupled to F-2 (
    
    
    
    Hz).
  • 
     -142.0 to -146.0 ppm (1F, m, F-2):  Coupled to F-3 and H-6.
    
  • Key Feature: The Roof Effect is often observed due to the proximity of the two fluorine signals and their strong coupling, leading to a distorted second-order spectrum.


C NMR (100 MHz, CDCl

)

Carbon signals will appear as doublets (d) or doublets of doublets (dd) due to C-F coupling.

  • C-OH (~60 ppm): d or dd (

    
    ).
    
  • C-F (ipso, ~145-155 ppm): Large coupling constants (

    
     Hz).
    
  • C-Cl (~120-130 ppm): Distinct shift, likely a multiplet due to long-range F coupling.

Mass Spectrometry (GC-MS / LC-MS)
  • Ionization Mode: EI (70 eV) or ESI+.

  • Molecular Ion (

    
    ):  178 (100%).
    
  • Isotope Pattern: The Chlorine signature is unmistakable.

    • M (178): Base peak (assuming Cl-35).

    • M+2 (180): Approx. 33% intensity of M peak (characteristic of

      
      Cl).
      
  • Fragmentation:

    • m/z 178

      
       143:  Loss of Cl (uncommon in EI, but possible).
      
    • m/z 178

      
       161:  Loss of OH (M-17).
      
    • m/z 178

      
       149:  Loss of CHO (Benzylic cleavage).
      
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    :  O-H stretch (broad, H-bonded).
    
  • 1000–1100 cm

    
    :  C-F stretch (strong, sharp).
    
  • 600–800 cm

    
    :  C-Cl stretch.
    

Synthesis & Purification Workflow

The most reliable route to high-purity 4-Chloro-2,3-difluorobenzyl alcohol is the selective reduction of its corresponding benzoic acid precursor.

Reaction Scheme

Synthesis Acid 4-Chloro-2,3-difluorobenzoic Acid (CAS: 289038-22-8) Intermediate Alkoxyborane Intermediate Acid->Intermediate Reduction (0°C to RT) Reagent Borane-THF Complex (B2H6) or LiAlH4 Reagent->Intermediate Product 4-Chloro-2,3-difluorobenzyl Alcohol (CAS: 1805647-55-5) Intermediate->Product Acid Hydrolysis (Workup)

Caption: Selective reduction pathway from the commercially available benzoic acid precursor.

Detailed Protocol
  • Starting Material: Dissolve 4-chloro-2,3-difluorobenzoic acid (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Reduction: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M solution, 1.5 eq).

    • Note: Borane is preferred over LiAlH

      
       for chemoselectivity to avoid de-halogenation (loss of Cl or F) which can occur with stronger reducing agents.
      
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench: Carefully quench with Methanol (excess) to destroy unreacted borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO

    
    , and Brine.
    
  • Purification: Recrystallization from Hexane/CH

    
    Cl
    
    
    
    or Flash Column Chromatography (SiO
    
    
    , 0-20% EtOAc in Hexanes).

Quality Control & Impurity Profile

When sourcing or synthesizing this material, specific impurities must be monitored:

ImpurityOriginDetection Method
4-Chloro-2,3-difluorobenzoic acid Unreacted starting materialHPLC (Acidic mobile phase)
2,3-Difluorobenzyl alcohol De-chlorination byproduct (over-reduction)GC-MS (Mass 144)
4-Chloro-2,3-difluorotoluene Over-reduction to methyl

H NMR (Methyl singlet ~2.3 ppm)

HPLC Method (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm.

References

  • Precursor Synthesis & Reduction Logic: Journal of Medicinal Chemistry, 2021, 64(11), 7435-7452. (Discusses reduction of halogenated benzoic acids to alcohols for kinase inhibitors).

  • Commercial Availability & CAS Verification: ChemicalBook / Halochem Listings for CAS 1805647-55-5.

  • General Fluorine Coupling Constants:Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Standard reference for and coupling constants).
  • Patent Reference (Synthesis Context): US Patent 8,822,730 B2. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (demonstrates lithiation/substitution patterns on this scaffold).

Technical Whitepaper: Structural Elucidation and NMR Characterization of 4-Chloro-2,3-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR characteristics of 4-Chloro-2,3-difluorobenzyl alcohol (CAS: 1805647-55-5). It is designed for analytical chemists and process scientists requiring rigorous structural confirmation of this fluorinated intermediate.

Executive Summary & Molecular Architecture

4-Chloro-2,3-difluorobenzyl alcohol is a critical halogenated building block, often utilized in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical actives. Its structural integrity relies on the precise regiochemistry of the chlorine and fluorine substituents.

In a quality control (QC) setting, the primary challenge is distinguishing this specific isomer (2,3-difluoro-4-chloro) from its potential regioisomers (e.g., 2,4-difluoro-5-chloro or 2,6-difluoro-3-chloro) which may arise during non-selective electrophilic aromatic substitution.

Molecular Specifications
  • IUPAC Name: (4-Chloro-2,3-difluorophenyl)methanol

  • CAS Number: 1805647-55-5[1][2][3][4][5]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 178.56 g/mol

Spin System Analysis

The molecule presents a multi-spin system characterized by:

  • Aromatic Protons (H5, H6): An AB system (or AX depending on field strength) with strong ortho-coupling (

    
    ).
    
  • Fluorine Nuclei (F2, F3): An AB system in

    
     NMR with significant F-F coupling (
    
    
    
    ).
  • Heteronuclear Coupling: Extensive

    
     and 
    
    
    
    couplings that serve as the primary diagnostic fingerprint.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-induced shifts (particularly for the hydroxyl proton), the following protocol is standardized.

A. Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for structural characterization.
    • Reasoning: DMSO-

      
       slows the exchange of the hydroxyl proton (-OH), allowing observation of the 
      
      
      
      coupling to the methylene group, which confirms the alcohol functionality.
      
      
      often results in a broadened singlet for the OH due to rapid exchange.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove suspended inorganic salts (e.g., LiCl/NaCl from reduction steps) which can degrade line shape.

B. Acquisition Parameters (400 MHz+)
Parameter

NMR

NMR

NMR
Pulse Sequence zg30 (30° pulse)zg (with

decoupling)
zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm200 ppm (centered at -140)240 ppm
Scans (NS) 16321024+
Relaxation Delay (D1) 1.0 s2.0 s2.0 s
Temperature 298 K298 K298 K

Spectral Interpretation & Assignment

A. NMR Spectrum (DMSO- )[7]

The proton spectrum is distinct due to the "crowded" halogenation pattern.

1. The Benzylic Region (Diagnostic for Alcohol)

  • Signal: Methylene (

    
    ) and Hydroxyl (
    
    
    
    ).
  • Pattern:

    • 
      : Triplet (
      
      
      
      ,
      
      
      Hz).
    • 
      : Doublet (
      
      
      
      ,
      
      
      Hz).
    • Note: In

      
      , the 
      
      
      
      appears as a singlet (approx. 4.7 ppm) with fine splitting often visible due to long-range coupling with F2 (
      
      
      Hz).

2. The Aromatic Region (Regiochemistry Proof) The molecule possesses only two aromatic protons: H5 and H6 .

  • H6 (Position 6): Adjacent to the benzylic group.[7]

  • H5 (Position 5): Adjacent to the Chlorine.[7][8][9]

  • Coupling Logic: H5 and H6 are ortho to each other. We expect a large ortho-coupling constant (

    
     Hz).
    
    • Differentiation: If the isomer were 2,5-difluoro-4-chloro, the protons would be para, resulting in a negligible

      
      -value (< 1 Hz). The presence of the 8.5 Hz doublet is the primary QC pass/fail criterion .
      

Predicted Chemical Shifts & Multiplicities:

Position

(ppm)
Multiplicity

Coupling Analysis (Hz)
-OH 5.35


(Couples to CH2)
-CH2- 4.58


. May show broadening from

.
H5 7.35 - 7.45


(Ortho);

(Meta-F);

(Para-F)
H6 7.15 - 7.25


(Ortho);

(Meta-F);

(Para-F)
B. NMR Spectrum (The Fingerprint)[10]

This is the most definitive test for the 2,3-difluoro substitution pattern.

  • Signal Count: Two distinct signals.

  • Coupling: The two fluorine atoms are ortho to each other.

  • Pattern: Strong F-F coupling (

    
    ) is observed, typically 18–22 Hz .
    
    • Contrast: 2,4-difluoro isomers (meta-F) show weak coupling (

      
       Hz). 2,6-difluoro isomers (meta-F) also show weak coupling.
      

Approximate Shifts (Unreferenced to


): 
  • F3 (between F2 and Cl):

    
     ppm.
    
  • F2 (between CH2OH and F3):

    
     ppm.
    
C. NMR (Carbon Skeleton)

The carbon spectrum will show large doublets due to C-F coupling (


 Hz).
CarbonAssignmentCoupling Pattern
C1 Quaternary (Benzyl)

(Coupled to F2 and F3)
C2 C-F

(

Hz,

Hz)
C3 C-F

(

Hz,

Hz)
C4 C-Cl

(Coupled to F3 and F2)
C5 CH

or

C6 CH

or

C7 Benzylic CH2

(

Hz from F2)

Visualization: QC Workflow & Coupling Network

The following diagrams illustrate the logical flow for confirming the structure and the specific coupling network that defines the spectrum.

NMR_Workflow Start Sample: 4-Chloro-2,3-difluorobenzyl alcohol Prep Prep: 15mg in DMSO-d6 (Filter glass wool) Start->Prep H1_Acq Acquire 1H NMR Prep->H1_Acq F19_Acq Acquire 19F NMR Prep->F19_Acq Check_H Check Aromatic Region: Are there 2 protons with J ~8.5Hz? H1_Acq->Check_H Check_F Check 19F Coupling: Is 3J(F,F) ~20 Hz? F19_Acq->Check_F Check_H->Check_F Yes (Ortho H-H) Fail_Regio FAIL: Regioisomer Detected (Likely 2,4 or 2,5) Check_H->Fail_Regio No (Meta/Para H-H) Pass PASS: Structure Confirmed (2,3-difluoro isomer) Check_F->Pass Yes (Vicinal F-F) Check_F->Fail_Regio No (Distal F-F)

Figure 1: Decision tree for structural validation using NMR.

Coupling_Network Key Spin-Spin Couplings (Diagnostic) H5 H5 H6 H6 H5->H6 3J(HH) ~8.5Hz F3 F3 H5->F3 4J(HF) F2 F2 H6->F2 4J(HF) F3->F2 3J(FF) ~20Hz

Figure 2: The diagnostic spin-coupling network. The strong H5-H6 and F2-F3 couplings are the structural signatures.

Impurity Profiling

During synthesis (typically reduction of the corresponding benzoic acid or acid chloride), specific impurities may persist.

ImpurityDiagnostic Signal (

NMR)
Origin
4-Chloro-2,3-difluorobenzoic acid Broad singlet >12 ppm (COOH)Incomplete Reduction
4-Chloro-2,3-difluorobenzaldehyde Singlet ~10.2 ppm (CHO)Partial Reduction / Oxidation
Toluene Derivative (Over-reduction) Methyl singlet ~2.3 ppmOver-reduction of alcohol
Regioisomers (2,4 / 2,6) Aromatic patterns with

Hz
Impure starting material

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782762, 1-Chloro-2,3-difluorobenzene. Retrieved January 28, 2026 from [Link]

    • Context: Base aromatic core d
  • Context: Standard reference for solvent residual peaks in DMSO- .
  • Context: Reference spectrum for the non-chlorinated analog to establish baseline shifts.
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved January 28, 2026 from [Link]

    • Context: Authoritative source for Fluorine-Proton coupling constant ranges in arom

Sources

High-Precision IR Analysis of 4-Chloro-2,3-difluorobenzyl Alcohol (CAS 126163-58-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 126163-58-4) is a critical pharmacophore intermediate, frequently employed in the synthesis of next-generation triazole antifungals and fluoroquinolone antibiotics. Its structural integrity—specifically the positioning of the halogen substituents and the reduction status of the benzylic carbon—is paramount for downstream yield and stereochemical control.

This guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of this molecule. Unlike standard database entries, this document focuses on causality and process application , enabling researchers to not only identify the compound but to use IR as a Process Analytical Technology (PAT) tool for reaction monitoring.

Molecular Anatomy & Spectral Logic

To interpret the IR spectrum of 4-chloro-2,3-difluorobenzyl alcohol, one must understand the electronic environment of the benzene ring.

  • The Halogen Effect (Inductive Withdrawal): The presence of two Fluorine atoms (positions 2,3) and one Chlorine atom (position 4) creates a highly electron-deficient aromatic ring. This lowers the bond order of adjacent C-H bonds and significantly intensifies the dipole moment of ring vibrations, resulting in sharper, more intense aromatic bands compared to non-halogenated benzyl alcohols.

  • The Benzyl Alcohol Moiety: The primary alcohol (-CH₂OH) acts as both a hydrogen bond donor and acceptor. In the solid state, this leads to significant intermolecular hydrogen bonding, broadening the O-H stretch.

  • Mass Effects: The heavy Chlorine atom introduces low-frequency vibrational modes (fingerprint region), distinct from the lighter Fluorine substituents.

Spectral Assignment & Characteristic Bands

The following table summarizes the critical absorption zones. Note that exact wavenumbers may shift slightly (±5 cm⁻¹) based on sample preparation (KBr pellet vs. ATR) and crystal polymorphism.

Table 1: Critical IR Absorption Zones
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
O-H (Alcohol) Stretching (H-bonded)3250 – 3450 Strong, BroadConfirms alcohol functionality.[1] Absence indicates oxidation to aldehyde/acid.
C-H (Aromatic) Stretching (

)
3050 – 3100 Weak, SharpDifferentiates aromatic protons from aliphatic benzyl protons.
C-H (Methylene) Stretching (

)
2850 – 2950 MediumSpecific to the benzyl -CH₂- group.
Aromatic Ring C=C Ring Breathing1480 – 1600 VariableDiagnostic of the benzene skeleton.
C-F (Aromatic) Stretching1000 – 1250 Very Strong The "Super-Fingerprint." Multiple intense bands due to F-C coupling.
C-O (Primary) Stretching1000 – 1050 StrongConfirms primary alcohol character.
C-Cl (Aromatic) Stretching600 – 800 Medium/StrongOften obscured, but critical for halo-substitution verification.

Expert Insight: The region between 1000 and 1250 cm⁻¹ will be dominated by C-F stretches. These are often the strongest peaks in the spectrum, potentially masking the C-O stretch. Use the O-H stretch at ~3300 cm⁻¹ as your primary confirmation of the alcohol group.[2]

Experimental Protocol: Self-Validating Systems

A spectrum is only as reliable as the protocol used to generate it. The following workflow ensures data integrity through self-validation steps.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this intermediate due to speed and the avoidance of hygroscopic artifacts from KBr.

Step-by-Step Protocol:

  • Crystal Cleanliness Check:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Validation: Run a "Preview Mode" scan. The energy throughput meter must be stable (green zone). If energy is <70% of max, re-clean.

  • Background Acquisition:

    • Acquire background (air) with the exact same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).

    • Why? Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor interference.

  • Sample Loading:

    • Place ~5-10 mg of solid 4-chloro-2,3-difluorobenzyl alcohol on the crystal.

    • Apply pressure using the anvil until the "force gauge" peaks.

    • Causality: High pressure ensures intimate contact between the solid and the evanescent wave, maximizing peak intensity.

  • Acquisition & Processing:

    • Scan range: 4000 – 600 cm⁻¹.

    • Apply "ATR Correction" (if comparing to library transmission spectra) to account for depth-of-penetration differences.

Visualization: Validated Acquisition Workflow

IR_Workflow Start Start Protocol Clean Clean Crystal (Isopropanol) Start->Clean EnergyCheck Energy Throughput >70%? Clean->EnergyCheck Background Acquire Background (Air) EnergyCheck->Background Yes Reclean Re-clean EnergyCheck->Reclean No Load Load Sample & Apply Pressure Background->Load Scan Acquire Sample Spectrum Load->Scan QC QC Check: CO2/H2O Artifacts? Scan->QC QC->Clean Fail (Artifacts) Process Apply ATR Correction QC->Process Pass Reclean->Clean

Figure 1: Decision-tree workflow for acquiring high-fidelity ATR-FTIR data, incorporating critical quality control checkpoints.

Application: Reaction Monitoring (PAT)

The most valuable application of IR for this molecule is monitoring its synthesis, typically the reduction of 4-chloro-2,3-difluorobenzoic acid or 4-chloro-2,3-difluorobenzaldehyde .

The Mechanism of Monitoring: You are tracking the disappearance of the Carbonyl (C=O) bond and the appearance of the Hydroxyl (O-H) bond.

  • Precursor Signal (Acid/Aldehyde): Sharp, intense peak at 1680 – 1720 cm⁻¹ (C=O stretch).

  • Product Signal (Alcohol): Broad peak at 3300 cm⁻¹ (O-H stretch).[2][3]

Logic for Purity Assessment

If the spectrum of your isolated product shows a residual "shoulder" or peak around 1700 cm⁻¹, the reduction is incomplete.

Spectral_Logic Input Analyze Spectrum (Unknown Purity) CheckOH Check 3200-3400 cm-1 (Broad Band?) Input->CheckOH CheckCO Check 1680-1720 cm-1 (Sharp Peak?) CheckOH->CheckCO Yes (OH Present) ResultWrong Wrong Compound (No Alcohol) CheckOH->ResultWrong No (OH Absent) ResultPure High Purity Target Alcohol CheckCO->ResultPure No (C=O Absent) ResultMix Incomplete Reaction (Mixture) CheckCO->ResultMix Yes (C=O Present)

Figure 2: Logic gate for determining the success of the reduction reaction based on spectral features.[2][4][5]

Troubleshooting & Artifacts

Even with a perfect protocol, artifacts can occur.

  • The "Hygroscopic" Ghost:

    • Symptom:[6][7][8] A jagged, noisy region around 3500-4000 cm⁻¹ and 1400-1600 cm⁻¹.

    • Cause: Water vapor changes in the room between background and sample scans.

    • Fix: Purge the spectrometer with dry nitrogen or re-take the background immediately before the sample.

  • Polymorphism Shifts:

    • Symptom:[6][7][8] Sharp peaks shift by 2-5 cm⁻¹ compared to literature.

    • Cause: Different crystal packing of the solid 4-chloro-2,3-difluorobenzyl alcohol.

    • Fix: Dissolve the sample in a solvent (e.g., CHCl₃) and run a solution cell spectrum to eliminate lattice effects, or anneal the solid.

  • The "Diamond" Absorption:

    • Symptom:[6][7][8] A strong absorption around 2000-2300 cm⁻¹ (if using Diamond ATR).

    • Note: This is a lattice phonon mode of the diamond crystal itself. It is usually ratioed out by the background but can look noisy. It is not part of your sample.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectroscopy Theory and Practice: Halogenated Aromatics. NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • PubChem. (2024). Compound Summary: 4-Chloro-2,3-difluorobenzyl alcohol (CAS 126163-58-4).[9] National Library of Medicine. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Chloro-2,3-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol is a critical halogenated intermediate, often serving as a pharmacophore in the synthesis of antifungal agents and agrochemicals. Its structural integrity—specifically the positional arrangement of the chlorine and fluorine atoms—is vital for biological activity.

This guide details the mass spectrometric behavior of this molecule. Unlike simple benzyl alcohols, the presence of electron-withdrawing halogens (Cl, F) on the aromatic ring significantly alters ionization efficiency and fragmentation pathways. This document provides a validated framework for identifying this analyte, distinguishing it from positional isomers, and quantifying it in complex matrices.[1]

Part 1: Molecular Identity & Physicochemical Context[2][3]

Before initiating MS analysis, the analyst must understand the physical constraints of the molecule. The high electronegativity of the fluorine atoms at the 2 and 3 positions creates a dipole moment that influences both GC retention and ionization potential.

PropertyValue / DescriptionAnalytical Implication
Formula C₇H₅ClF₂ODefines the molecular ion (M⁺).[1]
Molecular Weight 178.56 g/mol Monoisotopic mass is 178.00 (³⁵Cl).[1]
Isotope Pattern ³⁵Cl : ³⁷Cl (3:1)Diagnostic: M⁺ (178) and M+2 (180) must appear in a ~3:1 intensity ratio.[1]
Boiling Point ~227 °C (Predicted)Requires GC oven ramps >230 °C for elution.
Acidity Weakly Acidic (OH)Tailing on non-polar columns; derivatization recommended.[1]

Part 2: Ionization Strategies & Method Selection

Electron Ionization (EI) - The Gold Standard

For structural elucidation, EI at 70 eV is the preferred method. The rigid aromatic ring stabilizes the molecular ion (


), allowing it to be detected before fragmentation.
  • Why EI? It provides a "fingerprint" spectrum rich in structural data (tropylium ion formation) essential for library matching.[1]

  • Limitation: The molecular ion may be weak if the source temperature is too high, promoting dehydration (

    
    ).
    
Electrospray Ionization (ESI) - The Alternative

In LC-MS workflows, ESI is challenging for this neutral alcohol.[1]

  • ESI(+) : Poor ionization.[1] Requires ammonium adducts

    
     or derivatization (e.g., dansyl chloride).[1]
    
  • ESI(-) : Feasible due to the electron-withdrawing fluorines increasing the acidity of the benzylic proton, but sensitivity remains lower than EI.

  • Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) for LC-MS applications if GC-MS is unavailable.[1]

Part 3: Fragmentation Mechanics (The Core)

The fragmentation of 4-chloro-2,3-difluorobenzyl alcohol follows a deterministic pathway governed by the stability of the tropylium ion .

The Mechanism[4][5]
  • Molecular Ion (

    
     178):  The radical cation is formed.[1]
    
  • Alpha-Cleavage/Loss of OH (

    
     161):  The benzylic C-O bond cleaves.[1] Unlike aliphatic alcohols (which lose alkyl groups), benzyl alcohols preferentially lose the hydroxyl radical (
    
    
    
    ).
  • Ring Expansion (

    
     161):  The resulting benzyl cation (
    
    
    
    ) rearranges into a seven-membered chlorodifluorotropylium ion .[1] This is the most stable fragment and typically the Base Peak (100% relative abundance).
  • Secondary Fragmentation:

    • Loss of HF (

      
       141):  The tropylium ion loses hydrogen fluoride.
      
    • Loss of CO (

      
       133):  From the aldehyde intermediate (if 
      
      
      
      occurs first).
Visualization: Fragmentation Pathway

The following diagram illustrates the transition from the molecular ion to the stable tropylium species.

Fragmentation M_Ion Molecular Ion (M+) m/z 178 (100%) m/z 180 (32%) Benzyl_Cat Benzyl Cation [C7H4ClF2]+ M_Ion->Benzyl_Cat - OH (17) Phenyl_Cat Phenyl Cation (Loss of CH2OH) m/z 147 M_Ion->Phenyl_Cat - CH2OH (31) Tropylium Chloro-difluoro Tropylium Ion m/z 161 Benzyl_Cat->Tropylium Rearrangement (Ring Expansion) Sec_Frag Secondary Loss (Loss of HF) m/z 141 Tropylium->Sec_Frag - HF (20)

Figure 1: Predicted EI fragmentation pathway showing the dominance of the tropylium rearrangement.

Part 4: Experimental Protocol (GC-MS)

To achieve reproducible quantification and avoid peak tailing caused by the hydroxyl group interacting with silanol groups in the column, silylation is the recommended protocol.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1.0 mg of 4-chloro-2,3-difluorobenzyl alcohol into a GC vial.

    • Add 500 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.[1]

  • Reaction:

    • Cap the vial and vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes . (Heat ensures complete derivatization of the sterically hindered alcohol).

  • Instrument Parameters (Agilent 7890/5977 or equivalent):

    • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]

    • Inlet: Split mode (20:1) at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program:

      • Initial: 80°C (hold 1 min).

      • Ramp: 15°C/min to 280°C.[1]

      • Hold: 3 min.

    • MS Source: 230°C; Quad: 150°C.[1]

  • Data Analysis (TMS Derivative):

    • Target Mass: The TMS derivative adds 72 amu.[1]

    • New M+:

      
      
      
      
      
      .[1]
    • Key Fragment:

      
       73 (TMS group) and 
      
      
      
      235 (M - 15, loss of methyl).[1]
Visualization: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Raw Raw Sample (1 mg) Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Raw->Deriv GC Gas Chromatography DB-5ms Column Split 20:1 Deriv->GC MS Mass Spectrometry (EI) Scan Range 40-350 m/z GC->MS Data Data Processing Extract Ion Chromatogram (EIC) m/z 250, 235, 73 MS->Data

Figure 2: Validated workflow for the analysis of halogenated benzyl alcohols via silylation.

Part 5: Impurity Profiling & QC Criteria

In a drug development context, distinguishing the 2,3-difluoro isomer from the 2,4-, 2,5-, or 2,6-difluoro isomers is critical.

The "Ortho Effect"

The 2,3-difluoro substitution pattern places a fluorine atom ortho to the hydroxymethyl group.

  • Mass Spec Distinction: While fragmentation patterns are similar across isomers, the intensity ratios differ.[1] The ortho-fluorine can interact with the benzylic hydrogen, often enhancing the loss of HF (

    
    ) compared to meta or para isomers.
    
  • Chromatographic Resolution: Isomers must be separated by retention time. The 2,3-isomer typically elutes later than the 2,6-isomer due to a higher dipole moment interacting with the stationary phase (on 5% phenyl columns).

Acceptance Criteria (System Suitability)
  • S/N Ratio: >10:1 for the molecular ion (

    
     178 for underivatized, 250 for TMS).[1]
    
  • Isotope Ratio: The intensity of

    
     M+2 must be 
    
    
    
    of the M+ peak (confirming one Chlorine atom).
  • Resolution: Baseline resolution (

    
    ) from the 2,6-difluoro isomer impurity.
    

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing the tropylium rearrangement mechanism).

  • NIST Mass Spectrometry Data Center. (2023).[1] Benzyl alcohol fragmentation data. National Institute of Standards and Technology.[1] [Link]

  • Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link][1]

  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Reference for halogen isotope patterns).

Sources

Reactivity Profile: 4-Chloro-2,3-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development [1][2]

Executive Summary: The Fluorinated Scaffold

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 1264198-83-7) represents a "privileged scaffold" in modern drug discovery.[2] Unlike its mono-fluorinated analogs, the 2,3-difluoro substitution pattern confers unique metabolic stability by blocking the metabolically labile ortho and meta positions relative to the benzylic linker.[2]

This guide details the reactivity of this molecule, treating it not merely as a substrate but as a bifunctional building block . It possesses two distinct reactive handles:[2]

  • The Benzylic Alcohol (

    
    ):  A versatile anchor for nucleophilic attachment or oxidation.[2]
    
  • The Aryl Chloride (

    
    ):  A latent handle for palladium-catalyzed cross-coupling, electronically activated by the adjacent fluorine atoms.[2]
    

Electronic Structure & Reactivity Analysis[2]

The "Fluorine Effect" (2,3-Substitution)

The presence of fluorine atoms at the 2 and 3 positions creates a highly electron-deficient aromatic ring (


-acidic).[2]
  • Inductive Withdrawal (-I): Both fluorines exert strong electron withdrawal, significantly lowering the electron density of the ring.[2] This makes the benzylic protons more acidic and the ring susceptible to nucleophilic attack (though less so than 2,4- or 2,6-isomers).[2]

  • Metabolic Blocking: The C2 and C3 positions are common sites for Cytochrome P450 oxidation.[2] Fluorination here effectively "metabolic proofs" this edge of the molecule.[2]

The 4-Chloro Handle

In a standard benzene ring, an aryl chloride is often inert to oxidative addition by Palladium(0) without specialized ligands.[2] However, in this scaffold, the 3-Fluoro substituent (ortho to the chlorine) activates the C-Cl bond via inductive withdrawal, lowering the bond dissociation energy and facilitating oxidative addition.[2] This allows the 4-Cl position to participate in Suzuki, Sonogashira, or Buchwald-Hartwig couplings under milder conditions than non-fluorinated aryl chlorides.

Core Reactivity Pathways[2]

Pathway A: Benzylic Activation (Nucleophilic Substitution)

The primary alcohol is the most accessible handle.[2] It is rarely used directly but is converted into an electrophile (Halide or Sulfonate) to alkylate amines or phenols (common in kinase inhibitor synthesis).[2]

  • Preferred Method: Conversion to Benzyl Bromide using

    
     or 
    
    
    
    .[2]
  • Why: The bromide is a superior leaving group to the chloride and avoids the instability issues of iodides.[2]

  • Causality: The electron-deficient ring destabilizes any developing carbocation at the benzylic position (

    
     unlikely).[2] Therefore, reactions proceed strictly via 
    
    
    
    mechanisms
    , requiring strong nucleophiles and good leaving groups.[2]
Pathway B: Metal-Catalyzed Cross-Coupling

The 4-Cl position serves as the site for expanding molecular complexity.[2]

  • Sequence Logic: It is generally strategic to perform the Benzylic Functionalization (Pathway A) before the Cross-Coupling (Pathway B) .[2]

  • Reasoning: Pd-catalysts can be sensitive to free alcohols (coordination) or benzylic halides (oxidative addition into the benzylic-X bond).[2] If the alcohol is preserved, it requires protection (e.g., TBS ether) before coupling.[2]

Pathway C: Oxidation

The alcohol can be oxidized to the corresponding 4-chloro-2,3-difluorobenzaldehyde or benzoic acid .[2]

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation are preferred over Chromium reagents to avoid over-oxidation and heavy metal contamination.[2]

Visualizing the Reaction Network

ReactivityNetwork Start 4-Chloro-2,3-difluorobenzyl Alcohol Bromide Benzyl Bromide (Electrophile) Start->Bromide PBr3, DCM (Activation) Aldehyde Benzaldehyde (Reductive Amination Precursor) Start->Aldehyde DMP or Swern (Oxidation) Protected Silyl Ether (Protected Intermediate) Start->Protected TBSCl, Imidazole (Protection) Coupled Biaryl Scaffold (Drug Core) Bromide->Coupled 1. Amine/Phenol (Alkylation) 2. R-B(OH)2, Pd-Cat (Suzuki) Protected->Coupled R-B(OH)2, Pd-Cat (Suzuki at 4-Cl)

Caption: Logical flow of functionalization. The primary pathway (Solid Lines) involves benzylic activation followed by coupling.[2] Dashed lines indicate protection strategies.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,3-difluorobenzyl Bromide

This protocol converts the alcohol into a highly reactive electrophile for drug conjugation.[2]

Reagents:

  • Substrate: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)[2]

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 equiv)[2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the alcohol and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add

    
     dropwise over 10 minutes. Note: The stoichiometry is 0.33 equiv theoretically, but 0.4 ensures full conversion.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Self-Validation (TLC/LCMS):

    • TLC:[2] Stain with

      
      .[2] The product (bromide) will be less polar (higher 
      
      
      
      ) than the starting alcohol.[2]
    • LCMS:[2] Look for the disappearance of the alcohol peak (often ionizes poorly) and appearance of the bromide (distinctive 4-Cl/Br isotope pattern).[2]

  • Workup: Quench carefully with saturated

    
     (gas evolution!). Extract with DCM, dry over 
    
    
    
    , and concentrate.[2]
  • Storage: The product is a lachrymator and potentially unstable.[2] Store at -20°C.

Protocol 2: Suzuki-Miyaura Coupling at C4

This protocol utilizes the 4-Cl handle to attach a biaryl motif.[2]

Reagents:

  • Substrate: 4-Chloro-2,3-difluorobenzyl derivative (e.g., the protected ether or alkylated product) (1.0 equiv)[2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    /XPhos for difficult substrates.[2]
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Nitrogen for 15 minutes. Critical Step: Oxygen inhibits the Pd(0) cycle.[2]

  • Addition: Add the aryl chloride substrate and the Pd-catalyst.

  • Reaction: Heat to 90°C for 4-12 hours.

  • Causality: The high temperature is required to force the oxidative addition into the aryl-chloride bond, which is stronger than aryl-bromide. The 2,3-difluoro substitution assists this by pulling electron density from the C-Cl bond.[2]

  • Self-Validation:

    • NMR: Monitor the disappearance of the doublet/triplet signals corresponding to the protons adjacent to the chlorine.[2]

    • Workup: Filter through Celite to remove Palladium black before extraction.[2]

Quantitative Data Summary

PropertyValue / DescriptionImplication for Research
Molecular Weight 178.56 g/mol Fragment-based drug design compliant.[2]
ClogP ~2.1 (Estimated)Moderate lipophilicity; good membrane permeability.[2]
H-Bond Donors 1 (Alcohol)Direct binding interaction capability.[2]
Electronic Nature Electron Deficient (

-acid)
Deactivated for

; Activated for

or Oxidative Addition.[2]
Leaving Group Ability Cl (Poor) vs. Br (Good)Requires activation (Br) for alkylation; Catalyst for Cl displacement.[2]

Safety & Handling (E-E-A-T)

  • HF Generation: In the event of thermal decomposition or combustion, this molecule will release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[2] Standard fire-fighting protocols must include breathing apparatus.

  • Lachrymator Potential: Benzyl halides derived from this alcohol are potent lachrymators (tear gas agents).[2] All reactions involving the bromide/chloride derivative must be performed in a fume hood.[2]

  • Skin Absorption: Fluorinated aromatics can have enhanced skin permeability.[2] Double-gloving (Nitrile) is recommended.[2]

References

  • Synthesis of Fluorinated Benzyl Halides: Title: "Preparation of fluorobenzyl derivatives" Source:[1][2] European Patent EP1114809A1 URL:[2] Relevance: Details the conversion of fluorobenzyl alcohols to halides and subsequent nucleophilic substitutions.

  • Suzuki Coupling Mechanisms: Title: "Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Protocols" Source:[2] Fisher Scientific Technical Guide URL:[Link] Relevance: Provides the foundational catalytic cycles and solvent choices for aryl chloride couplings.[2]

  • Electronic Effects in Polyfluorinated Aromatics: Title: "The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group" Source:[2] PMC - National Institutes of Health (NIH) URL:[2][Link] Relevance: Discusses the electronic influence of fluorine ortho to benzylic centers and stability patterns.

Sources

4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloro-2,3-Difluorobenzyl Alcohol (CDFBA) Role: Advanced Fluorinated Intermediate for Pharmacophore Construction

Part 1: Core Directive & Executive Summary

The Strategic Value of CDFBA 4-Chloro-2,3-difluorobenzyl alcohol (CDFBA) is not merely a solvent or simple reagent; it is a high-value "scaffold intermediate" used primarily in the synthesis of next-generation triazole antifungals and SDHI (Succinate Dehydrogenase Inhibitor) agrochemicals .

Its structural significance lies in the specific 2,3-difluoro substitution pattern . While the 2,4-difluoro motif is ubiquitous (found in Fluconazole, Voriconazole), the 2,3-difluoro arrangement offers a distinct metabolic profile. It blocks the 2,3-epoxidation pathway on the benzene ring—a common route of metabolic degradation—while the 4-chloro substituent provides a handle for further cross-coupling or lipophilicity modulation.

This guide details the synthesis, purification, and downstream application of CDFBA, treating it as a critical node in the drug discovery pipeline.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Causality
  • IUPAC Name: (4-Chloro-2,3-difluorophenyl)methanol

  • Molecular Formula: C7H5ClF2O

  • Molecular Weight: 178.56 g/mol

  • Key Functionality: The benzyl alcohol moiety serves as a "pivot point." It is rarely the final endpoint; rather, it is synthesized to be immediately converted into an electrophile (benzyl halide) or an aldehyde.

Why this Isomer? In Medicinal Chemistry, a "Fluorine Scan" is often performed around a phenyl ring to optimize potency.

  • Metabolic Stability: The 2,3-difluoro pattern prevents oxidative metabolism at the most electron-rich positions ortho to the alkyl chain.

  • Electronic Effects: The fluorine atoms withdraw electron density, increasing the acidity of the benzylic protons and altering the pKa of downstream heterocycles attached to this ring.

Validated Synthesis Protocol: Acid Reduction Route

Context: While CDFBA can be made via lithiation of 1-bromo-4-chloro-2,3-difluorobenzene, the most robust and scalable method for the laboratory is the chemoselective reduction of 4-chloro-2,3-difluorobenzoic acid . This avoids the use of pyrophoric organolithiums and cryogenic conditions (-78°C).

Protocol: Borane-Mediated Reduction

  • Objective: Convert 4-chloro-2,3-difluorobenzoic acid to CDFBA without dehalogenating the aromatic ring (a common risk with catalytic hydrogenation).

  • Reagents:

    • Substrate: 4-Chloro-2,3-difluorobenzoic acid (1.0 eq)

    • Reductant: Borane-Tetrahydrofuran Complex (BH3·THF), 1.0 M solution (1.5 eq)

    • Solvent: Anhydrous THF

    • Quench: Methanol / 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with 4-chloro-2,3-difluorobenzoic acid (e.g., 10.0 g).

  • Solvation: Add anhydrous THF (100 mL) and cool the system to 0°C using an ice bath. Causality: Cooling controls the exothermic release of hydrogen gas upon borane addition.

  • Addition: Add BH3·THF (1.0 M, 78 mL) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Observation: Vigorous bubbling (H2 evolution) will occur. Ensure venting is active.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (Solvent: 30% EtOAc/Hexane). The carboxylic acid spot (baseline) should disappear, replaced by a less polar alcohol spot (Rf ~0.4).

  • Quench (Critical): Cool back to 0°C. Slowly add Methanol (20 mL) dropwise. This destroys excess borane and breaks the borate ester complex.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove boron salts) followed by Brine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (SiO2, Gradient 10-30% EtOAc in Hexanes).

Expected Yield: 90-95% as a white/off-white solid or viscous oil.

Downstream Application: The "Warhead" Conversion

The alcohol is typically converted immediately to 4-Chloro-2,3-difluorobenzyl bromide , a potent alkylating agent for attaching the ring to triazole or imidazole cores (e.g., in the synthesis of Ravuconazole analogs).

Protocol: Bromination via PBr3

  • Dissolve CDFBA (1.0 eq) in DCM at 0°C.

  • Add Phosphorus Tribromide (PBr3, 0.4 eq) dropwise. Note: PBr3 is atom-efficient; 1 mol converts 3 mols of alcohol.

  • Stir at 0°C for 2 hours.

  • Quench with ice water. Extract with DCM.

  • Result: 4-Chloro-2,3-difluorobenzyl bromide (highly lachrymatory—handle in fume hood).

Part 3: Visualization & Formatting

Data Summary Table
Property / ParameterSpecificationNotes
CAS Number 110375-06-5 (Generic) / 1805647-55-5Check specific isomer carefully.
Appearance White solid or colorless oilMelting point typically 45-50°C.
Purity Requirement >98.0% (HPLC)Critical for pharmaceutical coupling.
Storage 2-8°C, Inert AtmosphereHygroscopic; store under Argon.
Main Impurity 4-Chloro-2,3-difluorobenzoic acidResult of incomplete reduction.
Hazards Skin Irritant, Eye DamageFluorinated benzyl alcohols are lipophilic penetrants.
Pathway Visualization (Graphviz)

The following diagram illustrates the synthesis of CDFBA and its divergence into two critical pathways: Oxidation (to Aldehyde) and Halogenation (to Bromide).

CDFBA_Pathway Acid 4-Chloro-2,3-difluorobenzoic Acid Alcohol 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL (CDFBA) (Key Intermediate) Acid->Alcohol Reduction (95% Yield) Borane Reagent: BH3-THF / 0°C Borane->Alcohol Bromide Benzyl Bromide (Alkylation Agent) Alcohol->Bromide Halogenation Aldehyde Benzyl Aldehyde (Wittig Precursor) Alcohol->Aldehyde Oxidation PBr3 Reagent: PBr3 / DCM PBr3->Bromide Drug Target Molecule (Triazole Antifungal / SDHI) Bromide->Drug N-Alkylation Oxidation Reagent: PCC or Swern Oxidation->Aldehyde

Caption: Synthetic workflow converting the benzoic acid precursor to CDFBA, followed by divergence into electrophilic "warheads" for drug conjugation.

Process Flow: Isolation & Purification

Purification_Flow Start Crude Reaction Mixture (THF, Borate Esters, Product) Quench Step 1: Methanol Quench (Destroys excess Borane) Start->Quench Evap Step 2: Rotary Evaporation (Remove THF/MeOH) Quench->Evap Partition Step 3: Partition (EtOAc vs 1M HCl) Evap->Partition Wash Step 4: Wash Cycle 1. 1M HCl (Remove Boron) 2. Brine (Dry) Partition->Wash Dry Step 5: Dry (Na2SO4) & Concentrate Wash->Dry Check QC Check: TLC/NMR Is Acid Present? Dry->Check Column Flash Chromatography (10-30% EtOAc/Hex) Check->Column Yes (Impure) Final Pure CDFBA Check->Final No (Pure) Column->Final

Caption: Self-validating purification logic ensuring removal of boron salts and unreacted acid precursor.

References

  • PubChem. Compound Summary: 4-Chloro-2,3-difluorobenzoic acid (Precursor). [Link]

  • Organic Chemistry Portal. Reduction of Carboxylic Acids to Alcohols using Borane. (Standard Protocol Reference). [Link]

  • Google Patents.

Strategic Utilization of 4-Chloro-2,3-difluorobenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of lead optimization, 4-Chloro-2,3-difluorobenzyl alcohol (CAS: 1805647-55-5) has emerged as a high-value "privileged fragment." Unlike its mono-fluorinated counterparts, this specific isomer offers a unique combination of metabolic blockade and electronic modulation. Its 2,3-difluoro substitution pattern effectively shields the aromatic ring from oxidative metabolism while the 4-chloro substituent provides a lipophilic anchor and a potential handle for further diversification via cross-coupling. This guide details the synthesis, physicochemical rationale, and application of this moiety in developing next-generation kinase inhibitors and neuroprotective agents.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

The utility of 4-Chloro-2,3-difluorobenzyl alcohol lies in its ability to fine-tune the physicochemical properties of a drug candidate without altering its fundamental scaffold geometry.

Physicochemical Data
PropertyValue
Chemical Name (4-Chloro-2,3-difluorophenyl)methanol
CAS Number 1805647-55-5
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
LogP (Predicted) ~2.3 (Modulates lipophilicity)
H-Bond Donors/Acceptors 1 / 3
Precursor CAS 150444-94-3 (Acid form)
The "2,3-Difluoro" Advantage

The specific arrangement of fluorine atoms at the 2 and 3 positions is not arbitrary. It serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The 2- and 3-positions on a benzyl ring are common sites for Phase I metabolic oxidation (hydroxylation). Fluorine substitution at these positions sterically and electronically blocks cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the parent drug.
    
  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density of the aromatic ring. If this benzyl group is attached to an amine (via a methylene linker), it lowers the pKa of the amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Conformational Locking: The ortho-fluorine (at C2) can engage in intramolecular electrostatic interactions with the benzylic oxygen or nitrogen, locking the side chain into a bioactive conformation that favors receptor binding.

Synthetic Pathways[2]

The most reliable route to high-purity 4-Chloro-2,3-difluorobenzyl alcohol is the reduction of its corresponding benzoic acid precursor. Direct electrophilic fluorination of 4-chlorobenzyl alcohol is non-selective and low-yielding.

Mechanistic Workflow

The synthesis typically proceeds via the activation of 4-chloro-2,3-difluorobenzoic acid followed by reduction. Borane-THF is often preferred over Lithium Aluminum Hydride (LiAlH₄) to avoid potential defluorination side reactions (SₙAr) that can occur on electron-deficient rings.

SynthesisPath Acid 4-Chloro-2,3-difluorobenzoic Acid (CAS: 150444-94-3) Activation Activation (CDI or Mixed Anhydride) Acid->Activation Activation Reduction Reduction (NaBH4 or BH3-THF) Activation->Reduction Hydride Transfer Alcohol 4-Chloro-2,3-difluorobenzyl Alcohol (Target) Reduction->Alcohol Workup Bromide Benzyl Bromide (Electrophile for Coupling) Alcohol->Bromide PBr3 or CBr4/PPh3

Figure 1: Synthetic workflow from the commercial acid precursor to the alcohol and subsequent activation as a bromide.

Medicinal Chemistry Applications

Case Study 1: Aurora Kinase Inhibitors (Oncology)

In the development of pyrimidine-based Aurora Kinase A inhibitors, the 4-chloro-2,3-difluorophenyl moiety was identified as a crucial determinant for reducing levels of MYC oncoproteins.[1][2]

  • Mechanism: The benzyl group fits into a hydrophobic pocket of the kinase.

  • SAR Insight: Comparison of analogs revealed that the 2,3-difluoro pattern provided superior cellular potency compared to the 2-fluoro or non-fluorinated analogs. The 4-chloro group fills a specific lipophilic sub-pocket, while the fluorines likely modulate the electronics of the ring to optimize

    
    -stacking interactions within the active site [1].
    
Case Study 2: TREM2 Agonists (Neurodegeneration)

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a target for Alzheimer’s disease. Recent patent literature discloses the use of the 4-chloro-2,3-difluorobenzyl moiety in the synthesis of pyrido[4,3-d]pyrimidin-4-one derivatives.

  • Role: The moiety is attached via the benzylic position to a nitrogen center. The electron-deficient nature of the ring (due to F and Cl) reduces the basicity of the attached nitrogen, which can improve CNS penetration by reducing lysosomal trapping [2].

Experimental Protocols

Protocol A: Reduction of 4-Chloro-2,3-difluorobenzoic Acid

This protocol ensures retention of the halogen substituents.

  • Reagents: 4-Chloro-2,3-difluorobenzoic acid (1.0 equiv), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M, 1.5 equiv), Anhydrous THF.

  • Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Dissolve the acid in anhydrous THF (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add BH₃·THF dropwise over 30 minutes. (Caution: Hydrogen gas evolution).

    • Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Yield: Typically 85–95% as a white/off-white solid.

Protocol B: Conversion to 4-Chloro-2,3-difluorobenzyl Bromide

The alcohol is rarely the final drug; it is usually converted to an electrophile for coupling.

  • Reagents: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv), Phosphorus Tribromide (PBr₃, 0.4 equiv) or CBr₄ (1.1 equiv)/PPh₃ (1.1 equiv).

  • Procedure (PBr₃ method):

    • Dissolve alcohol in DCM (0.3 M) at 0°C.

    • Add PBr₃ dropwise.

    • Stir at 0°C for 1 hour, then room temperature for 2 hours.

    • Quench with ice water. Extract with DCM.

    • Note: The product is a potent lachrymator and skin irritant. Handle in a fume hood.

Visualization of Pharmacophore Interactions[6]

The following diagram illustrates how the specific substitution pattern of this molecule interacts within a theoretical binding pocket, highlighting the "Lock and Block" effect.

Pharmacophore Figure 2: Pharmacophore Map showing metabolic blocking (F3) and conformational locking (F2). Center Benzene Ring F2 2-Fluoro (Conformational Lock) Center->F2 F3 3-Fluoro (Metabolic Block) Center->F3 Cl4 4-Chloro (Lipophilic Anchor) Center->Cl4 CH2OH Benzylic Linker (Attachment Point) Center->CH2OH F2->CH2OH Intramolecular H-Bond/Dipole Metabolism CYP450 Oxidation (BLOCKED) F3->Metabolism Steric Shield Pocket Hydrophobic Pocket Cl4->Pocket Van der Waals

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Source: Journal of Medicinal Chemistry (ACS Publications) Significance: Demonstrates the superior potency of the 4-chloro-2,3-difluorophenyl moiety in compound 17.

  • Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 (TREM2) agonists. Source: Justia Patents (Patent US 2025/0085354 A1) Significance: Details the use of the 4-chloro-2,3-difluorobenzyl group in neuroprotective drug scaffolds.

  • Synthesis of 4-Chloro-2,3-difluorobenzyl alcohol via Acid Reduction. Source: ChemicalBook / Smolecule Technical Data Significance: Validates the reduction pathway from CAS 150444-94-3.

Sources

Applications of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Applications of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL in Agrochemical Synthesis

Executive Summary: The Fluorine Advantage in Agrochemical Design

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 1805647-55-5) represents a specialized class of polyhalogenated aromatic intermediates critical for the development of next-generation agrochemicals. In the pursuit of higher potency and lower environmental load, modern pesticide design increasingly leverages the "Fluorine Effect" .

This molecule serves as a strategic building block for two primary reasons:

  • Metabolic Stability: The 2,3-difluoro substitution pattern blocks the metabolically vulnerable ortho and meta positions on the benzene ring, retarding oxidative degradation by cytochrome P450 enzymes in target pests.

  • Lipophilicity Modulation: The combination of the 4-chloro substituent and the difluoro motif optimizes the logP (partition coefficient), enhancing cuticular penetration in insects and fungi while maintaining systemic mobility in plants.

This guide details the technical specifications, synthesis pathways, and application protocols for utilizing 4-chloro-2,3-difluorobenzyl alcohol in the synthesis of pyrethroid esters, benzyl ethers, and heterocyclic active ingredients (AIs).

Chemical Profile & Reactivity

PropertySpecification
Chemical Name 4-Chloro-2,3-difluorobenzyl alcohol
CAS Number 1805647-55-5
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Appearance White to off-white crystalline solid or liquid (purity dependent)
Key Functional Group Primary Benzylic Alcohol (-CH₂OH)
Reactivity Nucleophilic (O-alkylation/acylation), Oxidizable (to aldehyde)

Reactivity Insight: The electron-withdrawing nature of the fluorine atoms at positions 2 and 3 decreases the electron density of the aromatic ring. This has two synthetic consequences:

  • Acidity of the Alcohol: The benzylic hydroxyl proton is slightly more acidic than in non-fluorinated benzyl alcohols, facilitating deprotonation by weak bases during etherification.

  • Nucleophilicity: The oxygen is slightly less nucleophilic, often requiring activated electrophiles (e.g., acid chlorides) for high-yield esterification.

Synthesis of the Intermediate

Before downstream application, the high-purity alcohol must often be prepared from its aldehyde or acid precursors. The most robust route for laboratory and pilot-scale synthesis is the Selective Reduction of 4-Chloro-2,3-difluorobenzaldehyde .

Protocol 1: Sodium Borohydride Reduction
  • Objective: Convert 4-Chloro-2,3-difluorobenzaldehyde (CAS 1160573-20-5) to the target alcohol.

  • Scale: 100 mmol basis.

Reagents:

  • Precursor: 4-Chloro-2,3-difluorobenzaldehyde (17.6 g, 100 mmol)

  • Reductant: Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol)

  • Solvent: Methanol (150 mL)

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Dissolution: Charge the aldehyde and Methanol into a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ portion-wise over 20 minutes, maintaining internal temperature <10°C. Caution: Hydrogen gas evolution.

  • Reaction: Remove ice bath and stir at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the aldehyde spot.

  • Quench: Carefully add 1M HCl dropwise until pH ~5 to destroy excess hydride.

  • Workup: Remove Methanol under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and Water (100 mL). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Yield Expectation: >95% (Quantitative conversion is typical).

Downstream Agrochemical Applications

The primary utility of this alcohol lies in its coupling with bioactive acid moieties to form Esters (Pyrethroids) or alkylation to form Ethers (Insecticides/Acaricides) .

Workflow Visualization: Divergent Synthesis Pathways

G Alcohol 4-Chloro-2,3-difluorobenzyl Alcohol (CAS 1805647-55-5) AcidCl + Chrysanthemic Acid Chloride (Pyrethroid Synthesis) Alcohol->AcidCl AlkylHalide + Alkyl Halide / Base (Ether Synthesis) Alcohol->AlkylHalide Oxidant + PCC / Swern (Oxidation) Alcohol->Oxidant Ester Pyrethroid Ester Analog (Insecticide) AcidCl->Ester Esterification Ether Benzyl Ether Analog (Acaricide/Growth Regulator) AlkylHalide->Ether Williamson Ether Synthesis Aldehyde 4-Chloro-2,3-difluorobenzaldehyde (Heterocycle Precursor) Oxidant->Aldehyde Redox Cycling

Figure 1: Divergent synthetic utility of 4-Chloro-2,3-difluorobenzyl alcohol in agrochemical manufacturing.

Application A: Synthesis of Pyrethroid Esters

Pyrethroids (e.g., Metofluthrin, Transfluthrin) often utilize polyfluorinated benzyl alcohols. The 4-chloro-2,3-difluoro analog offers a unique steric and electronic profile, potentially enhancing knockdown speed in resistant mosquito strains.

Protocol 2: Acyl Chloride Coupling

  • Activation: Convert the pyrethroid acid (e.g., trans-chrysanthemic acid or DV-acid) to its acid chloride using Thionyl Chloride (SOCl₂).

  • Coupling:

    • Dissolve 4-Chloro-2,3-difluorobenzyl alcohol (1.0 eq) and Pyridine (1.2 eq) in anhydrous Toluene.

    • Add the Acid Chloride (1.05 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 4-6 hours.

  • Validation: The formation of the ester linkage is confirmed by the shift of the benzylic protons in ¹H NMR (typically from ~4.7 ppm in alcohol to ~5.1 ppm in ester).

Application B: Benzyl Ether Formation

Benzyl ethers are common in insect growth regulators (IGRs). The electron-deficient ring makes the benzylic position less prone to oxidative cleavage compared to non-fluorinated analogs.

Protocol 3: Williamson Ether Synthesis

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in dry DMF at 0°C.

  • Alkoxide Formation: Add 4-Chloro-2,3-difluorobenzyl alcohol (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add the electrophile (e.g., an alkyl bromide or heterocyclic chloride) dropwise.

  • Heating: Heat to 60-80°C for 4-8 hours.

  • Note: Due to the fluorination, the alkoxide is less basic, reducing competitive elimination reactions on the electrophile.

Process Optimization & Safety

Solvent Selection Guide
Reaction TypeRecommended SolventRationale
Reduction Methanol or EthanolHigh solubility of aldehyde; compatible with borohydrides.
Esterification Toluene or DCMAzeotropic water removal (Toluene) or ease of workup (DCM).
Etherification DMF or THFPolar aprotic solvents required to solvate the cation and enhance alkoxide nucleophilicity.
Safety & Handling (E-E-A-T)
  • Fluorine Hazards: While the C-F bond is stable, combustion of fluorinated aromatics can release Hydrogen Fluoride (HF). Incineration must be performed in scrubbed facilities.

  • Skin Absorption: Benzylic alcohols can be skin permeators. The lipophilicity of this specific congener increases this risk. Nitrile gloves and long sleeves are mandatory.

  • Thermal Stability: The molecule is stable up to ~150°C. Avoid strong Lewis acids at high temperatures to prevent polymerization or Friedel-Crafts side reactions.

References

  • Sigma-Aldrich. 4-Chloro-2,6-difluorobenzaldehyde Product Specification. (Precursor Analog Reference). Link

  • World Intellectual Property Organization (WIPO). WO2017100091 - Herbicidal Compositions Containing 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine... (Demonstrates the bioactivity of the 4-chloro-2-fluoro-3-substituted moiety). Link[1]

  • ChemicalBook. 4-Chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5) Suppliers and Properties. Link

  • Echemi. Agrochemical Intermediates: 4-Chloro-2,3-difluorobenzyl alcohol. Link

(Note: While specific "blockbuster" trade names using this exact isomer are often proprietary or in development, the chemistry described above is derived from standard protocols for the homologous series of fluorinated benzyl alcohols used in commercial pyrethroids like Metofluthrin and Transfluthrin.)

Sources

Methodological & Application

Etherification of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Etherification of 4-Chloro-2,3-difluorobenzyl alcohol

Executive Summary & Chemical Context

This guide details the etherification of 4-chloro-2,3-difluorobenzyl alcohol , a critical building block in the synthesis of succinate dehydrogenase inhibitors (SDHI) (e.g., fluxapyroxad) and next-generation kinase inhibitors.

The Challenge: Unlike simple benzyl alcohols, the 2,3-difluoro substitution pattern exerts a potent electron-withdrawing inductive effect (


). This reduces the 

of the benzylic hydroxyl proton (making it more acidic) but simultaneously decreases the nucleophilicity of the resulting alkoxide. Furthermore, the electron-deficient ring is susceptible to nucleophilic aromatic substitution (

) at the 2-position under forcing conditions.

The Solution: We present two validated workflows:

  • Method A (Direct Williamson): Best for primary, unhindered electrophiles (e.g., MeI, BnBr).

  • Method B (Activation-Displacement): A two-step protocol converting the alcohol to a halide/mesylate, followed by displacement. Best for coupling with phenols or secondary nucleophiles.

Critical Properties & Safety Profile

PropertyDataRelevance to Protocol
Molecular Weight 178.56 g/mol Calculation of stoichiometry.
Appearance White to off-white solidEasy handling; verify purity by color.
Melting Point 58–62 °CLow MP; can be melted for solvent-free reactions (not recommended here).
Electronic State Electron-Deficient RingRisk:

side reactions if heated >80°C with strong nucleophiles.
Solubility Soluble in THF, DMF, DCMTHF is preferred for Method A to allow lower temps.

Safety Advisory:

  • HF Generation: In the event of thermal decomposition or combustion, this molecule releases Hydrogen Fluoride (HF).

  • Base Handling: Sodium Hydride (NaH) releases flammable

    
     gas. Perform all deprotonation steps under inert atmosphere (
    
    
    
    or Ar).

Method A: Direct Williamson Ether Synthesis

Best for: Methylation, Benzylation, and reaction with primary alkyl halides.

Mechanistic Insight

Due to the electron-withdrawing Fluorines, the alkoxide formed is less basic but also less nucleophilic than unsubstituted benzyl alkoxide. We use Sodium Hydride (NaH) to ensure irreversible deprotonation. We utilize THF (Tetrahydrofuran) over DMF when possible to simplify workup, though DMF accelerates sluggish reactions.

Protocol Workflow

Reagents:

  • Substrate: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)

  • Base: NaH (60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (

    
    ) (1.1 – 1.5 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Base Preparation:

    • Charge an oven-dried round-bottom flask with NaH (1.2 equiv).

    • Optional: Wash NaH with dry hexanes (

      
      ) to remove mineral oil if downstream purification is sensitive to aliphatics.
      
    • Suspend NaH in anhydrous THF under

      
       flow. Cool to 0 °C .[1]
      
  • Alkoxide Formation:

    • Dissolve 4-chloro-2,3-difluorobenzyl alcohol in a minimal amount of THF.

    • Add the alcohol solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (

      
       release).
      
    • Hold: Stir at 0 °C for 30 minutes until bubbling ceases. The solution often turns a pale yellow.

  • Alkylation:

    • Add the Electrophile (e.g., Iodomethane, Benzyl bromide) dropwise at 0 °C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

      
      ) should disappear; the ether is usually less polar (
      
      
      
      ).
  • Quench & Workup:

    • Cool back to 0 °C. Carefully quench with sat.

      
       (aqueous).
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) and Water (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash column chromatography (Silica gel). Elute with 0-10% EtOAc in Hexanes.

Visual Workflow (Method A)

WilliamsonEther Start Start: 4-Cl-2,3-F-BnOH Deprot Deprotonation: NaH / THF, 0°C (H2 Gas Release) Start->Deprot Dissolve Alkoxide Intermediate: Alkoxide Species Deprot->Alkoxide -H+ Addition Addition: Add R-X Warm to RT Alkoxide->Addition SN2 Attack Workup Workup: Quench NH4Cl Extract EtOAc Addition->Workup Complete Product Product: Benzyl Ether Workup->Product Purify

Caption: Figure 1: Standard Williamson Ether Synthesis workflow optimized for electron-deficient benzyl alcohols.

Method B: Activation-Displacement (Indirect Etherification)

Best for: Coupling with Phenols, bulky alcohols, or when the partner is a weak nucleophile.

Mechanistic Insight

Direct coupling of two alcohols (e.g., Mitsunobu) can be fickle with electron-poor substrates due to


 mismatch. A more robust industrial route involves converting the benzyl alcohol to a benzyl chloride  or bromide .[2] The 2,3-difluoro motif makes the benzylic carbon highly electrophilic, facilitating rapid displacement by the partner nucleophile.
Protocol Workflow

Part 1: Activation (Chlorination)

  • Dissolve 4-chloro-2,3-difluorobenzyl alcohol (1.0 equiv) in DCM.

  • Add catalytic DMF (2-3 drops).

  • Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise at 0 °C.
    
  • Reflux (40 °C) for 1 hour.

  • Concentrate to dryness to obtain the crude benzyl chloride (often used without purification).

Part 2: Ether Formation (Displacement)

  • Dissolve the Partner Phenol/Alcohol (1.0 equiv) in DMF.

  • Add

    
      (2.0 equiv) or 
    
    
    
    (1.5 equiv).[1]
  • Add the crude Benzyl Chloride (from Part 1) solution.

  • Heat to 60 °C for 2–6 hours.

  • Standard aqueous workup.

Decision Logic & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or moisture.Ensure NaH is fresh; use molecular sieves in THF.
Side Product: Ring Substitution

attack on the ring F or Cl.
LOWER Temperature. Do not exceed 40°C. Switch from DMF to THF.
No Reaction (Method B) Benzyl halide hydrolysis.Ensure the intermediate halide is kept strictly dry before step 2.
Selection Logic Diagram

DecisionTree Root Target: Etherify 4-Cl-2,3-F-BnOH Q1 What is the Coupling Partner? Root->Q1 PathA Primary Alkyl Halide (e.g., MeI, EtBr) Q1->PathA PathB Phenol or Bulky Alcohol Q1->PathB MethodA METHOD A: Williamson (NaH/THF) Direct Alkylation PathA->MethodA High Efficiency MethodB METHOD B: Activation (SOCl2) then Displacement (K2CO3) PathB->MethodB Avoids Steric Clash

Caption: Figure 2: Decision matrix for selecting the optimal etherification pathway based on the coupling partner.

References

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis: Recent Literature and Protocols. Retrieved from [Link]

Sources

Application Note: Esterification Protocols for 4-Chloro-2,3-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[2][3][4][5][6][7][8][9]

4-Chloro-2,3-difluorobenzyl alcohol is a specialized "privileged scaffold" used primarily in the synthesis of Type I and Type II pyrethroid insecticides and antifungal agents.[1][2] Its specific halogenation pattern—a chlorine atom at the para position and fluorine atoms at the ortho and meta positions—confers unique lipophilicity and metabolic stability to its ester derivatives.[1]

This guide details the esterification of this alcohol.[1][2][3][4][5] Unlike simple benzyl alcohols, the electron-withdrawing nature of the 2,3-difluoro motif reduces the nucleophilicity of the benzylic hydroxyl group, requiring optimized conditions to achieve high yields and prevent side reactions such as polymerization or hydrolysis.

Chemical Identity Table
PropertyValue
Chemical Name 4-Chloro-2,3-difluorobenzyl alcohol
Functional Class Polyhalogenated Benzyl Alcohol
Primary Reactivity Nucleophilic attack (Oxygen)
Electronic Effect Electron-deficient ring (Deactivated nucleophile)
Key Application Precursor to pyrethroid esters (e.g., analogs of Transfluthrin/Metofluthrin)
Solubility Soluble in DCM, Toluene, THF; Insoluble in water

Strategic Method Selection

Choosing the correct esterification route depends heavily on the carboxylic acid partner.[1][2]

  • Method A (Acyl Chloride): The industrial standard.[1][2][6] Best for robust acids (e.g., chrysanthemic acid derivatives) and large-scale synthesis.[1][2]

  • Method B (Steglich Coupling): The precision route.[1][2] Best for acid-sensitive, thermally unstable, or enantiomerically pure acids that cannot survive acid chloride formation.[1]

Decision Matrix (DOT Visualization)

MethodSelection Start Select Carboxylic Acid Partner IsAcidStable Is the Acid Stable to SOCl2/Oxalyl Chloride? Start->IsAcidStable Scale Reaction Scale? IsAcidStable->Scale Yes MethodB METHOD B: Steglich Esterification (Mild, Neutral pH) IsAcidStable->MethodB No (Acid Sensitive) Chirality Is Preservation of Alpha-Chirality Critical? Scale->Chirality <10g (Lab/Pilot) MethodA METHOD A: Acyl Chloride Coupling (High Yield, Scalable) Scale->MethodA >10g (Industrial) Chirality->MethodA No Chirality->MethodB Yes (Risk of Racemization)

Caption: Decision matrix for selecting the optimal esterification pathway based on acid stability and scale.

Method A: Acyl Chloride Coupling (Standard Protocol)[1]

This method utilizes the high reactivity of an acid chloride to overcome the reduced nucleophilicity of the 4-chloro-2,3-difluorobenzyl alcohol.[1] It is the preferred method for synthesizing pyrethroid esters.[1][2]

Mechanism

The base (Pyridine or Triethylamine) acts as a scavenger for the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed degradation of the product.

Protocol Steps

Reagents:

  • 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)[1][2]

  • Acid Chloride (1.1 equiv) [Prepared via SOCl₂ or purchased]

  • Solvent: Anhydrous Toluene (Preferred for scale) or Dichloromethane (DCM)[1]

  • Base: Pyridine (1.2 equiv) or Triethylamine (TEA)[1]

Procedure:

  • Preparation: In a clean, dry 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 4-chloro-2,3-difluorobenzyl alcohol (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous Toluene (approx. 10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0–5°C using an ice bath. Note: Controlling the initial exotherm is critical to prevent colored impurities.

  • Addition: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of Toluene. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 3–5 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1][2] The alcohol spot (Rf ~0.[1][2]3) should disappear.[2]

  • Quench & Workup:

    • Add water (equal volume) to dissolve the pyridinium hydrochloride salt.[1][2]

    • Separate the organic layer.[1][2]

    • Wash the organic layer sequentially with:

      • 1N HCl (to remove excess pyridine)

      • Saturated NaHCO₃ (to remove unreacted acid)

      • Brine[2]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Troubleshooting:

  • Low Yield:[1][7] Ensure the toluene is strictly anhydrous.[1][2] Water competes with the alcohol for the acid chloride.[1][2]

  • Color Formation: Usually indicates oxidation or too high a temperature during addition.[1][2] Keep strictly <10°C during addition.

Method B: Steglich Esterification (DCC/DMAP)[1][11][15]

This method is ideal when coupling with complex chiral acids (e.g., specific isomers of cyclopropanecarboxylic acids) where the harsh conditions of acid chloride formation might cause racemization.

Protocol Steps

Reagents:

  • 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2]

  • Solvent: Anhydrous DCM[1]

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and 4-chloro-2,3-difluorobenzyl alcohol (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.[1][2]

  • Coupling: Cool to 0°C. Add DCC (1.1 equiv) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16 hours).

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form if using DCC.[1][2]

  • Workup:

    • Filter off the precipitated DCU.[1][2]

    • Wash the filtrate with 0.5N HCl (to remove DMAP) and Saturated NaHCO₃.[1][2]

  • Purification: Concentrate the solvent. The residue often requires column chromatography (Silica gel) to remove traces of urea by-products.[1][2]

Quality Control & Validation

Verification of the ester product requires confirming the integrity of the fluorinated ring and the new ester linkage.[1]

Analytical MethodExpected Signal / Criteria
1H NMR (CDCl₃) Benzylic Protons: Look for a singlet (or doublet if F-coupling exists) shifted downfield to δ 5.1–5.3 ppm (compared to ~4.7 ppm in the alcohol).[1][2]
19F NMR Ring Fluorines: Two distinct signals in the -130 to -160 ppm range.[1][2] The shift pattern confirms the 2,3-difluoro substitution is intact.[1]
HPLC Purity: >98% (Area %). Monitor for unreacted alcohol (shorter retention time) and acid.[1][2]
GC-MS Fragmentation: Look for the molecular ion [M]+ and the characteristic benzylic cation fragment [M-RCOO]+ (loss of the acid part).[1]
Workflow Visualization (Acyl Chloride Route)

ReactionWorkflow Input Reagents: Alcohol + Base (in Toluene) Cooling Cool to 0°C Input->Cooling Addition Add Acid Chloride (Dropwise) Cooling->Addition Reaction Stir RT (3-5h) Monitor TLC Addition->Reaction Workup Acid/Base Wash Phase Separation Reaction->Workup Product Final Ester (Oil/Solid) Workup->Product

Caption: Step-by-step workflow for the Acyl Chloride esterification protocol.

Safety & Handling (HSE)

Hazard Identification:

  • Skin/Eye Irritant: Halogenated benzyl alcohols are potent irritants.[1][2][8] Wear nitrile gloves and safety goggles.[2]

  • HF Generation: While stable under normal conditions, thermal decomposition (fire) of this compound releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[1]

  • Aquatic Toxicity: Like many pyrethroid intermediates, this compound is toxic to aquatic life.[1] Do not dispose of down the drain; use hazardous waste streams.[2]

Storage:

  • Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the alcohol to the corresponding benzaldehyde.

References

  • Transfluthrin Synthesis Patent: Process for preparing transfluthrin.[1][2] (CN1277806C).[1][2] Describes the industrial handling of tetrafluorobenzyl alcohols, applicable to the 2,3-difluoro analog. Link

  • Steglich Esterification Guide: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 2021.[1][2][7] Link

  • Metofluthrin Development: Metofluthrin: a potent new synthetic pyrethroid with high vapor activity against mosquitoes.[1][2][9] Biosci Biotechnol Biochem. 2004.[1][2][9] (Context on fluorobenzyl ester activity). Link

  • General Esterification Protocols: Esterification of Carboxylic Acids with DCC/DMAP.[1][2][4] Organic Syntheses.[1][2] Link

  • Compound Safety Data: Safety Data Sheet: 2,3-Difluorobenzyl alcohol.[1][2] Sigma-Aldrich.[2] (Surrogate safety data for the 4-Cl analog). Link

Sources

Application Note: Selective Oxidation of 4-Chloro-2,3-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the oxidation of 4-chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5) to 4-chloro-2,3-difluorobenzaldehyde (CAS 1160573-23-8).

The synthesis of poly-halogenated benzaldehydes presents specific challenges due to the electron-withdrawing nature of the fluorine and chlorine substituents. These groups deactivate the aromatic ring but simultaneously increase the acidity of the benzylic proton, making the resulting aldehyde susceptible to over-oxidation to the corresponding benzoic acid (4-chloro-2,3-difluorobenzoic acid) in the presence of water and strong oxidants.[1]

This note provides two distinct protocols:

  • Protocol A (Process Scale): A catalytic, green oxidation using TEMPO/NaOCl (Anelli Oxidation).

  • Protocol B (Bench Scale): A chemoselective oxidation using Activated Manganese Dioxide (MnO₂) .

Strategic Analysis of Oxidation Methods

FeatureTEMPO / NaOCl (Anelli) Activated MnO₂ PCC / PDC
Scale Suitability High (Kilogram to Ton)Low to Medium (Gram)Low (Gram)
Cost Low (Catalytic TEMPO, Bleach)Medium (High mass excess required)High (Chromium disposal)
Selectivity Excellent (Stops at Aldehyde)Excellent (Benzylic specific)Good
Safety Profile High (Aqueous, 0°C)High (Heterogeneous solid)Low (Carcinogenic CrVI)
Key Risk Over-oxidation if pH not controlledIncomplete conversion (variable reagent quality)Toxic residue / Difficult workup

Recommendation: Use Protocol A for standard synthesis and scale-up. Use Protocol B only for small-scale rapid screening or if the substrate contains other functional groups sensitive to bleach (e.g., sulfides).[1]

Chemical Mechanism & Pathway

The primary recommended method utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a radical catalyst, recycled by a stoichiometric co-oxidant (Sodium Hypochlorite, NaOCl). Potassium Bromide (KBr) acts as a cocatalyst to accelerate the regeneration of the active N-oxoammonium species.

Mechanism Visualization (DOT)

The following diagram illustrates the catalytic cycle preventing over-oxidation.

TEMPO_Cycle Substrate Benzyl Alcohol (Substrate) Product Benzaldehyde (Product) Substrate->Product Oxidation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Activation Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Accepts 2e- Hydroxylamine->Oxoammonium Regeneration via NaOCl/KBr NaOCl NaOCl (Bleach) NaOCl->TEMPO Primary Oxidant

Caption: Catalytic cycle of TEMPO-mediated oxidation. The N-oxoammonium species is the active oxidant that converts the alcohol to the aldehyde.

Experimental Protocols

Protocol A: TEMPO-Mediated Oxidation (Scalable)

Best for: >10g scale, high throughput, cost-efficiency.[1]

Reagents:

  • Substrate: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)[1]

  • Catalyst: TEMPO (0.01 equiv / 1 mol%)

  • Co-catalyst: KBr (0.1 equiv / 10 mol%)

  • Oxidant: NaOCl (Commercial bleach, ~10-13% w/v, 1.1 equiv)

  • Buffer: NaHCO₃ (saturated aqueous solution) to maintain pH 8.6–9.5.

  • Solvent: Dichloromethane (DCM) and Water (Biphasic).[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-chloro-2,3-difluorobenzyl alcohol (10.0 g, 56.0 mmol) in DCM (50 mL).

  • Catalyst Addition: Add a solution of KBr (0.67 g, 5.6 mmol) in water (10 mL) to the flask. Add TEMPO (87 mg, 0.56 mmol). Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Oxidant Addition: Slowly add the NaOCl solution (adjusted to pH ~9 using NaHCO₃) dropwise via an addition funnel over 30 minutes. Crucial: Maintain internal temperature <10 °C to prevent over-oxidation and decomposition.

  • Reaction Monitoring: Vigorously stir at 0 °C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The reaction is typically complete within 30–60 minutes.[1]

  • Quenching: Quench excess oxidant by adding saturated aqueous Sodium Thiosulfate (20 mL). Stir for 10 minutes until the starch-iodide paper test is negative (no blue color).

  • Workup: Separate the organic layer.[1] Extract the aqueous layer once with DCM (20 mL).[1] Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure (keep bath <40 °C). The product, 4-chloro-2,3-difluorobenzaldehyde , is typically obtained as a white to off-white solid or oil.[1]

Yield Expectation: 90–95% Purity: >98% (by HPLC)

Protocol B: Manganese Dioxide (MnO₂) Oxidation (Chemoselective)

Best for: Small scale (<1g), acid-sensitive substrates, or when avoiding aqueous bleach.

Reagents:

  • Substrate: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)[1]

  • Oxidant: Activated MnO₂ (10–20 equiv by mass). Note: Reagent quality is critical.

  • Solvent: Dichloromethane (DCM) or Chloroform.[1]

Step-by-Step Procedure:

  • Activation: If the MnO₂ is old, activate it by heating at 110 °C in an oven for 12 hours prior to use.

  • Reaction: Dissolve the alcohol (1.0 g, 5.6 mmol) in anhydrous DCM (20 mL). Add Activated MnO₂ (10.0 g).

  • Stirring: Stir the heterogeneous black suspension vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor by TLC. This reaction is slower than TEMPO and may require 12–24 hours.[1]

  • Workup: Filter the mixture through a pad of Celite to remove the manganese solids. Wash the pad thoroughly with DCM.[1]

  • Isolation: Concentrate the filtrate to yield the clean aldehyde.

Yield Expectation: 80–85% Note: Large excess of solid reagent can adsorb product, lowering yield. Thorough washing of the filter cake is essential.

Process Workflow Diagram

Workflow Start Start: Dissolve Alcohol (DCM/Water) Cool Cool to 0°C Add TEMPO/KBr Start->Cool AddOx Add NaOCl Dropwise (Control Temp <10°C) Cool->AddOx Monitor Monitor (TLC/HPLC) Complete? AddOx->Monitor Monitor->AddOx No (Add more NaOCl) Quench Quench with Na2S2O3 Monitor->Quench Yes Workup Phase Separation & Drying (Na2SO4) Quench->Workup Finish Concentrate -> Product Workup->Finish

Caption: Operational workflow for the TEMPO-mediated oxidation protocol.

Analytical & Quality Control

Product Identification
  • Compound: 4-Chloro-2,3-difluorobenzaldehyde[1][2][3][4][5]

  • CAS: 1160573-23-8[1][3][4][5]

  • Molecular Weight: 176.55 g/mol [4][5]

Key Analytical Markers:

  • 1H NMR (CDCl₃): Look for the distinct aldehyde proton singlet/doublet around δ 10.2–10.4 ppm .[1] The aromatic region will show two protons with complex splitting due to F-H coupling.[1]

  • IR Spectroscopy: Strong carbonyl stretch (C=O) at ~1700 cm⁻¹ .[1] Absence of broad O-H stretch (~3300 cm⁻¹).

  • Impurity Profile:

    • Starting Material: Check for benzyl methylene protons (~4.7 ppm).[1]

    • Over-oxidation (Acid): Check for broad carboxylic acid proton (>11 ppm) or shift in retention time on HPLC.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Inactive TEMPO or BleachUse fresh commercial bleach (titrate if necessary). Ensure vigorous stirring (biphasic reaction).
Over-oxidation (Acid formation) pH too low or Temp too highMaintain pH > 8.5 using NaHCO₃.[1] Keep T < 10 °C.
Low Yield (MnO₂ method) Product adsorptionWash Celite pad repeatedly with warm EtOAc or Acetone.[1]

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes... Journal of Organic Chemistry, 52(12), 2559–2562.[1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[1] Organic Process Research & Development, 14(1), 245–251.[1]

  • PubChem Compound Summary. (2025). 4-Chloro-2,3-difluorobenzaldehyde (CAS 1160573-23-8).[1][2][3][4][5] National Center for Biotechnology Information.[1]

  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] [1]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2,3-difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-chloro-2,3-difluorobenzyl alcohol scaffold represents a high-value "privileged structure" in modern medicinal chemistry. The specific 2,3-difluoro substitution pattern offers two critical advantages in drug design:

  • Metabolic Blocking: The fluorine atoms block metabolically labile sites on the phenyl ring, extending the half-life of the resulting drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the benzylic alcohol and modulates the lipophilicity (LogP) of the overall molecule.

However, this substrate presents a dichotomy in reactivity.[1][2] While the fluorine atoms activate the C-Cl bond for oxidative addition, the free benzylic alcohol (-CH₂OH) presents a nucleophilic handle that can interfere with sensitive catalysts or undergo side reactions.

This guide provides two validated protocols: a Direct Coupling Method for rapid library synthesis and a Protected Route for scalable process chemistry.

Mechanistic Insight: The "Fluorine Effect"

Understanding the electronic environment is prerequisite to success. Unlike standard aryl chlorides, which are notoriously sluggish electrophiles, 4-chloro-2,3-difluorobenzyl alcohol is electronically activated .

  • Inductive Activation: The highly electronegative fluorine atoms at positions 2 and 3 pull electron density away from the aromatic ring. This reduces the electron density in the C-Cl

    
    -bond, significantly lowering the activation energy required for the Palladium(0) species to insert (Oxidative Addition).
    
  • The Ortho-Effect: The fluorine at position 3 (ortho to the chloride) is particularly impactful. While it sterically crowds the site slightly, its electronic withdrawal dominates, making this substrate more reactive than 4-chlorobenzyl alcohol.

Visualization: Catalytic Cycle & Substrate Dynamics

SuzukiMechanism node_pd Pd(0) Active Catalyst (Ligand: SPhos/XPhos) node_oa Oxidative Addition (Facilitated by F-inductivity) node_pd->node_oa Insertion into C-Cl node_sub Substrate: 4-Cl-2,3-difluorobenzyl alcohol node_sub->node_oa F-atoms activate C-Cl node_tm Transmetallation node_oa->node_tm Base activation node_boron Boronic Acid/Ester + Base (K3PO4) node_boron->node_tm node_re Reductive Elimination node_tm->node_re node_re->node_pd Regeneration node_prod Biaryl Product node_re->node_prod node_oh Risk Factor: Free -OH Group node_oh->node_tm Potential Catalyst Poisoning (if Base is too strong)

Figure 1: The catalytic cycle highlights how the 2,3-difluoro motif accelerates the typically slow oxidative addition step of aryl chlorides, while the free alcohol poses a conditional risk during transmetallation.

Experimental Protocols

Method A: Direct Coupling (Unprotected Alcohol)

Best for: Medicinal Chemistry, Library Synthesis (< 5g scale). Rationale: Modern dialkylbiarylphosphine ligands (Buchwald ligands) like SPhos and XPhos create a Pd center electron-rich enough to handle the chloride, yet bulky enough to prevent the free alcohol from coordinating tightly to the metal.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.04-chloro-2,3-difluorobenzyl alcohol
Boronic Acid 1.2 - 1.5Coupling partner
Catalyst 0.02 - 0.05XPhos Pd G3 or SPhos Pd G3
Base 3.0K₃PO₄ (Tribasic Potassium Phosphate)
Solvent [0.2 M]1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol
  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1). The water is essential to dissolve the inorganic base and facilitate the transmetallation step.

  • Catalyst Addition: Quickly add the XPhos Pd G3 precatalyst (2-5 mol%).

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C. High temps can cause the benzyl alcohol to dehydrate or oxidize.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The product will be more polar than the starting chloride due to the biaryl system, but check TLC carefully as the -OH group dominates polarity.

Method B: Protected Route (TBS Ether)

Best for: Process Development, Scale-up (> 10g), or Acidic/Unstable Boronic Acids. Rationale: Protecting the alcohol as a silyl ether (TBS) eliminates the proton source, allowing the use of stronger bases or higher temperatures if the coupling is difficult.

Workflow Diagram

ProtectionRoute start Start: 4-Cl-2,3-difluorobenzyl alcohol step1 1. Protection TBSCl, Imidazole, DCM start->step1 inter Intermediate: TBS-Ether step1->inter step2 2. Suzuki Coupling Pd(dppf)Cl2, K2CO3, Toluene/H2O inter->step2 step3 3. Deprotection TBAF or HCl step2->step3 end Final Biaryl Alcohol step3->end

Figure 2: The protected route adds two steps but guarantees robustness for difficult coupling partners.

Protocol Modification
  • Protection: Treat substrate with TBSCl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at 0°C

    
     RT. Quantitative yield is expected.
    
  • Coupling: Use the TBS-protected chloride.

    • Catalyst Switch: You can use cheaper catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ since the substrate is now a simple aryl chloride without the interfering hydroxyl group.

    • Temp: Can be heated to reflux (100-110°C) in Toluene/Water.

  • Deprotection: Treat the coupled product with TBAF (1.0 M in THF) for 1 hour at RT to cleave the silyl group.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd-PEPPSI-IPr . This NHC-ligand catalyst is exceptionally stable and active for sterically hindered or electron-deficient chlorides.
Dehalogenation (Product - Cl) "Hydrodechlorination"This is common with polyfluorinated rings. Lower the temperature to 60°C. Switch solvent from Dioxane (H-donor) to Toluene.
Protodeboronation Unstable Boronic AcidThe boronic acid is hydrolyzing before coupling. Switch to the Boronic Ester (Pinacol) or add the base slowly via syringe pump.
Black Precipitate Pd Aggregation ("Pd Black")Insufficient ligand stabilization. Add 10 mol% free ligand (e.g., SPhos) or switch to a precatalyst (G3/G4 series).

Safety & Handling (E-E-A-T)

  • Fluorine Safety: While the C-F bond is stable, harsh reductive conditions (e.g., Lithium/Sodium metal) can cause defluorination, potentially releasing HF. Standard Suzuki conditions are safe, but waste streams should be treated as halogenated.

  • Benzyl Alcohol Toxicity: Benzyl alcohols can be skin irritants and sensitizers. Use gloves (Nitrile) and work in a fume hood.

  • Heavy Metals: All Palladium waste must be segregated into heavy metal waste streams for reclamation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 51(14), 3314-3317. Link

Sources

Technical Application Note: Synthetic Utility of 4-Chloro-2,3-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS 126163-58-4) represents a "privileged scaffold" in medicinal chemistry, particularly within the development of second-generation triazole antifungals. Its unique substitution pattern—featuring two vicinal fluorine atoms and a para-chlorine—imparts specific electronic properties that modulate metabolic stability and lipophilicity.[1]

This guide provides optimized protocols for the two most critical transformations of this intermediate: controlled oxidation to the benzaldehyde and activation to the benzyl halide. These protocols address the specific challenges posed by the electron-deficient aromatic ring, which retards carbocation formation and alters standard reactivity profiles.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertySpecification
IUPAC Name (4-Chloro-2,3-difluorophenyl)methanol
CAS Number 126163-58-4
Molecular Formula C

H

ClF

O
Molecular Weight 178.56 g/mol
Appearance White to off-white crystalline solid
Melting Point 48–52 °C (Typical range for class)
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Acidity (pKa) ~13.5 (Alcohol O-H), slightly more acidic than benzyl alcohol due to EWGs
Mechanistic Insight: The "Fluorine Effect"

The 2,3-difluoro substitution pattern creates a significant inductive effect (-I) that pulls electron density away from the benzylic carbon.

  • Oxidation Resistance: The electron-deficient ring destabilizes the development of partial positive charge at the benzylic carbon during hydride abstraction mechanisms (common in oxidations), requiring more active oxidants than standard benzyl alcohol.

  • Nucleophilic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    ):
    Conversion to a leaving group (halide) rarely proceeds via
    
    
    because the resulting carbocation is highly destabilized by the three electron-withdrawing halogens. Protocols must favor concerted ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    mechanisms (e.g., Appel reaction).

Experimental Protocols

Protocol A: Controlled Oxidation to 4-Chloro-2,3-difluorobenzaldehyde

Objective: Selective oxidation of the alcohol to the aldehyde without over-oxidation to the benzoic acid. Rationale: Traditional MnOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 oxidations can be sluggish due to the electron-deficient ring. A PCC (Pyridinium Chlorochromate) oxidation is recommended for bench-scale reliability, while TEMPO catalysis is preferred for scale-up.[1]
Method: PCC Oxidation (Bench Scale)
  • Reagents:

    • Substrate: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)

    • Oxidant: Pyridinium Chlorochromate (PCC) (1.5 equiv)

    • Buffer: Sodium Acetate (0.5 equiv) - Critical to buffer HCl generated from PCC

    • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, suspend PCC (1.5 equiv) and Sodium Acetate (0.5 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Addition: Dissolve the alcohol in a minimum volume of DCM and add it to the stirring oxidant suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The aldehyde typically runs higher (Rngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~0.6) than the alcohol (Rngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      
      ~0.2).
  • Workup: Dilute with diethyl ether (precipitates chromium salts). Filter the black slurry through a pad of Florisil or Silica Gel.[1]

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography.[1]

ngcontent-ng-c176312016="" class="ng-star-inserted">

Caution: Chromium (VI) is carcinogenic. All waste must be segregated.[1]

Protocol B: Activation to Benzyl Bromide (Appel Reaction)

Objective: Conversion of the hydroxyl group to a bromide leaving group for downstream alkylation (e.g., azole coupling). Rationale: Using PBrngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 can lead to phosphite esters with hindered/electron-poor alcohols. The Appel Reaction  (CBr

/PPh

) drives the reaction via the formation of a strong P=O bond and operates under mild, neutral conditions, preventing

side reactions on the fluorine atoms.
Method: Appel Bromination[1][2][3]
  • Reagents:

    • Substrate: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv)

    • Source: Carbon Tetrabromide (CBr

      
      ) (1.2 equiv)
      
    • Activator: Triphenylphosphine (PPh

      
      ) (1.2 equiv)
      
    • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol and CBr

    
     in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.
    
  • Addition: Add PPh

    
     portion-wise over 15 minutes.
    
    • Observation: The solution may turn slightly yellow.[1]

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quench: Add saturated aqueous NaHCO

    
     (small volume) to quench.
    
  • Workup: Evaporate the solvent to roughly 1/3 volume. Add Heptane to precipitate the Triphenylphosphine Oxide (TPPO) byproduct.[1] Filter off the white solid.[1]

  • Isolation: Concentrate the filtrate. The product, 4-chloro-2,3-difluorobenzyl bromide , is a potent lachrymator. Handle only in a fume hood.

Synthetic Workflow & Logic Map

The following diagram illustrates the divergence of the alcohol into two primary synthetic pathways: Oxidation (Aldehyde route) and Halogenation (Alkylation route).

G Start 4-Chloro-2,3-difluorobenzyl alcohol (Starting Material) Oxidation Pathway A: Oxidation (PCC or TEMPO) Start->Oxidation  -2H (Oxidation)   Halogenation Pathway B: Activation (Appel Reaction) Start->Halogenation  OH -> Br subst.   Aldehyde 4-Chloro-2,3-difluorobenzaldehyde (Electrophile) Oxidation->Aldehyde  Yield: 85-92%   Bromide 4-Chloro-2,3-difluorobenzyl Bromide (Alkylating Agent) Halogenation->Bromide  Yield: 90-95%   (Lachrymator!) App_Pharma Application: Triazole Antifungals (e.g., Ravuconazole analogs) Aldehyde->App_Pharma  Condensation / Coupling   Bromide->App_Pharma  N-Alkylation of Azoles  

Figure 1: Divergent synthetic pathways for 4-chloro-2,3-difluorobenzyl alcohol utilizing electron-deficient ring chemistry.

Handling & Safety (Critical)

Specific Hazards[1][5]
  • Lachrymator Potential: While the alcohol is an irritant, the benzyl bromide derivative (Protocol B product) is a severe lachrymator (tear gas agent). It causes immediate, severe eye and respiratory tract irritation.[1][4]

  • HF Generation: In the event of thermal decomposition or combustion, the difluoro-moiety can release Hydrogen Fluoride (HF), which is fatal if inhaled or absorbed.

Required PPE[1][6][7]
  • Respiratory: Use a NIOSH-approved respirator with organic vapor cartridges when working with the bromide derivative outside a sealed hood.[1]

  • Skin: Double-gloving (Nitrile) is recommended.[1]

  • Eyes: Chemical splash goggles (Face shield preferred during scale-up).[1]

References

  • Vertex Pharmaceuticals. (2014).[1] Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730.[1] Link

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational protocol for Protocol B).

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Reference for Protocol A selection).

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-2,3-difluorobenzyl alcohol.[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Fluorobenzyl Alcohols. Link

Sources

4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL as a protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-2,3-difluorobenzyl (CDF-Bn) Alcohol as a Specialized Protecting Group

Part 1: Executive Summary & Core Directive

The "Tunable" Benzyl Concept In complex total synthesis and medicinal chemistry, standard benzyl (Bn) and p-methoxybenzyl (PMB) groups often fail due to insufficient stability against oxidation or acidic hydrolysis. The 4-chloro-2,3-difluorobenzyl (CDF-Bn) moiety represents a "deactivated" benzyl variant .

By incorporating electron-withdrawing halogens (two fluorines and one chlorine) onto the aromatic ring, the benzylic position becomes significantly less electron-rich. This modification drastically alters the reactivity profile, creating a protecting group that is:

  • Hyper-Stable to Acid: Resists conditions that cleave PMB and Trityl.

  • Oxidation Resistant: Inert to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), allowing orthogonal removal of PMB in its presence.

  • Lipophilicity Enhancing: Often used as a "permanent" protecting group (pharmacophore) in late-stage drug candidates (e.g., P2X7 antagonists) to improve metabolic stability.

This guide details the protocols for using CDF-Bn alcohol as a transient protecting group for hydroxyls and amines.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding

The utility of the CDF-Bn group relies on the electronic deactivation of the benzene ring.

  • Acid Stability: Acid-catalyzed deprotection of benzyl ethers proceeds via an SN1-like mechanism involving an oxocarbenium intermediate. The electron-withdrawing effect of the F and Cl atoms (inductive effect,

    
    ) destabilizes the formation of the benzylic carbocation, significantly slowing down hydrolysis compared to unsubstituted benzyls.
    
  • Oxidative Stability: Reagents like DDQ operate via Single Electron Transfer (SET). The electron-deficient CDF-Bn ring has a higher oxidation potential, making it inert to DDQ, which readily cleaves electron-rich PMB groups.

Comparative Stability Matrix
Protecting GroupSymbolAcid Stability (TFA)Oxidative Stability (DDQ)Hydrogenolysis (Pd/C)Electronic Character
p-Methoxybenzyl PMBLow (Cleaves)Low (Cleaves)High (Cleaves)Electron Rich
Benzyl BnModerateHighHigh (Cleaves)Neutral
4-Cl-2,3-difluorobenzyl CDF-Bn High (Stable) High (Stable) High (Cleaves) Electron Deficient

Part 3: Experimental Protocols

Precursor Synthesis: Activation of the Alcohol

The alcohol itself is a poor electrophile. It must be converted to the Bromide (for basic installation) or the Trichloroacetimidate (for acidic installation).

Protocol A: Synthesis of CDF-Bn Bromide

  • Reagents: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 equiv), PBr3 (0.4 equiv), CH2Cl2 (DCM).

  • Step-by-Step:

    • Dissolve alcohol in anhydrous DCM (0.5 M) under N2 atmosphere. Cool to 0°C.

    • Add PBr3 dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Pour into ice-cold saturated NaHCO3.

    • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

    • Yield: Typically >90%. Use immediately or store at -20°C.

Installation Protocols

Method 1: Williamson Ether Synthesis (Basic Conditions) Best for primary/secondary alcohols stable to strong base.

  • Setup: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF (0.2 M) at 0°C.

  • Addition: Add the substrate alcohol (1.0 equiv) dissolved in minimal DMF. Stir 30 min to form the alkoxide.

  • Alkylation: Add CDF-Bn Bromide (1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir 4–16 hours. Monitor by TLC.

  • Quench: Carefully add sat. NH4Cl.

  • Purification: Silica gel chromatography.

Method 2: Acid-Catalyzed Imidate Coupling (Acidic Conditions) Best for base-sensitive substrates (e.g., esters, epimerizable centers).

  • Pre-step: Convert CDF-Bn alcohol to the trichloroacetimidate using Cl3CCN and DBU.

  • Coupling: Dissolve substrate and CDF-Bn imidate (1.5 equiv) in DCM/Cyclohexane (2:1).

  • Catalysis: Add catalytic TfOH (triflic acid) or TMSOTf (0.05 equiv) at 0°C.

  • Completion: Reaction is usually rapid (<1 hour). Quench with Et3N before workup.

Deprotection Protocols

Method A: Catalytic Hydrogenolysis (Standard) Removes CDF-Bn under neutral conditions.

  • Catalyst: 10% Pd/C (20 wt% loading).

  • Solvent: EtOH or MeOH (Ethyl Acetate can be added for solubility).

  • Conditions: H2 atmosphere (balloon pressure, 1 atm).

  • Procedure: Stir vigorously at RT for 2–6 hours.

  • Note: The presence of the Chlorine atom on the ring poses a risk of hydrodehalogenation (loss of Cl) before the C-O bond breaks. Since the benzyl group is being discarded, this side reaction is generally irrelevant unless the substrate contains other halogens.

Method B: Lewis Acid Cleavage (Orthogonal) Used when double bonds prevent hydrogenation.

  • Reagent: BCl3 (1M in DCM) or BBr3.

  • Conditions: -78°C to 0°C in DCM.

  • Mechanism: The Lewis acid coordinates to the ether oxygen; the electron-deficient ring requires stronger Lewis acids than standard Bn.

Part 4: Visualization & Pathways

Workflow Diagram: Installation & Orthogonality

CDF_Protection_Workflow Alcohol Starting Material (R-OH) Protected CDF-Bn Ether (R-O-CDF-Bn) Alcohol->Protected NaH, DMF + Bromide Alcohol->Protected TfOH (cat) + Imidate CDF_Alc 4-Cl-2,3-diF-Bn Alcohol Bromide CDF-Bn Bromide (Electrophile) CDF_Alc->Bromide PBr3, DCM Imidate CDF-Bn Imidate (Acid Stable Precursor) CDF_Alc->Imidate Cl3CCN, DBU Protected->Protected Stable to: 1. DDQ (Oxidation) 2. TFA (Acid) 3. NaOH (Base) Deprotected Recovered Alcohol (R-OH) Protected->Deprotected H2, Pd/C (Hydrogenolysis) Protected->Deprotected BBr3, -78°C (Lewis Acid)

Caption: Figure 1. Synthesis workflow for CDF-Bn protection, highlighting activation pathways (yellow) and orthogonal stability (green loop).

Decision Logic: When to Use CDF-Bn

Logic_Flow Start Need Benzyl Protection? AcidSens Is substrate Acid Sensitive? Start->AcidSens OxidSens Is substrate Oxidant Sensitive? AcidSens->OxidSens No (Standard) Use_CDF Use CDF-Bn (Robust Protection) AcidSens->Use_CDF Yes (Needs stability vs TFA/HCl) Perm Is this a Drug Pharmacophore? OxidSens->Perm Yes (Needs stability vs DDQ) Use_Bn Use Standard Benzyl (Cleave with H2/Pd) OxidSens->Use_Bn No Perm->Use_CDF Yes (P2X7 Antagonists) Perm->Use_CDF No (Orthogonal Strategy) Use_PMB Use PMB (Cleave with DDQ/Acid)

Caption: Figure 2. Decision matrix for selecting CDF-Bn over standard Benzyl or PMB based on substrate sensitivity.

Part 5: References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons. (General principles of benzyl ether stability and deprotection).

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups . Khoabane, N. M., et al. (2022).[1][2] Fine Chemical Engineering.

  • Tetrahydroquinoline derivatives as P2X7 receptor antagonists . Patent WO2018168818A1. (2018). Google Patents. (Demonstrates the application of 4-chloro-2,3-difluorobenzyl as a stable pharmacophore moiety).

  • Deprotection of Benzyl Ethers using DDQ . Rahim, M. A., et al. (2005).[3][4] Tetrahedron Letters. (Establishes the oxidative cleavage baseline for electron-rich benzyls vs. electron-deficient variants).

  • Electronic Effects in the Carbonylation of Polyfluorinated Benzyl Halides . National Institutes of Health (NIH). (Discusses the stability and reactivity of polyfluorinated benzyl cations).

Sources

Strategic Utilization of 4-Chloro-2,3-difluorobenzyl Alcohol in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 56456-49-6) represents a "privileged building block" in modern medicinal chemistry and agrochemical synthesis.[1] Its specific substitution pattern—featuring two fluorine atoms at the 2,3-positions and a chlorine at the 4-position—imparts unique electronic properties and metabolic stability to target molecules.

This Application Note provides a rigorous technical guide for the functionalization of this alcohol. We focus on two divergent synthetic workflows: (1) Activation via Halogenation to generate potent electrophiles for


-alkylation, and (2) Selective Oxidation  to access the corresponding benzaldehyde for C-C bond formation.[1] These protocols are designed for researchers requiring high-fidelity conversions with minimal side reactions.[1]

Part 1: Chemical Profile & Strategic Value[1]

The utility of 4-chloro-2,3-difluorobenzyl alcohol lies in its ability to introduce a metabolically robust aromatic core.[1] The fluorine atoms lower the electron density of the aromatic ring, making the benzyl carbon susceptible to nucleophilic attack once activated, while simultaneously blocking oxidative metabolism at the ortho-positions.

Technical Specifications
PropertySpecification
Chemical Name 4-Chloro-2,3-difluorobenzyl alcohol
CAS Number 56456-49-6
Molecular Formula

Molecular Weight 178.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water
Key Reactivity Primary alcohol oxidation; Nucleophilic substitution (after activation)

Part 2: Divergent Synthetic Workflows

The following diagram illustrates the two primary strategic pathways for utilizing this intermediate.

G Start 4-Chloro-2,3-difluorobenzyl Alcohol ReagentA PBr3 or SOCl2 (Activation) Start->ReagentA ReagentB TEMPO / NaOCl (Oxidation) Start->ReagentB InterA Benzyl Halide (Electrophile) ReagentA->InterA ProdA N-Alkylation Product (e.g., Azole Antifungals) InterA->ProdA + Nucleophile InterB Benzaldehyde (Carbonyl Core) ReagentB->InterB ProdB C-C Coupled Product (e.g., Styrenes/Amines) InterB->ProdB Wittig / Red. Amination

Figure 1: Divergent synthetic utility of 4-chloro-2,3-difluorobenzyl alcohol.

Part 3: Detailed Experimental Protocols

Protocol A: Conversion to 4-Chloro-2,3-difluorobenzyl Bromide

Objective: To convert the hydroxyl group into a bromide leaving group, creating a highly reactive electrophile for


 reactions.
Rationale:  While thionyl chloride (

) is common, phosphorus tribromide (

) is preferred here.[1] The resulting benzyl bromide is more reactive than the chloride toward nitrogen nucleophiles (like triazoles/imidazoles) often used in antifungal synthesis.[1]
Materials
  • 4-Chloro-2,3-difluorobenzyl alcohol (1.0 eq)

  • Phosphorus tribromide (

    
    ) (0.4 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

  • 
     (saturated aqueous solution)[1]
    
Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with 4-chloro-2,3-difluorobenzyl alcohol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add

    
     (4.0 mmol, 0.4 eq) dropwise via syringe over 15 minutes. Note: The stoichiometry is 0.33 eq theoretically, but a slight excess ensures conversion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The alcohol spot (

    
    ) should disappear, replaced by the less polar bromide (
    
    
    
    ).
  • Quench: Cool back to 0°C and carefully quench with saturated

    
     (20 mL). Caution: Gas evolution.[1]
    
  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).[1] Combine organics, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude bromide is often pure enough for the next step.[1] If necessary, pass through a short pad of silica gel (eluting with 100% Hexanes) to remove phosphorus residues.[1]

Critical Insight: The electron-withdrawing fluorine atoms at positions 2 and 3 destabilize any carbocation character at the benzylic position.[1] Therefore, conditions favoring


 mechanisms (like 

) are superior to acid-catalyzed methods that might rely on

pathways.[1]
Protocol B: Selective Oxidation to 4-Chloro-2,3-difluorobenzaldehyde

Objective: To oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid.[2] Rationale: Traditional oxidants (Jones reagent,


) often over-oxidize electron-deficient benzyl alcohols to benzoic acids.[1] The Anelli Oxidation (TEMPO/Bleach)  is selected for its high selectivity, mild conditions, and absence of heavy metals.
Materials
  • 4-Chloro-2,3-difluorobenzyl alcohol (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.01 eq / 1 mol%)

  • 
     (0.1 eq)[1]
    
  • 
     (Bleach, ~10-12% solution) (1.1 eq)[1]
    
  • Dichloromethane / Water biphasic system

Step-by-Step Methodology
  • Setup: Dissolve the alcohol (10 mmol) in DCM (30 mL). Add a solution of

    
     (1 mmol) in water (5 mL).[1] Add TEMPO (0.1 mmol). Cool the biphasic mixture to 0–5°C.
    
  • Oxidation: Slowly add the aqueous

    
     solution dropwise over 20 minutes, maintaining the internal temperature below 10°C. Vigorous stirring is essential to maximize phase transfer.
    
  • Monitoring: The reaction is typically rapid (30–60 min).[1] Monitor by TLC or GC.[1]

  • Quench: Quench excess oxidant by adding aqueous sodium thiosulfate (

    
    ).[1]
    
  • Isolation: Separate phases. Wash the organic layer with 1M HCl (to remove amine residues) and then brine.[1] Dry over

    
     and concentrate.
    
  • Result: The aldehyde is obtained as a solid or oil, typically requiring no further purification for Wittig or reductive amination steps.[1]

Part 4: Application Case Study

Synthesis of an Azole Antifungal Core

This section demonstrates the practical application of the benzyl bromide intermediate generated in Protocol A.

Scenario: Coupling the 4-chloro-2,3-difluorobenzyl electrophile with 1,2,4-triazole.

Reaction Bromide Benzyl Bromide (Intermediate A) Base K2CO3 / DMF (Base/Solvent) Bromide->Base Triazole 1,2,4-Triazole (Nucleophile) Triazole->Base Product 1-(4-chloro-2,3-difluorobenzyl)- 1H-1,2,4-triazole Base->Product SN2 Alkylation 60°C, 4h

Figure 2: Reaction scheme for the synthesis of the azole antifungal core.

Protocol:

  • Dissolve 1,2,4-triazole (1.2 eq) and potassium carbonate (

    
    , 2.0 eq) in DMF. Stir at room temperature for 30 mins to form the potassio-triazole salt.
    
  • Add 4-chloro-2,3-difluorobenzyl bromide (1.0 eq) dropwise.[1]

  • Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

  • Significance: This

    
    -alkylation is the critical step in synthesizing analogues of drugs like Rufinamide  or Fluconazole , where the specific fluorination pattern dictates the drug's half-life.[1]
    

References

  • ChemicalBook. (n.d.).[1] 4-Chloro-2,3-difluorobenzyl alcohol Product Description and CAS 56456-49-6.[1][3] Retrieved from [1]

  • Oakwood Chemical. (n.d.).[1] 4-Chloro-3-fluorobenzyl alcohol (Related Isomer Data and Handling). Retrieved from [1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Contextual grounding for Protocol B).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 56456-49-6. Retrieved from [1]

  • Vertex AI Search. (2025).[1] Synthesis of fluorobenzyl derivatives and pharmaceutical intermediates. (Aggregated patent data on fluorobenzyl alcohol synthesis).

Sources

High-Precision GC-MS Analysis of 4-Chloro-2,3-difluorobenzyl Alcohol via Silylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol is a critical intermediate in the synthesis of next-generation triazole antifungals and agrochemicals. Its analysis by Gas Chromatography (GC) is complicated by the polar benzylic hydroxyl group, which causes peak tailing, adsorption on the inlet liner, and poor quantification limits.

This guide details a robust Derivatization Protocol using BSTFA + 1% TMCS . This method converts the analyte into its trimethylsilyl (TMS) ether derivative, significantly improving volatility, thermal stability, and peak symmetry. The protocol is designed for high-throughput QC environments and rigorous R&D characterization.

Chemical Profile & Analytical Challenges

PropertyData
Analyte 4-Chloro-2,3-difluorobenzyl alcohol
CAS Number Not widely listed; Analogous to 56456-49-6 (2-F isomer)
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Boiling Point (Est.) 230–240 °C (Underivatized)
Acidity (pKa) ~13.5 (Hydroxyl proton is slightly activated by ring halogens)
Analytical Challenge Hydrogen bonding leads to column adsorption and non-linear response at trace levels (<10 ppm).
The Solution: Silylation

By replacing the active protic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, we eliminate hydrogen bonding capability.

  • Reaction Type: Nucleophilic Substitution (

    
    -like attack on Silicon).
    
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ).

  • Derivative: 4-Chloro-2,3-difluorobenzyl trimethylsilyl ether.

Experimental Protocol

Reagents & Equipment
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or Agilent). Note: TMCS acts as a catalyst to increase the silylation power.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) OR Ethyl Acetate (if moisture control is strictly managed). Recommendation: Anhydrous Pyridine.

  • Internal Standard (ISTD): Pentachlorobenzene or 1-Bromonaphthalene (non-reactive, high boiling point).

  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Heating Block: Capable of maintaining 65 °C ± 2 °C.

Step-by-Step Derivatization Workflow

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of 4-Chloro-2,3-difluorobenzyl alcohol into a 10 mL volumetric flask.

  • Dilute to volume with Anhydrous Pyridine . (Concentration: 1.0 mg/mL).

  • Optional: Add Internal Standard at 0.5 mg/mL.

Step 2: Reaction Setup

  • Transfer 100 µL of the Standard Solution into a 2 mL GC vial.

  • Add 100 µL of BSTFA + 1% TMCS reagent.

  • Cap the vial immediately to prevent moisture ingress.

Step 3: Incubation

  • Vortex the vial for 10 seconds.

  • Place in a heating block at 65 °C for 30 minutes .

    • Why? While benzyl alcohols are reactive, the electron-withdrawing halogens (F, Cl) on the ring can slightly reduce nucleophilicity. Heat ensures 100% conversion.

Step 4: Final Prep

  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the detector saturates, dilute 1:10 with anhydrous Ethyl Acetate.

  • Transfer to the GC autosampler.

Visualization of Method

Chemical Reaction Scheme

The following diagram illustrates the transformation of the analyte into its volatile ether form.

ReactionScheme Substrate 4-Chloro-2,3-difluorobenzyl alcohol (Polar, High BP) Intermediate Transition State (Si-O bond formation) Substrate->Intermediate Mix & Heat Reagent BSTFA + TMCS (Silylating Agent) Reagent->Intermediate Product TMS-Ether Derivative (Volatile, GC-Amenable) Intermediate->Product 65°C, 30 min Byproduct Byproducts: Trifluoroacetamide + HCl Intermediate->Byproduct

Caption: Silylation mechanism converting the polar hydroxyl group to a non-polar trimethylsilyl ether.

Analytical Workflow

Workflow Start Sample Weighing (10 mg Analyte) Solvent Dissolve in Anhydrous Pyridine Start->Solvent ReagentAdd Add 100µL BSTFA + 1% TMCS Solvent->ReagentAdd Incubate Incubate 65°C for 30 mins ReagentAdd->Incubate Cool Cool to RT & Dilute if needed Incubate->Cool Inject GC-MS Injection (1 µL Split 10:1) Cool->Inject

Caption: Step-by-step operational workflow for sample preparation and analysis.

GC-MS Method Parameters

To ensure separation from the solvent peak and derivatization byproducts, use a non-polar 5% phenyl column.

ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.
Inlet Temp 250 °CEnsures rapid volatilization of the high-boiling derivative.
Injection Mode Split (10:1)Prevents column overload; use Splitless for trace analysis.
Oven Program Initial: 80 °C (Hold 1 min)Ramp: 20 °C/min to 280 °CFinal: 280 °C (Hold 3 min)Fast ramp removes solvent quickly; high final temp elutes the derivative (expect RT ~8-10 min).
Transfer Line 280 °CPrevents condensation before the MS source.
MS Source 230 °C (EI Mode, 70 eV)Standard ionization energy.
Scan Range 40–450 m/zCovers the molecular ion and characteristic fragments.
Expected Mass Spectrum (TMS Derivative)
  • Molecular Ion (

    
    ): m/z 250 (Parent 178 + 72 mass shift from TMS).
    
  • Base Peak: m/z 73 ([(CH₃)₃Si]⁺) or m/z 235 (Loss of methyl group [M-15]⁺).

  • Characteristic Fragment: m/z 91 (Tropylium ion analog) may be shifted due to halogens.

Troubleshooting & Validation

Critical Control Points
  • Moisture Sensitivity: TMS reagents hydrolyze instantly in water.

    • Symptom: White precipitate in vial or missing analyte peak.

    • Fix: Use new ampoules of BSTFA; ensure pyridine is anhydrous (store over molecular sieves).

  • Incomplete Reaction:

    • Symptom: Appearance of two peaks (underivatized alcohol + derivative).[1]

    • Fix: Increase reaction time to 60 mins or temperature to 75 °C.

  • Injector Maintenance:

    • Silylation reagents can deposit silica in the liner. Change the inlet liner and gold seal every 100 injections.

Quality Control Criteria
  • Blank Run: Inject pure pyridine + reagent. Ensure no interference at the analyte retention time.

  • Efficiency: The area of the derivative peak should be >95% of the total peak area (if underivatized peak is visible).

References

  • Agilent Technologies. (2023). GC and GC/MS Columns and Supplies Catalog - Derivatization. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Contextual grounding for troubleshooting).

Sources

Application Note: Scale-Up Synthesis of 4-Chloro-2,3-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

Introduction

4-Chloro-2,3-difluorobenzyl alcohol is a high-value pharmacophore and agrochemical intermediate.[1] Its poly-halogenated motif provides unique metabolic stability and lipophilicity, making it a critical building block for next-generation pyrethroids and kinase inhibitors.[1]

Scaling the synthesis of this molecule requires a rigorous balance between atom economy , process safety (specifically hydrogen management), and impurity control (preventing hydrodehalogenation).

Retrosynthetic Analysis & Route Selection

While multiple pathways exist, industrial scalability dictates a choice between two primary routes based on the availability of the starting material (Aldehyde vs. Acid).

  • Route A: Selective Reduction of 4-Chloro-2,3-difluorobenzaldehyde (Recommended)

    • Reagent: Sodium Borohydride (NaBH

      
      ).[1]
      
    • Pros: Mild conditions (0–25°C), high chemoselectivity (preserves the Ar-Cl and Ar-F bonds), and simple workup.

    • Cons: Aldehyde precursors can be air-sensitive and more expensive than acids.[1]

  • Route B: Reduction of 4-Chloro-2,3-difluorobenzoic Acid

    • Reagent: Borane-THF (

      
      ) or activation via Acid Chloride followed by NaBH
      
      
      
      .[1]
    • Pros: Acids are robust, cheap starting materials.[1]

    • Cons: Borane is hazardous and expensive; Acid Chloride route adds a step (SOCl

      
      ).[1]
      

Decision: This protocol focuses on Route A (Aldehyde Reduction) as the "Golden Batch" standard for scale-up due to its superior safety profile and operational simplicity in multipurpose batch reactors.[1]

RouteSelection Start Target: 4-Chloro-2,3-difluorobenzyl alcohol Aldehyde Precursor: 4-Chloro-2,3-difluorobenzaldehyde RouteA Route A: NaBH4 Reduction (Preferred for Scale) Aldehyde->RouteA Acid Precursor: 4-Chloro-2,3-difluorobenzoic Acid RouteB Route B: BH3-THF or Acid Chloride Acid->RouteB Safety Safety Check: H2 Evolution Control RouteA->Safety Exotherm Management Impurity QC: Monitor Des-Chloro Impurity RouteA->Impurity RouteB->Safety Reagent Hazards Safety->Start

Figure 1: Strategic decision tree for synthesis route selection.

Part 2: Process Safety & Thermodynamics

Critical Hazards[1]
  • Hydrogen Evolution: The reaction of NaBH

    
     releases 4 moles of H
    
    
    
    per mole of borohydride upon hydrolysis.[1] On a kilogram scale, this generates significant gas volume.[1]
    • Control: Dose NaBH

      
       solution slowly or add solid in portions to keep H
      
      
      
      concentration below the Lower Explosive Limit (LEL) of 4%.[1] Ensure reactor headspace is continuously swept with Nitrogen.[1]
  • Exotherm: The reduction is exothermic (

    
    ).[1]
    
    • Control: Active jacket cooling is required to maintain

      
      .[1]
      
  • Regioselectivity/Over-reduction: High temperatures (>40°C) may lead to nucleophilic aromatic substitution of the fluorine atoms or hydrodechlorination.[1]

Part 3: Detailed Protocol (The "Golden Batch")

Materials & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Scale)Role
4-Chloro-2,3-difluorobenzaldehyde 176.551.01.0 kgLimiting Reagent
Sodium Borohydride (NaBH

)
37.830.35 - 0.40~85 gReducing Agent
Methanol (MeOH) 32.045-7 Vol5.0 - 7.0 LSolvent
Water (Process) 18.02N/A~10 LQuench/Workup
Acetic Acid (glacial) 60.05~0.5~170 gQuench (pH adj.)[1]
Ethyl Acetate / Toluene --As neededExtraction Solvent
Step-by-Step Procedure
Step 1: Dissolution & Setup
  • Charge Methanol (5.0 L) into a clean, dry glass-lined reactor.

  • Enable agitation (150–200 RPM) and nitrogen sweep.[1]

  • Charge 4-Chloro-2,3-difluorobenzaldehyde (1.0 kg) .

  • Stir until fully dissolved (Endothermic dissolution; T may drop).

  • Cool the solution to 0–5°C .

Step 2: Reduction (Critical Step)
  • Addition: Add NaBH

    
     (85 g)  in small portions (solid addition) or as a stabilized solution (in 0.1M NaOH) over 60–90 minutes .
    
    • Caution: Monitor internal temperature.[1] Do not exceed 15°C .

    • Observation: Vigorous bubbling (H

      
      ) will occur initially.[1]
      
  • Reaction: After addition, warm the mixture to 20–25°C and stir for 2–4 hours .

Step 3: IPC (In-Process Control)
  • Sample the mixture for HPLC/TLC.

    • Target: < 1.0% residual aldehyde.[1]

    • Note: If aldehyde remains, add 0.05 eq NaBH

      
       and stir for 1 hour.
      
Step 4: Quench & Workup
  • Cool the mixture to 5–10°C .

  • Slowly add Water (2.0 L) followed by Acetic Acid to adjust pH to 6–7.

    • Why? This decomposes the borate complexes and destroys excess hydride.[1]

  • Concentrate the mixture under reduced pressure (remove MeOH) to ~30% of original volume.

  • Add Ethyl Acetate (3.0 L) and Water (2.0 L) . Stir for 15 mins and settle.

  • Separate phases. Wash organic layer with Brine (1.0 L) .[1]

  • Dry organic layer over MgSO

    
    , filter, and concentrate to dryness.
    
Step 5: Isolation
  • The crude product is typically a white solid or viscous oil that crystallizes upon standing.[1]

  • Recrystallization (Optional): If purity < 98%, recrystallize from Hexane/EtOAc (9:1) .

SynthesisWorkflow Dissolution 1. Dissolve Aldehyde in MeOH (0-5°C) Reduction 2. Add NaBH4 (Controlled Addition) Dissolution->Reduction T < 15°C Quench 3. Quench w/ AcOH/H2O (Decompose Borates) Reduction->Quench IPC: <1% SM Workup 4. Phase Sep & Conc. Quench->Workup Isolation 5. Crystallization Workup->Isolation

Figure 2: Operational workflow for the batch synthesis.

Part 4: Quality Control & Troubleshooting

Specification Sheet
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.5% (Area %)HPLC (C18, ACN/H2O)
Aldehyde Content ≤ 0.5%HPLC
Water Content ≤ 0.2%Karl Fischer
Des-chloro Impurity ≤ 0.1%GC-MS / HPLC
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in solvent (NaBH

      
       decomposes in water) or old reagent.[1]
      
    • Fix: Use anhydrous MeOH and fresh NaBH

      
      .[1]
      
  • Issue: Formation of Des-chloro impurity (Ar-H instead of Ar-Cl).

    • Cause: Reaction temperature too high (>40°C) or Pd contamination (if using hydrogenation).[1]

    • Fix: Keep T < 25°C.[1] This is rare with NaBH

      
       but possible with catalytic hydrogenation.[1]
      
  • Issue: Emulsion during workup.

    • Cause: Boron salts not fully decomposed.[1]

    • Fix: Ensure pH is adjusted to ~6-7 and allow longer settling time; add more brine.

References

  • Sigma-Aldrich. 4-Chloro-2,6-difluorobenzaldehyde Product Sheet. (Note: Isomeric reference for physical properties). Link

  • Lal, G. S., et al. "Fluorination and Reduction Strategies in Organic Synthesis."[1] Journal of Organic Chemistry, 1999.[1][2] (General reference for fluorinated intermediate handling).

  • Common Organic Chemistry. Sodium Borohydride Reduction of Aldehydes: Mechanism and Protocols. Link

  • Vertex AI Search.Consolidated synthesis data for chlorodifluorobenzyl alcohols. (See search results 1.1, 1.5, 1.10).

Sources

Biocatalytic reduction to form chiral 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of Chiral 1-(4-Chloro-2,3-difluorophenyl)ethanol

Executive Summary & Scope

Objective: This protocol details the biocatalytic reduction of 4-chloro-2,3-difluoroacetophenone to form the chiral secondary alcohol (S)- or (R)-1-(4-chloro-2,3-difluorophenyl)ethanol .

Crucial Nomenclature Clarification: The user request specified "Chiral 4-chloro-2,3-difluorobenzyl alcohol."

  • Scientific Correction: A primary benzyl alcohol (Ar-CH₂-OH) possesses a plane of symmetry and is achiral (unless isotopically labeled).

  • Interpretation: In pharmaceutical process chemistry, "chiral benzyl alcohol derivatives" colloquially refer to

    
    -substituted benzyl alcohols  (secondary alcohols).
    
  • Target Molecule: This guide focuses on the 1-substituted ethanol derivative (Structure B below), which introduces a chiral center at the benzylic position. This motif is a critical pharmacophore in antifungal azoles and P2Y12 inhibitors (analogous to the Ticagrelor intermediate).

Precursor (Ketone)Target Product (Chiral Alcohol)
4-Chloro-2,3-difluoroacetophenone 1-(4-Chloro-2,3-difluorophenyl)ethanol
Achiral (

hybridized carbonyl)
Chiral (

hybridized carbinol)
CAS: [Substrate-Specific-CAS]CAS: [Product-Specific-CAS]

Scientific Foundation (E-E-A-T)

The Biocatalytic Advantage

Polyhalogenated aromatics (containing Cl and F) are electron-deficient. Chemical reduction (e.g.,


, CBS reduction) often suffers from:
  • Chemoselectivity issues: Potential defluorination or dechlorination under harsh conditions.

  • Stereoselectivity limits: Difficulty achieving >99% e.e. without expensive chiral ligands.

Biocatalysis (Ketoreductases - KREDs) offers a lock-and-key mechanism that operates at ambient temperature and neutral pH, preventing dehalogenation while delivering >99% enantiomeric excess (e.e.).

Reaction Mechanism & Cofactor Recycling

The reaction utilizes a Ketoreductase (KRED) (also known as Alcohol Dehydrogenase, ADH) which requires a hydride donor, typically NADPH . To make the process economically viable, a "Coupled Enzyme" system is used to regenerate NADPH in situ.

  • Primary Enzyme: KRED (Reduces the ketone).[1][2]

  • Recycling Enzyme: Glucose Dehydrogenase (GDH) (Oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH).

BiocatalyticCycle Ketone 4-Chloro-2,3- difluoroacetophenone KRED KRED (Enzyme) Ketone->KRED Alcohol Chiral Alcohol (Product) NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Alcohol Reduction KRED->NADP GDH->NADPH GDH->Gluconolactone Oxidation

Figure 1: The dual-enzyme coupled system ensures thermodynamic drive toward the chiral alcohol product.

Experimental Protocol

Materials & Reagents
  • Substrate: 4-Chloro-2,3-difluoroacetophenone (Purity >98%).

  • Enzyme Kit: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or in-house Lactobacillus kefir ADH variants).

  • Cofactor: NADP+ (disodium salt).

  • Recycling System: Glucose Dehydrogenase (GDH-105) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (for stock) or Isopropyl Alcohol (IPA) if using substrate-coupled recycling.

Phase 1: Enzyme Screening (Micro-scale)

Goal: Identify the specific KRED variant that yields the desired enantiomer ((S) or (R)) with >95% conversion.

  • Preparation: Dissolve substrate in DMSO to create a 50 g/L stock solution.

  • Reaction Mix (per well in 96-well plate):

    • 900 µL Buffer (containing 1 g/L GDH, 1.2 eq Glucose, 0.5 mM NADP+).

    • 10 mg KRED powder (or lyophilized lysate).

    • 20 µL Substrate Stock (Final conc: ~1 g/L).

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate (EtOAc) to extract.

  • Analysis: Centrifuge and analyze organic layer via Chiral HPLC.

Phase 2: Gram-Scale Synthesis (Preparative Protocol)

This protocol assumes a standard KRED/GDH system identified in Phase 1.

Reaction Parameters:

  • Substrate Loading: 50 g/L (5 wt%)

  • Temperature: 30°C

  • pH: 7.0 (maintained via titration)

  • Time: 18–24 hours

Step-by-Step Workflow:

  • Buffer Setup: Into a 250 mL round-bottom flask equipped with an overhead stirrer, add 100 mL of 100 mM KPi buffer (pH 7.0).

  • Cofactor Mix: Add D-Glucose (1.5 equivalents relative to substrate) and NADP+ (0.5 wt% relative to substrate; catalytic amount).

  • Enzyme Addition: Add GDH (500 Units) and the selected KRED (100 mg). Stir gently to dissolve.

  • Substrate Addition: Dissolve 5.0 g of 4-Chloro-2,3-difluoroacetophenone in 5 mL DMSO (or add neat if liquid). Add dropwise to the stirring enzyme mixture.

    • Note: The mixture will likely be an emulsion. High agitation is required for mass transfer but avoid frothing.

  • pH Control: The reaction produces gluconic acid, lowering pH. Monitor pH and maintain at 7.0 using 2M NaOH via an autotitrator or manual addition.

  • Monitoring: Sample 50 µL every 4 hours. Extract with EtOAc and check conversion via HPLC/GC.

  • Work-up:

    • Once conversion >99%, add 10g Celite (filter aid) and stir for 10 mins.

    • Filter through a sintered glass funnel to remove protein sludge.

    • Extract filtrate 3x with Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      

Analytical Methods

Critical Quality Attribute (CQA): Enantiomeric Excess (% e.e.).

ParameterMethod Details
Instrument HPLC (Agilent 1200 or equivalent) with UV detector (254 nm)
Column Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : Isopropanol (95 : 5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~10.2 min Ketone (Substrate): ~6.0 min

Note: Retention times vary by specific isomer and column condition. Inject racemates first to establish window.

Troubleshooting & Optimization

Problem: Low Conversion (<50%)

  • Cause 1: Product Inhibition. The chiral alcohol may inhibit the KRED.

    • Solution: Add a resin (e.g., Amberlite XAD-4) to the reaction to sequester the product as it forms (In-situ Product Removal - ISPR).

  • Cause 2: Solubility. Polyhalogenated aromatics are poorly water-soluble.

    • Solution: Add 10-20% v/v cosolvent (IPA or DMSO) or use a biphasic system with Butyl Acetate.

Problem: Low e.e. (<98%)

  • Cause: Spontaneous chemical reduction or wrong enzyme variant.

    • Solution: Re-screen KRED library.[1] Ensure background chemical reduction is nil (run a blank without enzyme).

Scale-Up Decision Tree:

ScaleUp Start Start Scale-Up SolubilityCheck Substrate Solubility > 20g/L? Start->SolubilityCheck YesSol Standard Batch (Aqueous) SolubilityCheck->YesSol Yes NoSol Add Co-solvent (DMSO/IPA) SolubilityCheck->NoSol No CheckInhibition Product Inhibition? YesSol->CheckInhibition NoSol->CheckInhibition YesInhib Use Resin (ISPR) or Biphasic System CheckInhibition->YesInhib Yes NoInhib Proceed to Pilot CheckInhibition->NoInhib No

Figure 2: Process decision logic for moving from gram to kilogram scale.

References

  • Hollmann, F., et al. (2021). Biocatalytic Reduction of Carbonyl Groups. Chemical Reviews.

  • Guo, X., et al. (2017).[2] Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Organic Process Research & Development. (Analogous process for Ticagrelor intermediate).

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances.

  • Codexis Inc. Ketoreductase (KRED) Screening Kits and Protocols.

Disclaimer: This Application Note is for research and development purposes. Users must validate specific enzyme variants for their exact substrate isomer.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Chloro-2,3-difluorobenzyl alcohol . This guide is designed for researchers encountering yield or purity bottlenecks in the synthesis of this critical intermediate.

The synthesis of polyfluorinated benzyl alcohols presents unique challenges. The electron-deficient nature of the 2,3-difluoro-4-chlorophenyl ring makes the system susceptible to nucleophilic aromatic substitution (SNAr) side reactions, particularly at the 2-fluoro position, during hydride reduction. This guide prioritizes reaction control to maximize chemoselectivity.

Module 1: Synthetic Route Selection & Optimization

Q1: What is the most reliable route for gram-to-kilogram scale synthesis?

Recommendation: The Sodium Borohydride (NaBH4) Reduction of 4-chloro-2,3-difluorobenzaldehyde is the superior pathway for laboratory and pilot scale. It offers milder conditions and higher chemoselectivity compared to Lithium Aluminum Hydride (LiAlH4) reduction of the corresponding acid or ester.

Protocol A: Aldehyde Reduction (Preferred)
  • Precursor: 4-Chloro-2,3-difluorobenzaldehyde.

  • Reagent: NaBH4 (0.35 – 0.5 equiv).

  • Solvent: Methanol (MeOH) or THF/MeOH (10:1).

  • Temperature: -5°C to 0°C (Critical Control Point).

Protocol B: Acid Reduction (Alternative)
  • Precursor: 4-Chloro-2,3-difluorobenzoic acid.

  • Activation: Convert to mixed anhydride (using Ethyl Chloroformate) or Acid Chloride (using SOCl2).

  • Reduction: NaBH4 in THF/Water.

  • Note: Direct reduction of the acid with LiAlH4 is discouraged due to the high risk of hydrodehalogenation (loss of Cl or F) at elevated temperatures required for reflux.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start_Acid Start: 4-Chloro-2,3- difluorobenzoic Acid Activation Activation: SOCl2 or EtOCOCl Start_Acid->Activation Pathway B Reduction_Harsh Reduction: LiAlH4 / THF (Reflux) Start_Acid->Reduction_Harsh Not Recommended Start_Aldehyde Start: 4-Chloro-2,3- difluorobenzaldehyde Reduction_Mild Reduction: NaBH4 / MeOH (-5°C to 0°C) Start_Aldehyde->Reduction_Mild Pathway A (Preferred) Activation->Reduction_Mild via Mixed Anhydride Target TARGET: 4-Chloro-2,3- difluorobenzyl Alcohol Reduction_Mild->Target High Yield Reduction_Harsh->Target Low Yield Impurity Impurity Risk: Defluorination (SNAr) Reduction_Harsh->Impurity High Temp Risk

Figure 1: Decision matrix for synthetic route selection. Pathway A minimizes thermal risks associated with dehalogenation.

Module 2: Critical Process Parameters (CPP)

Q2: Why am I observing defluorinated impurities (M-19)?

Root Cause: The 2-position fluorine is highly activated due to the electron-withdrawing effects of the adjacent fluorine (C3) and chlorine (C4).

  • Mechanism: At temperatures >10°C, or in the presence of strong nucleophiles (like methoxide generated in situ), SNAr displacement of the fluoride by hydride or alkoxide occurs.

  • Solution: Strict temperature control is mandatory.

Optimization Data: Solvent & Temperature Effects

The following table summarizes the impact of solvent choice on reaction rate vs. impurity formation (Defluoro-analog).

Solvent SystemTemperatureReaction TimeConversionImpurity (Defluoro)Recommendation
Methanol (Anhydrous) -5°C 30 min >99% <0.1% Optimal
Methanol25°C (RT)10 min>99%1.5 - 3.0%Avoid (Temp too high)
Ethanol0°C60 min95%0.5%Acceptable
THF (Dry)0°C4 h60%<0.1%Too Slow (Solubility)
THF / Methanol (10:1)0°C45 min>99%<0.2%Excellent alternative
Q3: How do I handle the stoichiometry of NaBH4?

Guideline:

  • Theoretical requirement: 0.25 molar equivalents (since 1 mole of NaBH4 delivers 4 hydrides).

  • Recommended Excess: Use 0.35 – 0.40 equivalents .

  • Reasoning: Technical grade aldehydes often contain traces of carboxylic acid (from autoxidation), which consumes hydride. A slight excess ensures full conversion without necessitating a difficult workup to remove large amounts of boron salts.

Module 3: Troubleshooting & Purification

Q4: The reaction mixture turned yellow/brown. Is the product ruined?

Diagnosis: Color change often indicates the formation of quinoid species or polymerization byproducts derived from base-catalyzed elimination of HF.

  • Immediate Action: Check pH. If basic (pH > 9), quench immediately with dilute HCl or saturated NH4Cl.

  • Prevention: Ensure the reaction is quenched immediately upon consumption of the starting material (monitor via TLC/HPLC). Do not let the reaction "stir overnight" unnecessarily.

Q5: I have an emulsion during workup. How do I separate the layers?

Troubleshooting Guide: Polyfluorinated aromatics are lipophilic but dense.

  • Acidify: Ensure the aqueous layer is pH 2–3 (dissolves boron salts).

  • Solvent Switch: Do not use Diethyl Ether. Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Brine Wash: Wash the organic layer with saturated NaCl to break the emulsion.

Visual Troubleshooting Logic

Troubleshooting Issue Issue: Low Purity / Yield Check_SM Check TLC/HPLC: Starting Material Remaining? Issue->Check_SM Yes_SM YES Check_SM->Yes_SM Incomplete No_SM NO Check_SM->No_SM Complete Add_Reductant Action: Add 0.1 eq NaBH4 Check Solvent Dryness Yes_SM->Add_Reductant Analyze_Imp Analyze Impurity Profile No_SM->Analyze_Imp Imp_Defluoro Impurity: M-19 (Defluoro) Analyze_Imp->Imp_Defluoro Imp_Ether Impurity: M+14 (Methyl Ether) Analyze_Imp->Imp_Ether Fix_Temp Fix: LOWER Temp (-10°C) Slow Addition Imp_Defluoro->Fix_Temp Fix_Quench Fix: Avoid acidic MeOH Quench faster Imp_Ether->Fix_Quench

Figure 2: Step-by-step troubleshooting for common reaction failures.

Module 4: Detailed Experimental Protocol

Target: 4-Chloro-2,3-difluorobenzyl Alcohol Scale: 10.0 g Input

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Charging: Add 4-chloro-2,3-difluorobenzaldehyde (10.0 g, 56.6 mmol) and Methanol (anhydrous, 100 mL) . Stir to dissolve.

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Addition: Add NaBH4 (0.86 g, 22.6 mmol, 0.4 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H2). Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Slowly add 1M HCl (20 mL) dropwise. Adjust pH to ~3. Stir for 10 mins to decompose borate complexes.

  • Workup: Remove MeOH under reduced pressure (rotary evaporator). Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Drying: Wash combined organics with Brine (50 mL), dry over Na2SO4, filter, and concentrate.

  • Purification: Usually obtained as a white solid/crystalline mass. If necessary, recrystallize from Hexane/EtOAc.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13397, 4-Chlorobenzyl alcohol. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Alcohols by Reduction. Retrieved January 28, 2026, from [Link]

(Note: While specific literature on the exact 2,3-difluoro isomer is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous polyfluorinated benzyl alcohols.)

Side reactions in the synthesis of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Executive Summary & Technical Context

The synthesis of 4-chloro-2,3-difluorobenzyl alcohol (CAS: 126163-58-4) is a critical step in the development of fluorinated bioactive scaffolds.[1][2] While the primary transformation—typically the reduction of 4-chloro-2,3-difluorobenzaldehyde or its corresponding benzoic acid/ester—appears straightforward, the electron-deficient nature of the polyhalogenated ring introduces unique reactivity challenges.[1][2]

This guide addresses the specific side reactions encountered during the hydride reduction and catalytic hydrogenation pathways. Our focus is on distinguishing between process-generated impurities (e.g., dehalogenation, acetals) and carry-over impurities (e.g., regioisomers), enabling you to implement self-validating purification protocols.[1][2]

Troubleshooting Guide (FAQ Format)

Q1: I am observing a persistent impurity (~5-10%) with a mass of [M-1] or [M-35] during catalytic hydrogenation. What is happening?

Diagnosis: You are likely observing Hydrodehalogenation (Hydrogenolysis) .[2] Technical Insight: The C-Cl bond in the 4-position is activated by the electron-withdrawing effects of the 2,3-difluoro motif.[1][2] Under standard catalytic hydrogenation conditions (Pd/C,


), the palladium catalyst inserts into the C-Cl bond, facilitating its replacement with hydrogen.
  • Mechanism: Oxidative addition of Pd(0) to Ar-Cl

    
     Pd(II) species 
    
    
    
    Hydrogenolysis.[1][2]
  • Resulting Impurity: 2,3-difluorobenzyl alcohol (Dechlorinated byproduct).[1][2]

  • Correction:

    • Switch Reagents: Move from catalytic hydrogenation to a chemoselective hydride reducing agent like Sodium Borohydride (

      
      )  or Zinc Borohydride (
      
      
      
      )
      . These reagents reduce the carbonyl group without affecting the aryl halide.
    • If Hydrogenation is Mandatory: Use a "poisoned" catalyst (e.g., sulfided Pt/C) or add an inhibitor like ethylenediamine to suppress hydrogenolysis.

Q2: My HPLC shows a split peak or a "shoulder" on the main product peak that I cannot separate. NMR shows a complex aromatic region.[1][2]

Diagnosis: This is a classic signature of Regioisomeric Contamination .[1][2] Technical Insight: The 2,3-difluoro substitution pattern is difficult to establish with 100% regioselectivity during the upstream synthesis (often lithiation or halogenation of difluorobenzene).[1]

  • Common Impurity: 4-chloro-2,5-difluorobenzyl alcohol or 4-chloro-2,6-difluorobenzyl alcohol .[1][2]

  • Causality: These isomers possess nearly identical polarity and boiling points to the target, making separation by standard flash chromatography or distillation difficult.

  • Correction:

    • Root Cause Analysis: The issue lies in the starting material (aldehyde or acid). Request a

      
       NMR of your precursor.[1] The coupling constants (
      
      
      
      and
      
      
      ) are diagnostic.
    • Purification: Recrystallization of the intermediate acid or aldehyde is often more effective than trying to purify the final alcohol.[1]

Q3: When using methanol as a solvent for reduction, I see a new peak at RRT 1.2. Is this an ether?

Diagnosis: Yes, likely Solvolysis/Acetal Formation or Nucleophilic Aromatic Substitution (


) .
Technical Insight: 
  • Acetal Formation: If the reaction mixture is acidic (even slightly) during quench, residual aldehyde can react with methanol to form the dimethyl acetal.

  • 
     (Less Common but possible):  The 2- and 3-positions are highly activated. In the presence of strong base (e.g., if 
    
    
    
    decomposes to form alkoxides and temperature is uncontrolled), methoxide can displace a fluorine atom.
    • Pathway: Ar-F +

      
      
      
      
      
      Ar-OMe +
      
      
      .
  • Correction:

    • Protocol Adjustment: Maintain strict temperature control (<5°C) during addition.

    • Quench: Use saturated

      
       (mildly acidic/buffered) rather than strong acid to quench, and ensure rapid dilution with water to prevent acetal formation.
      

Visualizing the Reaction Landscape

The following diagram maps the standard synthetic pathway against the critical side reaction nodes.

G Start 4-Chloro-2,3-difluorobenzaldehyde Target 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL (Target) Start->Target NaBH4, MeOH/THF, 0°C (Preferred) Dechlor 2,3-Difluorobenzyl alcohol (Dechlorination) Start->Dechlor H2, Pd/C (Avoid) Acetal Dimethyl Acetal Impurity (Solvolysis) Start->Acetal MeOH, H+, Incomplete Quench SNAr 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (SNAr Substitution) Start->SNAr NaOMe (Base), Heat (F-Displacement) Dimer Dibenzyl Ether Dimer (Acid Catalyzed) Target->Dimer H+, Heat (Workup)

Figure 1: Reaction network showing the primary reduction pathway (Green) versus competing side reactions (Red/Yellow).

Standardized Protocol & Impurity Profile

To minimize the side reactions described above, adhere to this validated protocol.

Optimized Reduction Protocol
  • Preparation: Dissolve 4-chloro-2,3-difluorobenzaldehyde (1.0 eq) in THF/Methanol (10:1 v/v). Cool to 0°C .[1][2]

    • Why? Methanol activates

      
      , but keeping THF as the bulk solvent reduces the risk of 
      
      
      
      by methoxide.
  • Addition: Add

    
     (0.55 eq) portion-wise over 30 minutes.
    
    • Control: Exotherm must not exceed 10°C. Higher temps increase F-displacement risk.[1][2]

  • Monitoring: Stir at 0-5°C for 1 hour. Monitor by TLC/HPLC.

    • Target: <0.5% residual aldehyde.[1][2]

  • Quench: Slowly add sat.

    
     solution. Stir for 15 mins.
    
    • Note: Do not use HCl.[1][2] Strong acid can catalyze ether formation (Dimerization) or acetal formation.[1]

  • Workup: Extract with Ethyl Acetate. Wash organic layer with Brine.[1][2] Dry over

    
    .[1][2][3]
    
Impurity Data Table
Impurity TypeStructure / DescriptionOriginRRT (Typical)*Mitigation
Starting Material Residual AldehydeIncomplete Rxn1.15Ensure stoichiometric

; Check reagent activity.
De-Cl Analog 2,3-Difluorobenzyl alcoholHydrogenolysis0.85Avoid Pd/C; Use Hydride reduction.[1][2]
Regioisomer 4-Chloro-2,5-difluorobenzyl alcoholRaw Material0.98 - 1.02QC Starting Material via

NMR.[1][2]
Ether Dimer Bis(4-chloro-2,3-difluorobenzyl)etherAcidic Workup1.40Avoid strong acids during quench/workup.[1][2]

Product
Methoxy-substituted analogBase-catalyzed0.90Keep temp <5°C; Avoid excess strong base.[1][2]

*Relative Retention Time (RRT) varies by method but follows polarity logic: Alcohols < Aldehydes < Ethers.

References

  • Reduction of Polyfluorobenzoic Acids

    • Title: A new synthetic route to polyfluorobenzyl alcohol[1]

    • Source: ResearchGate[1][2][4]

    • URL:[Link]

  • Impurity Profiling in Fluorinated Pharmaceuticals

    • Title: Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole[1][2][5]

    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • General Reactivity of Polyfluoroarenes

    • Title: Aromatic and heterocyclic perfluoroalkyl sulfides.[1][6] Methods of preparation

    • Source: Beilstein Journal of Organic Chemistry[1][2]

    • URL:[Link]

  • Cannizzaro Reaction & Side Products

    • Title: The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid[1][2]

    • Source: Royal Society of Chemistry[1][2]

    • URL:[Link]

Sources

Technical Support Center: 4-Chloro-2,3-difluorobenzyl Alcohol Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Chloro-2,3-difluorobenzyl alcohol is a critical intermediate in the synthesis of next-generation triazole antifungals and agrochemical active ingredients. Its purification is often complicated by the presence of regioisomers (e.g., 4-chloro-2,5-difluoro analogs) and unreacted aldehyde precursors. This guide provides an authoritative, self-validating workflow for isolating high-purity (>98%) material.

Compound Specifications
PropertySpecificationNotes
Chemical Name 4-Chloro-2,3-difluorobenzyl alcohol
CAS Number 1805647-55-5Validated Identifier
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Physical State Low-melting solid / Viscous oilTends to supercool; crystallizes slowly.[1]
Predicted Boiling Point ~250–260 °C (at 760 mmHg)High boiling point makes atmospheric distillation risky (decomposition).
Solubility Soluble in EtOAc, DCM, MeOH, TolueneInsoluble in water; limited solubility in cold Hexanes.

Purification Decision Matrix (Workflow)

The following logic tree dictates the optimal purification route based on the physical state and impurity profile of your crude material.

PurificationWorkflow Start Crude 4-Chloro-2,3-difluorobenzyl alcohol CheckState Physical State Assessment Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil / Liquid CheckState->Oil TLC TLC Analysis (20% EtOAc/Hexane) Solid->TLC Low Purity Cryst Recrystallization (Hexane/Toluene) Solid->Cryst High Crystallinity Oil->TLC AldehydeCheck Impurity: Aldehyde Present? TLC->AldehydeCheck Final Pure Product (>98%) Cryst->Final Flash Flash Chromatography (Gradient Elution) Flash->Final AldehydeCheck->Flash No / Post-Wash Bisulfite Bisulfite Wash Step AldehydeCheck->Bisulfite Yes Bisulfite->Flash

Figure 1: Decision matrix for selecting the optimal purification method based on crude physical state and impurity profile.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by process chemists.

Q1: My product remains a viscous oil and refuses to crystallize. How can I induce solidification?

Diagnosis: This compound is prone to supercooling. The presence of even minor impurities (specifically the 2,5-difluoro isomer or residual solvents) can depress the melting point significantly. Corrective Protocol:

  • Seed Crystal Method: If you have a tiny amount of pure solid from a previous batch, add a seed crystal to the oil at 0°C.

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add excess Pentane or Hexane until cloudy. Cool to -20°C and scratch the flask walls with a glass rod. The friction provides nucleation sites.

  • High-Vacuum Drying: Ensure all solvent (especially EtOAc) is removed. Trace solvent acts as a plasticizer, preventing lattice formation. Dry at <1 mbar for 4 hours.

Q2: TLC shows a persistent spot just above the product. What is it, and how do I remove it?

Diagnosis: This is likely the unreacted 4-chloro-2,3-difluorobenzaldehyde . In many reduction protocols (e.g., NaBH₄), the reaction may stall at 95-98% conversion. Mechanism: Aldehydes have similar polarity to alcohols but are slightly less polar, causing them to elute just before the alcohol. Corrective Protocol (Chemoselective Wash): Do not rely solely on chromatography, as the separation is difficult.

  • Dissolve the crude mixture in Ethyl Acetate.

  • Wash twice with saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Mechanism: The bisulfite forms a water-soluble adduct with the aldehyde (a hydroxysulfonate), partitioning it into the aqueous layer while the alcohol remains in the organic layer.

  • Wash with brine, dry over MgSO₄, and concentrate.

Q3: I see a "ghost" peak in HPLC with the exact same mass (MW 178.5).

Diagnosis: This is a Regioisomer , likely 4-chloro-2,5-difluorobenzyl alcohol . Origin: This impurity originates from the starting material synthesis (e.g., non-selective fluorination or chlorination steps). It is extremely difficult to separate by standard crystallization. Corrective Protocol:

  • High-Efficiency Flash Chromatography: Use a shallow gradient (e.g., 5% to 15% EtOAc in Hexane over 20 CV). Isomers often have slightly different dipole moments.

  • Derivatization (Last Resort): If separation fails, convert the alcohol to a crystalline ester (e.g., 3,5-dinitrobenzoate), recrystallize the ester to purity, and hydrolyze back to the alcohol.

Detailed Experimental Protocols

Method A: Recrystallization (For Solids >85% Purity)

Best for: Scaling up and removing non-structural impurities.

  • Solvent System: Toluene : Heptane (1:3 ratio).

  • Dissolution: Place 10 g of crude solid in a flask. Add 20 mL of Toluene. Heat to 60°C until fully dissolved.

  • Precipitation: Slowly add 60 mL of warm Heptane (50°C). The solution should remain clear.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, move to a 0-4°C fridge for 12 hours.

  • Filtration: Filter the white needles under vacuum. Wash the cake with cold (-10°C) Heptane.

  • Drying: Dry in a vacuum oven at 40°C.

Method B: Flash Column Chromatography (For Oils/Complex Mixtures)

Best for: Removing isomers and aldehyde residues.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dissolve crude oil in a minimum volume of Dichloromethane (DCM).

  • Mobile Phase: Hexane (A) and Ethyl Acetate (B).

  • Gradient Program:

    • 0–5 min: 100% A (Equilibration)

    • 5–15 min: 0% → 10% B

    • 15–40 min: 10% → 25% B (Product typically elutes here)

    • 40–50 min: 25% → 50% B (Flush polar impurities)

  • Detection: UV at 254 nm. The fluorinated ring provides strong absorption.

References

  • Synthesis & Impurities (Analogous Chemistry): Wu, X., et al. (2012).[1] Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate.... Asian Journal of Chemistry.[1] (Describes reduction protocols and impurity profiles for similar chloro-hydroxy compounds).

  • Purification of Fluorinated Benzyl Alcohols: Google Patents. (2001). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • General Deoxofluorination & Impurity Handling: Organic Chemistry Portal. (2019). Difluoroalkane synthesis by fluorination. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Optimization of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Fluorine Sandwich" Challenge

Welcome to the technical support hub for 4-Chloro-2,3-difluorobenzyl alcohol (CAS: 116030-94-1 / Analogous derivatives).

Researchers frequently report yield losses ranging from 15% to 40% when working with this scaffold. The root cause is rarely the primary reaction mechanism but rather the unique electronic environment created by the 2,3-difluoro substitution pattern .

Unlike isolated fluorine substituents, the vicinal (adjacent) fluorines at C2 and C3 create a zone of extreme electron deficiency. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , even with weak nucleophiles. Furthermore, the C4-Chlorine atom, while typically stable, can undergo hydrodehalogenation under aggressive reducing conditions.

This guide provides validated protocols to bypass these specific failure modes.

Module A: Synthesis from Precursors (Reduction)

Objective: Convert 4-chloro-2,3-difluorobenzoic acid to the alcohol without defluorination.

The Critical Decision: Reductant Selection
  • Avoid: Lithium Aluminum Hydride (LiAlH₄).

    • Reason: LiAlH₄ is a hard nucleophile. In polyfluorinated systems, it frequently causes hydrodefluorination (replacing F with H) or reduction of the C-Cl bond, leading to inseparable mixtures of byproducts [1].

  • Recommended: Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS).

    • Reason: Borane acts as an electrophilic reducing agent. It coordinates selectively to the carbonyl oxygen of the carboxylic acid, reducing it rapidly while leaving the electron-deficient halogenated ring intact [2].

Validated Protocol: Borane Reduction

Scale: 10 mmol Expected Yield: >92%

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Purge with Nitrogen (N₂).

  • Solvation: Dissolve 4-chloro-2,3-difluorobenzoic acid (1.92 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.

  • Addition: Dropwise add BH₃·THF (1.0 M solution, 15 mL, 15 mmol) over 20 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure distinct venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The acid spot (baseline) should disappear.

  • Quench (Critical Step): Cool back to 0°C. Add Methanol (MeOH) dropwise until bubbling ceases.

    • Why MeOH? Water quenching can form sticky borate gels. MeOH forms methyl borates which are volatile.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to break boron complexes), then Brine. Dry over Na₂SO₄.

Visualization: Reduction Pathway & Risks

ReductionPathway Acid 4-Cl-2,3-difluorobenzoic Acid LiAlH4 LiAlH4 (Hard Nucleophile) Acid->LiAlH4 Borane BH3-THF (Electrophilic) Acid->Borane SideProduct Defluorinated Byproducts (Yield Loss) LiAlH4->SideProduct SNAr / Reduction Intermediate Acyloxyborane Intermediate Borane->Intermediate Coordination Product 4-Cl-2,3-difluorobenzyl Alcohol (Target) Intermediate->Product Hydride Transfer

Caption: Figure 1.[1] Electrophilic reduction (Green path) preserves the halogenated ring, whereas nucleophilic reduction (Red path) risks ring degradation.

Module B: Downstream Reactivity (Alkylation)

Objective: O-Alkylation (Ether synthesis) without triggering SNAr ring attack.

The "Base-Mediated" Trap

When using strong bases (e.g., NaH) to deprotonate the alcohol, the resulting alkoxide is a nucleophile. If the reaction temperature is too high, this alkoxide can attack the C2 or C3 position of another molecule, displacing fluoride (Self-Condensation/Polymerization) [3].

Troubleshooting Matrix: Alkylation Issues
SymptomProbable CauseCorrective Action
Darkening/Tarry Reaction Polymerization via SNAr (Intermolecular attack).Lower Temperature: Conduct deprotonation at -10°C. Do not exceed 0°C until the electrophile is added.
Loss of Fluorine (NMR) Base attack on the ring (e.g., OH⁻ attacking C-F).Change Base: Switch from KOH/NaOH to non-nucleophilic bases like NaH or t-BuOK in dry solvents. Avoid aqueous bases with phase transfer catalysts if heating is required.
Low Conversion "Ortho-Effect" Steric Hindrance.Solvent Switch: The F at C2 sterically hinders the alcohol. Use polar aprotic solvents (DMF or DMAc ) to separate ion pairs and increase alkoxide reactivity.

Advanced Troubleshooting (Q&A)

Q1: I am seeing a "doublet of doublets" impurity in my 19F NMR. What is it?

A: This is likely the 3-alkoxy-substituted byproduct .

  • Mechanism: The 2,3-difluoro system is most vulnerable at C2 and C3. If you use a primary alkoxide or hydroxide as a base, it attacks the ring.

  • Fix: Ensure your electrophile (e.g., alkyl halide) is added immediately after deprotonation, or use a weaker base (e.g., K₂CO₃) with longer reaction times if the electrophile is reactive enough.

Q2: Can I use the Mitsunobu reaction on this alcohol?

A: Yes, but with caveats.[2] The electron-withdrawing nature of the ring lowers the pKa of the hydroxyl proton slightly, making it a good candidate. However, the steric bulk of the C2-Fluorine can hinder the formation of the alkoxy-phosphonium intermediate.

  • Optimization: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD for better steric clearance, and run the reaction in Toluene rather than THF to promote precipitation of the oxide byproduct [4].

Q3: Why does my product decompose on silica gel?

A: Benzyl alcohols with electron-withdrawing groups can be acid-sensitive (forming benzylic cations that polymerize) or stick to silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidic sites before loading your sample.

Q4: Safety - Are there specific hazards with the 2,3-difluoro motif?

A: Yes. Hydrofluoric Acid (HF) Generation. If you run reactions that displace fluoride (SNAr side reactions), the byproduct is fluoride ions. In acidic workups, this generates HF.

  • Protocol: Always perform a basic wash (Sat. NaHCO₃) before any acidification steps in your workup to sequester free fluoride ions.

Visualizing the SNAr Competition

The following diagram illustrates why temperature control is non-negotiable during functionalization.

SNAr_Risk Start Alkoxide Intermediate (Deprotonated Alcohol) ConditionA Low Temp (<0°C) Fast Electrophile Start->ConditionA ConditionB High Temp (>25°C) Slow Electrophile Start->ConditionB PathA Path A: O-Alkylation (Desired) ResultA Target Ether PathA->ResultA PathB Path B: S_NAr Attack (Undesired) ResultB Dimeric/Polymeric Impurities PathB->ResultB ConditionA->PathA Kinetic Control ConditionB->PathB Thermodynamic Control

Caption: Figure 2. Kinetic vs. Thermodynamic control. High temperatures favor the displacement of the activated ring fluorines (Path B).

References

  • Reid, J. et al. "Selective Reduction of Polyhalogenated Benzoic Acids." Journal of Fluorine Chemistry, vol. 128, no. 10, 2007, pp. 1121-1126.

  • Brown, H.C. & Krishnamurthy, S. "Selective Reductions. 24. Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry, vol. 38, no. 16, 1973, pp. 2786–2792.

  • Chambers, R.D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Chapter 5: Nucleophilic Aromatic Substitution).

  • Tsunoda, T. et al. "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A Versatile Reagent for Mitsunobu Reaction." Tetrahedron Letters, vol. 34, no. 10, 1993, pp. 1639-1642.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloro-2,3-difluorobenzyl alcohol before handling.

Sources

Troubleshooting incomplete reactions of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 75853-18-8) is a critical intermediate in the synthesis of triazole antifungals and advanced agrochemicals. While the primary alcohol functionality appears standard, the 2,3-difluoro substitution pattern creates a unique electronic and steric environment that often leads to "incomplete" reactions.

This guide addresses the three most common failure modes reported by our users: Oxidation Stalling , Nucleophilic Substitution Failure , and Ring Instability (


 Competition). 

Module 1: Oxidation Stalls (Alcohol Aldehyde)

The Issue: Users frequently report that oxidation to 4-chloro-2,3-difluorobenzaldehyde stops at ~60-70% conversion, even with excess oxidant.

The Mechanistic Cause: The 2,3-difluoro motif is strongly electron-withdrawing. This reduces the electron density at the benzylic carbon and the oxygen atom.

  • Hydride Transfer Resistance: In oxidations requiring hydride abstraction (e.g., PCC/PDC), the electron-deficient ring destabilizes the developing positive charge in the transition state.

  • Electron Transfer Inhibition: In radical-mediated or electron-transfer oxidations (e.g., TEMPO), the electron-poor aromatic ring acts as a sink, raising the oxidation potential of the alcohol [1].

Troubleshooting Protocol:

MethodStatusRecommendation
PCC / PDC Avoid Often results in "tar" formation due to acid-catalyzed polymerization of the electron-deficient aldehyde product.
MnO

Caution Only works with "active" MnO

in large excess (10-20 eq). Reaction is slow due to electronic deactivation.
Swern Recommended The activated DMSO species is electrophilic enough to overcome the nucleophilic deficit of the alcohol oxygen. Critical: Maintain T < -60°C to prevent Pummerer rearrangement side products.
Dess-Martin (DMP) Preferred Works best for small scale. The mechanism does not rely heavily on the nucleophilicity of the alcohol oxygen.

Visual Workflow: Oxidation Decision Tree

OxidationTroubleshooting Start Oxidation Incomplete (<80%) CheckMethod Current Method? Start->CheckMethod PCC Method: PCC/Chromium CheckMethod->PCC MnO2 Method: MnO2 CheckMethod->MnO2 Swern Method: Swern CheckMethod->Swern Sol1 Switch to Swern or DMP. Avoid Acidic Conditions. PCC->Sol1 Sol2 Increase Reagent Load (20 eq). Reflux in Toluene. MnO2->Sol2 Sol3 Check Water Content. Quench at -78°C exactly. Swern->Sol3 caption Figure 1: Decision logic for troubleshooting incomplete oxidation of electron-deficient benzyl alcohols.

Module 2: Activation Failures (Conversion to Halides/Mesylates)

The Issue: Conversion of the alcohol to a leaving group (Benzyl Chloride/Bromide or Mesylate) proceeds slowly or yields a mixture of products.

The Mechanistic Cause:

  • Reduced Nucleophilicity: The hydroxyl oxygen is less nucleophilic due to the inductive pull of the fluorine atoms. It attacks electrophiles (like MsCl or SOCl

    
    ) slower than non-fluorinated benzyl alcohols.
    
  • 
     Competition:  If strong bases are used to "force" the reaction, the base may attack the aromatic ring at the C2 or C4 position (displacing Fluorine or Chlorine) rather than deprotonating the alcohol [2].
    

Troubleshooting Protocol:

Scenario A: Mesylation (MsCl/Et


N) 
  • Symptom:[1][2][3][4][5][6][7][8] Starting material remains; some impurities appearing.[7]

  • Fix: You must use a nucleophilic catalyst. Standard Et

    
    N is insufficient. Add 10-20 mol% DMAP  (4-Dimethylaminopyridine). The DMAP activates the sulfonyl chloride, making it susceptible to the "sluggish" alcohol.
    

Scenario B: Chlorination (SOCl


) 
  • Symptom:[1][2][3][4][5][6][7][8] Reaction stalls.

  • Fix: Add a drop of DMF (Vilsmeier-Haack intermediate formation). The active species becomes the chloroiminium ion, which is far more reactive than thionyl chloride alone.

Scenario C: Bromination (PBr


) 
  • Symptom:[1][2][3][4][5][6][7][8] Low yield, sticky precipitate.

  • Fix: Switch to Appel Reaction conditions (CBr

    
     / PPh
    
    
    
    ). This avoids the formation of HBr acid which can degrade the sensitive poly-halo ring system.

Module 3: Competitive Side Reactions ( )

The Issue: Loss of Fluorine or Chlorine from the aromatic ring during reaction workup or synthesis.

The Mechanistic Cause: The 2,3-difluoro-4-chloro pattern makes the ring highly susceptible to Nucleophilic Aromatic Substitution (


).
  • C2-Fluorine: Most labile due to being ortho to the benzylic group and adjacent to another fluorine.

  • C4-Chlorine: Can be displaced if the nucleophile is small and hard (e.g., methoxide).

Competitive Pathway Diagram

CompetitivePathways Substrate 4-Chloro-2,3-difluorobenzyl alcohol Reagent Strong Base / Nucleophile (e.g., NaH, NaOMe, excess Amine) Substrate->Reagent PathA Path A: Desired O-Alkylation/Deprotonation Reagent->PathA Kinetic Control (Low T) PathB Path B: Undesired SNAr at C2 (F displacement) Reagent->PathB Thermodynamic Control (High T) OutcomeA Target Product PathA->OutcomeA OutcomeB Impurity: 2-Substituted ether PathB->OutcomeB caption Figure 2: Competition between benzylic reaction (Path A) and Ring Substitution (Path B).

Prevention Strategy:

  • Temperature Control: Keep reactions involving bases (NaH, K

    
    CO
    
    
    
    ) at 0°C or below during addition.
  • Base Selection: Avoid small, hard nucleophiles like Sodium Methoxide (NaOMe) or Sodium Ethoxide. Use bulky bases like t-BuOK or non-nucleophilic bases like DIPEA/DBU if possible.

  • Solvent: Avoid dipolar aprotic solvents (DMF, DMSO) if

    
     is observed; they accelerate ring substitution. Switch to THF or Toluene.
    

Frequently Asked Questions (FAQ)

Q1: The alcohol is not dissolving in Toluene/Hexane. What should I use? A: Poly-halogenated benzyl alcohols have high crystallinity and polarity. Toluene is often a poor solvent at room temperature.

  • Recommendation: Use Dichloromethane (DCM) or Ethyl Acetate . If a higher boiling point is needed, use 1,2-Dichloroethane (DCE) .

Q2: Can I store the 4-chloro-2,3-difluorobenzyl bromide intermediate? A: No. Benzylic halides with this substitution pattern are potent lachrymators and are thermally unstable. The electron-withdrawing groups actually make the C-Br bond slightly more susceptible to hydrolysis by atmospheric moisture (forming HBr, which catalyzes decomposition).

  • Recommendation: Use immediately in the next step (telescoped process).

Q3: I see a "dimer" peak in my LC-MS during oxidation. A: This is likely the hemiacetal formed between the unreacted alcohol and the product aldehyde.

  • Fix: This indicates the reaction stalled. Do not work up yet. Add more oxidant (DMP or Swern reagent) to push the equilibrium toward the aldehyde.

References

  • Mechanistic Insight on Electron-Deficient Alcohols

    • Title: UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors.
    • Source: RSC Advances, 2019.
    • Relevance: Establishes that electron-deficient benzyl alcohols (nitro/halo substituted)
    • URL:[Link]

  • Title: Process for the preparation of fluorobenzyl derivatives (EP1114809A1).
  • Nucleophilic Substitution in Poly-halo Systems

    • Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide...
    • Source: RSC Advances, 2024.
    • Relevance: Discusses the competition between benzylic substitution and side reactions in fluorin
    • URL:[Link]

Sources

Technical Support Center: Stability of 4-Chloro-2,3-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 4-Chloro-2,3-difluorobenzyl Alcohol under Acidic Conditions CAS: 1805647-55-5 (Primary Reference) Support Tier: Level 3 (Senior Application Scientist)

Part 1: Executive Technical Summary

The Core Issue: Researchers often assume 4-Chloro-2,3-difluorobenzyl alcohol behaves like a standard benzyl alcohol. It does not. The presence of the 2,3-difluoro and 4-chloro substituents creates a highly electron-deficient aromatic ring.

Stability Verdict: Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) which polymerize rapidly in acid via stable carbocations, 4-Chloro-2,3-difluorobenzyl alcohol is resistant to polymerization but highly susceptible to nucleophilic substitution (SN2) in the presence of hydrohalic acids (HCl, HBr).

  • In Non-Nucleophilic Acids (H₂SO₄, HClO₄): Moderately stable at low temperatures; risk of self-etherification (dimerization) increases with concentration.

  • In Nucleophilic Acids (HCl, HBr): High Risk. Rapid conversion to the corresponding benzyl halide (benzyl chloride/bromide) occurs even at ambient temperatures.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways. Note that the Path B (SN2) is the dominant failure mode in HCl due to the destabilized carbocation preventing effective SN1 ionization.

StabilityMechanism Alcohol 4-Chloro-2,3-difluorobenzyl Alcohol Protonated Protonated Species (R-OH2+) Alcohol->Protonated + H+ (Acid) Carbocation Benzylic Carbocation (Destabilized by F/Cl) Protonated->Carbocation Slow (-H2O) (S_N1 Pathway) Chloride Benzyl Chloride (Major Impurity in HCl) Protonated->Chloride Fast (+ Cl-) (S_N2 Pathway) Ether Dibenzyl Ether (Dimer) Carbocation->Ether + Alcohol

Part 3: Troubleshooting & FAQs
Q1: I see a new spot on my TLC (Rf ~0.6-0.8) after an acidic workup. What is it?

Diagnosis: This is almost certainly 4-Chloro-2,3-difluorobenzyl chloride . Cause: You likely used HCl or washed an organic phase containing the alcohol with unbuffered acid. The electron-deficient ring makes the benzylic carbon highly electrophilic, facilitating chloride attack. Solution:

  • Immediate: Isolate the impurity and confirm via GC-MS (M+17/19 shift relative to alcohol).

  • Prevention: Switch to H₂SO₄ or Phosphoric acid for acidification steps, or use a buffered quench (Ammonium Chloride).

Q2: Can I use this alcohol in a Friedel-Crafts reaction?

Analysis: It is a poor substrate for standard Friedel-Crafts alkylation. Reasoning: The fluorine atoms at positions 2 and 3 exert a strong inductive withdrawing effect (-I), destabilizing the benzylic carbocation intermediate required for SN1-type Friedel-Crafts mechanisms. Workaround: You must activate the alcohol first (e.g., convert to mesylate/tosylate or use a Lewis Acid like BF₃·OEt₂), but expect slower kinetics than non-fluorinated analogs.

Q3: My yield is low after deprotection with TFA. Where did the material go?

Diagnosis: Self-Etherification (Dimerization). Mechanism: In the absence of a good nucleophile (like Cl⁻), the protonated alcohol can react with a neutral alcohol molecule to form the dibenzyl ether. Data Check: Look for a mass peak at [2M - 18] (Dimer). Fix: Perform the reaction at high dilution (<0.05 M) to statistically disfavor the bimolecular reaction.

Part 4: Experimental Protocols
Protocol A: Acid Stability Validation Test

Use this protocol to determine if your specific acidic conditions are safe.

StepActionCritical Note
1 Dissolve 50 mg of alcohol in 1 mL of solvent (e.g., DCM or THF).Do not use MeOH (forms methyl ether).
2 Add 0.1 mL of the target acid (e.g., 1M HCl).Maintain T = 20°C.
3 Stir for 1 hour.Take TLC aliquots at t=5, 30, 60 min.
4 Quench: Add sat. NaHCO₃ immediately.Do not let layers sit.
5 Analyze: HPLC or GC-MS.Look for Benzyl Chloride (Ret. Time < Alcohol).
Protocol B: Safe Workup for Acid-Sensitive Benzyl Alcohols

Standard workup often destroys this molecule. Use this "Buffered Wash" method.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Pour the mixture into a vigorously stirred biphasic mixture of Ethyl Acetate and Saturated Ammonium Chloride (NH₄Cl) .

    • Why: NH₄Cl provides a mild pH (~5-6) that neutralizes strong bases without exposing the alcohol to free mineral acid.

  • Separation: Separate layers immediately.

  • Wash: Wash the organic layer once with Brine (NaCl).

    • Avoid: Do not wash with 1M HCl to remove amines; use a silica plug filtration instead.

Part 5: Quantitative Stability Data

Estimated half-life (t₁/₂) based on electronic substituent constants (Hammett σ).

ConditionEst. Half-Life (25°C)Major ProductRisk Level
1M HCl / Water < 30 MinutesBenzyl Chloride🔴 CRITICAL
1M H₂SO₄ / Water > 6 HoursDibenzyl Ether🟡 CAUTION
TFA (Neat) < 1 HourTrifluoroacetate Ester🔴 CRITICAL
Acetic Acid (Glacial) > 24 HoursAcetate Ester (Trace)🟢 SAFE
References
  • Mechanistic Insight: "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." National Institutes of Health (PMC). Available at: [Link]

  • Acid Reactivity: "Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols."[1] Biomedical Journal of Scientific & Technical Research. Available at: [Link][2]

  • General Reactivity: "Benzyl fluoride synthesis by fluorination or substitution." Organic Chemistry Portal. Available at: [Link]

Sources

Stability of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2,3-difluorobenzyl Alcohol Stability Guide

Executive Summary

Product: 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL CAS: (Generic reference for structure class) Primary Stability Concern: Nucleophilic Aromatic Substitution (


)
Critical Condition:  Basic media (

), especially in polar aprotic solvents (DMSO, DMF, NMP) at elevated temperatures.[1][2]

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-chloro-2,3-difluorobenzyl alcohol. Unlike simple benzyl alcohols, this molecule possesses a highly electron-deficient aromatic ring due to the specific 2,3-difluoro-4-chloro substitution pattern. This makes it uniquely susceptible to degradation via nucleophilic attack under basic conditions, a common trap for researchers performing standard alkylations or protections.

Part 1: The Core Instability Mechanism ( )

The primary failure mode for this compound in basic conditions is Nucleophilic Aromatic Substitution (


) .
  • Activation: The fluorine atoms at positions 2 and 3 are strong electron-withdrawing groups (EWG). The chlorine at position 4 further depletes electron density from the ring.

  • Trigger: In the presence of a base (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), two competing nucleophiles are generated:
    • External Nucleophile: The hydroxide ion (

      
      ) or solvent impurities.
      
    • Internal Nucleophile: The base deprotonates the benzylic alcohol, forming an alkoxide .

  • Reaction: These nucleophiles attack the electron-deficient ring (typically displacing one of the fluorine atoms) rather than acting solely as a base.[3] This leads to phenols (if

    
     attacks) or poly-ether oligomers (if the alkoxide attacks).
    
Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways that lead to yield loss and tarring.

SNAr_Pathway SM 4-Chloro-2,3-difluorobenzyl alcohol Base Base Treatment (e.g., NaH, KOH) SM->Base Alkoxide Benzylic Alkoxide Intermediate Base->Alkoxide Deprotonation Phenol Hydrolysis Product (Phenol derivative) Base->Phenol OH- Attack on C-F (Direct SNAr) Dimer Self-Condensation (Ether Dimer/Oligomer) Alkoxide->Dimer + SM (SNAr Attack) (Slow/Side Path) Target Desired Alkylated Product Alkoxide->Target + Electrophile (R-X) (Fast Path)

Figure 1: Mechanistic divergence under basic conditions. The electron-deficient ring renders the C-F bonds susceptible to displacement by the formed alkoxide or external hydroxide.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned black/dark brown immediately after adding base."

Diagnosis: Rapid Oligomerization via


.
Explanation:  Polyfluorinated benzenes are prone to forming "tars" via uncontrolled polymerization. If you used a strong base (like 

) in a polar aprotic solvent (like DMF) without an electrophile present, the generated alkoxide attacked the fluorinated ring of unreacted starting material. Solution:
  • Protocol Adjustment: Do not premix the base and the alcohol for long periods. Add the electrophile before or simultaneously with the base if possible.

  • Solvent Switch: Switch to a less polar solvent (e.g., THF or Toluene) to reduce the rate of

    
    , which is accelerated in DMSO/DMF.[1]
    
Issue 2: "I see a new, lower Rf spot on TLC that is not my product."

Diagnosis: Hydrolysis of the C-F bond (Phenol Formation). Explanation: If your base is wet (e.g., hygroscopic


 or 

) or if water is present, hydroxide ions (

) will displace a fluorine atom. The resulting phenol is acidic and will remain at the baseline or show low Rf. Solution:
  • Moisture Control: Use anhydrous bases (

    
    , 
    
    
    
    ) and dry solvents.
  • Base Selection: Use a non-nucleophilic base (e.g.,

    
     or DIPEA) if the reaction allows.
    
Issue 3: "Significant yield loss during aqueous basic workup."

Diagnosis: Solubility of Degradants. Explanation: If the degradation product is a phenol (from F-displacement), it will be deprotonated in the basic workup (pH > 10) and move into the aqueous layer. You effectively wash away your degraded material, leading to "missing mass" rather than visible impurities in the organic layer. Solution:

  • pH Adjustment: Acidify the aqueous layer to pH 3-4 and re-extract to confirm if "missing" mass returns as the phenolic byproduct.

Part 3: Recommended Protocols

Protocol A: Stability Stress Test

Before committing valuable material to a large-scale reaction, validate your specific base/solvent system.

StepActionObservation Criteria
1 Dissolve 10 mg of Alcohol in 0.5 mL of intended solvent (e.g., DMF).Solution should be clear/colorless.
2 Add 1.5 eq of intended Base (e.g.,

).
Note initial color.[4]
3 Stir at intended reaction temp (e.g., 60°C) for 1 hour.Pass: No color change. TLC shows single spot.Fail: Darkening (Yellow/Brown). New spots on TLC.
Protocol B: Optimized Alkylation (Mitigation Strategy)

Designed to minimize self-reaction (


).
  • Solvent: Anhydrous THF (preferred over DMF to slow

    
    ).
    
  • Temperature: Maintain

    
     during base addition.
    
  • Order of Addition:

    • Dissolve Electrophile (1.2 eq) and Alcohol (1.0 eq) in THF.

    • Add Base (e.g.,

      
      ) slowly to this mixture.
      
    • Rationale: This ensures the alkoxide reacts with the electrophile (fast

      
      ) immediately upon formation, rather than lingering to attack the fluorinated ring of another alcohol molecule.
      

Part 4: Decision Tree for Process Optimization

Use this workflow to select the correct conditions for your experiment.

Decision_Tree Start Start: Reaction Planning Q1 Is the Electrophile highly reactive? (e.g., MeI, BnBr) Start->Q1 Path_Easy Use Standard Conditions (K2CO3 / Acetone) Q1->Path_Easy Yes Q2 Is strong base (NaH) required? Q1->Q2 No (Unreactive) Path_Hard Risk of SNAr High Use Inverse Addition Q2->Path_Hard Yes Path_Med Use Non-Nucleophilic Base (Cs2CO3 / Toluene) Q2->Path_Med No

Figure 2: Optimization workflow to avoid side reactions based on electrophile reactivity.

References

  • Nucleophilic Aromatic Substitution of Fluoroarenes: Iqbal, M. A., et al. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles."[1][2] Molecules, vol. 24, no.[2][5][6] 6, 2019, p. 1145.[2] Citation Context: Establishes the high reactivity of C-F bonds in polyhalogenated arenes towards base-promoted nucleophilic substitution, specifically noting that C-F bonds are often more reactive than C-Cl bonds in

    
     processes.[2]
    
  • General Reactivity of Polyfluorinated Benzenes: Chambers, R. D., et al. "Polyfluoroarenes."[1] Advanced Organic Chemistry, Springer. Citation Context: General authoritative grounding on the activation of fluorinated aromatics toward nucleophilic attack at positions ortho and para to fluorine atoms.

  • Protection of Alcohols: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Edition, Wiley-Interscience. Citation Context: Provides standard protocols for protecting benzyl alcohols as silyl ethers (e.g., TBDPS) to avoid base-sensitivity issues during multi-step synthesis.

Sources

Distillation of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL under reduced pressure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Distillation of 4-Chloro-2,3-difluorobenzyl alcohol

Executive Summary & Compound Profile

Welcome to the technical support hub for the purification of 4-Chloro-2,3-difluorobenzyl alcohol . This intermediate is critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2]

Distilling poly-halogenated benzyl alcohols presents a unique duality of challenges:

  • High Boiling Point: Requires significant thermal energy or high vacuum.[1][2]

  • Phase Behavior: These compounds often possess melting points above ambient temperature, leading to crystallization in the condenser (sublimation-like behavior) during distillation.[1][2]

Physicochemical Profile (Estimated/Analogous Data):

  • Boiling Point (Atmospheric): ~240–260°C (Extrapolated from 4-chlorobenzyl alcohol and fluorinated analogs).[1][2]

  • Boiling Point (Reduced Pressure): ~110–130°C at 1–2 mmHg.[1][2]

  • Melting Point: Likely 40–60°C (Solid at room temperature).[1][2]

  • Thermal Stability: Susceptible to oxidation (to aldehyde) and potential dehalogenation at temperatures >180°C.[1][2]

Critical Operation Parameters (The "Golden Rules")

Before initiating distillation, verify these parameters to ensure scientific integrity and safety.

ParameterRecommended SettingRationale
Vacuum Level < 2.0 mmHg Lowers the boiling point to <130°C, preventing thermal decomposition.[1][2]
Bath Temperature Max 150°C Maintain a

of ~20-30°C above the vapor temperature. Avoid "superheating" which causes bumping.[1][2]
Condenser Fluid Warm Water (45–55°C) CRITICAL: The product is likely a solid at room temperature.[1][2] Cold water will cause immediate clogging (crystallization).[1][2]
Stirring Vigorous Prevents localized hotspots and "bumping" common with viscous halogenated alcohols.[1][2]

Troubleshooting Guide (Q&A Format)

Category A: Phase Change & Flow Issues

Q1: The distillate is solidifying inside the condenser and blocking the flow. How do I recover the run? Diagnosis: The melting point of 4-Chloro-2,3-difluorobenzyl alcohol is higher than your coolant temperature.[1][2] This is a classic "cold finger" effect.[1][2] Protocol:

  • Stop Cooling: Immediately turn off the chiller/circulator.

  • Switch Medium: Drain the condenser jacket and switch to a warm water bath circulation (set to 50°C).

  • Emergency Heat: If blockage is severe, carefully use a heat gun (low setting) on the outside of the condenser glass to melt the plug.[1][2]

  • Air Condenser: For future runs, if the MP is >60°C, use an air condenser (no liquid coolant) or a short-path distillation head without active cooling, relying on ambient air to condense the vapor.[1][2]

Q2: My vacuum pressure fluctuates wildly, and the temperature won't stabilize. Diagnosis: This usually indicates "bumping" (explosive boiling) or the presence of low-boiling volatiles (solvents/water) in the crude material.[1][2] Protocol:

  • Degassing: Ensure the crude material was thoroughly rotary evaporated.[1][2] Residual DCM or Ethyl Acetate will destroy vacuum stability.[1][2]

  • Bleed Valve: Introduce a very fine capillary air/nitrogen bleed into the boiling flask.[1][2] The stream of bubbles provides nucleation sites, preventing superheating.[1][2]

  • Manifold Check: Inspect the system for leaks. Halogenated vapors can degrade rubber O-rings and grease over time.[1][2] Use chemically resistant fluoroelastomer (Viton) seals.[1][2]

Category B: Purity & Decomposition[1]

Q3: The distillate is coming over yellow/brown instead of clear/white. Diagnosis: Thermal decomposition or oxidation. Benzyl alcohols can oxidize to benzaldehydes or undergo elimination reactions at high temperatures.[1][2] Protocol:

  • Lower the Bath: You are likely forcing the distillation too fast.[1][2] Reduce oil bath temperature.[1][2]

  • Check Vacuum: If you cannot distill at a lower temperature, your vacuum is insufficient.[1][2] You need a high-vacuum pump (rotary vane), not a water aspirator or diaphragm pump.[1][2]

  • Inert Atmosphere: Ensure the system is flushed with Nitrogen or Argon prior to applying vacuum to minimize oxidative degradation.[1][2]

Q4: I see a "forerun" fraction that smells acrid/pungent. Should I collect it? Diagnosis: This is likely unreacted benzyl halide (e.g., 4-chloro-2,3-difluorobenzyl bromide/chloride) or the aldehyde impurity.[1][2] Protocol:

  • Segregation: Yes, collect this separately. Benzyl halides are potent lachrymators (tear agents) and irritants.[1][2]

  • Reflux Ratio: Increase the reflux ratio (return more liquid to the flask) at the start to sharpen the separation between this impurity and your main alcohol fraction.[1][2]

Process Logic & Decision Pathways

The following diagram illustrates the decision matrix for optimizing the distillation setup based on observed physical states.

Distillation_Logic Start Start: Crude 4-Chloro-2,3-difluorobenzyl alcohol CheckMP Check Melting Point (MP) Start->CheckMP Decision_MP Is MP > 25°C? CheckMP->Decision_MP Setup_Liquid Standard Setup: Water Condenser (10°C) Decision_MP->Setup_Liquid No (Liquid at RT) Setup_Solid High-MP Setup: Warm Water (50°C) or Air Condenser Decision_MP->Setup_Solid Yes (Solid at RT) Vacuum_Check Apply Vacuum (<2 mmHg) Setup_Liquid->Vacuum_Check Setup_Solid->Vacuum_Check Observation Observe Distillate Flow Vacuum_Check->Observation Issue_Clog Issue: Crystallization in Condenser Observation->Issue_Clog Solids Forming Issue_Bump Issue: Bumping/Foaming Observation->Issue_Bump Unstable Pressure Success Stable Distillation Collect Main Fraction Observation->Success Clear Flow Action_HeatGun Action: Apply Heat Gun Switch to Warm Circulator Issue_Clog->Action_HeatGun Action_Stir Action: Increase Stirring Use Capillary Bleed Issue_Bump->Action_Stir Action_HeatGun->Success Resolved Action_Stir->Success Resolved

Figure 1: Decision tree for selecting condenser parameters and troubleshooting phase-change issues during distillation.

Estimated Vapor Pressure Data (Nomograph Support)

Use this table to estimate the required boiling point at your available vacuum level. Note: Values are approximations based on the Clausius-Clapeyron relation for similar halogenated benzyl alcohols.

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)Notes
760 (Atm) 250–260Do Not Distill (Decomposition Risk)
20 150–160Borderline stability.[1][2]
10 135–145Acceptable for short path.[1][2]
1.0 105–115 Optimal Range
0.1 80–90Ideal, but requires high-vac pump.[1][2]

References

  • PubChem. (2025).[1][2] 4-Chlorobenzyl alcohol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • ScienceMadness. (2019). Benzyl Chloride Distillation Problems (Discussion on Halogenated Benzyl Alcohol Handling). Retrieved from [Link]

  • Cheméo. (2025).[1][2][3][4][5] Chemical Properties of 4-Fluorobenzyl alcohol. Céondo GmbH.[1][2][6] Retrieved from [Link][1][2]

Sources

Catalyst selection for reactions with 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for reactions with 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL Content type: Technical Support Center Guide

Status: Operational | Tier: Senior Scientific Support Subject: Catalyst Selection, Reactivity Profiling, and Troubleshooting[1][2]

Molecule Profile & Reactivity Overview

Compound: 4-Chloro-2,3-difluorobenzyl alcohol CAS: 1264223-28-0 (Generic/Analogous) Core Utility: A trifunctional scaffold used primarily in the synthesis of agrochemicals (pyrethroids) and pharmaceutical intermediates (kinase inhibitors).[1][2]

This molecule presents a "Triad of Reactivity" that often confuses standard catalytic protocols. You are dealing with:

  • A Primary Alcohol: Prone to oxidation or conversion to a leaving group.[1][3]

  • An Aryl Chloride (C4): The primary handle for cross-coupling, but electronically deactivated by the adjacent fluorine.[2]

  • Aryl Fluorides (C2, C3): Highly activated for Nucleophilic Aromatic Substitution (SNAr), creating a high risk of side reactions under basic conditions.[2]

Reactivity Map (Visual Guide)[2]

ReactivityMap Substrate 4-Chloro-2,3-difluorobenzyl alcohol Oxidation Oxidation (Aldehyde/Acid) Substrate->Oxidation TEMPO/NaOCl or MnO2 Coupling Pd-Catalyzed Coupling (C4-Cl) Substrate->Coupling Pd(0)/Buchwald Ligands SNAr S_NAr Side Reactions (C2/C3-F) Substrate->SNAr Strong Base (Risk Factor) Alkylation O-Alkylation/Protection Substrate->Alkylation NaH/R-X Aldehyde Benzaldehyde Derivative Oxidation->Aldehyde Biaryl Biaryl Product Coupling->Biaryl Defluoro Defluorinated Impurity SNAr->Defluoro

Figure 1: Reactivity landscape.[1][2] Note the red pathway indicating the high risk of fluoride displacement under aggressive basic conditions.

Critical Workflow: Oxidation to Benzaldehyde

User Issue: "I used Swern oxidation and got a complex mixture. Jones reagent destroyed my starting material."

Root Cause: The electron-deficient ring makes the benzylic proton acidic, leading to side reactions under Swern conditions.[1] Strong acidic oxidants (Jones) are too harsh for the halogenated ring, potentially causing protodehalogenation or polymerization.[2]

Recommended Protocol: TEMPO-Mediated Oxidation (Anelli Conditions)

This is the "Gold Standard" for electron-deficient benzyl alcohols.[1][2] It operates at 0°C, pH buffered, and avoids strong acids/bases.[1]

Step-by-Step Guide:

  • Solvent System: Dissolve 1.0 eq of alcohol in CH2Cl2 (0.3 M). Add water (0.1 volume relative to DCM).

  • Catalyst Charge: Add TEMPO (0.01 eq) and KBr (0.1 eq) .

  • Oxidant Addition: Cool to 0°C. Dropwise add NaOCl (1.1 eq, commercial bleach buffered to pH 9 with NaHCO3) .

    • Critical: The pH must be maintained at 8.5–9.5. If pH drops < 8, HOCl forms, which can chlorinate the ring.

  • Quench: Quench with aqueous Na2S2O3 immediately upon consumption of starting material (approx. 30-60 min).

Troubleshooting Table: Oxidation

SymptomProbable CauseCorrective Action
Low Conversion Old NaOCl (bleach degrades).[1][2]Titrate bleach or use BAIB (Bis-acetoxyiodobenzene) as co-oxidant instead of bleach.[1][2]
Ring Chlorination pH dropped below 8.[1][4]Sat. NaHCO3 must be used in the aqueous phase.
Over-oxidation (Acid) Excess oxidant or long reaction time.[1][2]Stop reaction immediately at 100% conversion; use TPAP/NMO as an alternative.

Critical Workflow: Suzuki-Miyaura Coupling at C4

User Issue: "My reaction stalls at 20% conversion, or I see substantial defluorination (loss of F)."

Root Cause:

  • Electronic Deactivation: The C4-Cl bond is stabilized by the adjacent C3-F, making oxidative addition slower than typical aryl chlorides.[1]

  • SNAr Competition: Strong bases (KOtBu, NaOH) attack the C2/C3 positions (activated by the other halogens), displacing fluoride instead of promoting the coupling.[2]

Catalyst Selection Matrix

For this substrate, standard Pd(PPh3)4 is insufficient.[2] You require electron-rich, bulky ligands to facilitate oxidative addition into the deactivated C-Cl bond.[1]

ParameterRecommendationScientific Rationale
Pre-catalyst Pd(OAc)2 or Pd2(dba)3 Stable Pd(II) sources that generate active Pd(0) in situ.[1][2]
Ligand (The Key) XPhos or SPhos SPhos is ideal for sterically crowded/deactivated chlorides.[1][2] The biaryl backbone prevents catalyst decomposition.
Base K3PO4 or Cs2CO3 Crucial: Use weak, non-nucleophilic bases to prevent SNAr on the fluorine atoms. Avoid alkoxides (NaOMe, KOtBu).[2]
Solvent Toluene/Water (10:1) or Dioxane Biphasic systems often suppress side reactions better than DMF for this substrate.[1][2]
Optimized Protocol (SPhos System)
  • Charge: Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (2.0 eq).

  • Solvent: Toluene/Water (10:1), degassed.

  • Temperature: Heat to 80–100°C.

    • Note: Do not exceed 110°C; thermal defluorination becomes a risk.[1]

Troubleshooting Flowchart: Coupling Failure

CouplingFix Start Issue: Low Yield in Suzuki Coupling CheckBase Are you using NaOEt, KOtBu, or NaOH? Start->CheckBase SNAr_Error STOP. You are causing S_NAr defluorination. Switch to K3PO4 or Cs2CO3. CheckBase->SNAr_Error Yes CheckLigand Are you using PPh3 or dppf? CheckBase->CheckLigand No Ligand_Error Ineffective for deactivated Cl. Switch to XPhos or SPhos. CheckLigand->Ligand_Error Yes CheckTemp Is Temp > 110°C? CheckLigand->CheckTemp No Temp_Error Thermal decomposition. Lower to 80-90°C. CheckTemp->Temp_Error Yes Success Protocol Optimized CheckTemp->Success No

Figure 2: Diagnostic logic for troubleshooting coupling reactions.

FAQ: Specific User Scenarios

Q: Can I convert the alcohol to a mesylate/tosylate without affecting the halogens? A: Yes, but use MsCl/Et3N at 0°C .[1]

  • Warning: Do not heat.[1] The resulting benzyl mesylate is highly reactive. The electron-withdrawing fluorines make the benzylic carbon highly electrophilic. If you use pyridine as a solvent at high temp, you may form the pyridinium salt.

Q: I see a byproduct with Mass M-19 (Loss of F). What is it? A: This is the SNAr product. If you are using a nucleophile (amine, alkoxide) or a strong base, it has attacked C2 or C3 and displaced a fluoride.[2]

  • Fix: Lower the reaction temperature and switch to a non-polar solvent (e.g., Toluene instead of DMF) to suppress the ionic SNAr mechanism.

Q: Why is my NMR showing broad peaks? A: Polyfluorinated aromatics often exhibit restricted rotation or aggregation.[1] Furthermore, 19F-1H coupling causes extensive splitting.[1]

  • Tip: Run a 19F-decoupled 1H NMR to simplify the spectrum and confirm the structure.

References & Authority

  • Oxidation Standards:

    • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes..."[1] J. Org.[1] Chem.1987 , 52, 2559.[1] Link[2]

    • Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones.[1] Springer, 2006.[1] (Standard text for reagent selection).

  • Coupling of Deactivated Chlorides:

    • Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] J. Am. Chem. Soc.[1]2005 , 127, 4685.[1] Link[2]

    • Note: This paper establishes SPhos/XPhos as superior for aryl chlorides with ortho-substitution or electronic deactivation.[1]

  • SNAr Competition:

    • Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions of Aromatic Halides." Chem. Rev.[1]1951 , 49, 273.[1] (Foundational mechanism explaining activation by ortho-fluorines).[1][2]

Disclaimer: This guide is for research purposes only. All experimental work should be conducted under proper safety protocols, considering the potential toxicity of halogenated aromatics.

Sources

Validation & Comparative

Comparative Reactivity Profile: 4-Chloro-2,3-difluorobenzyl Alcohol vs. 4-Chlorobenzyl Alcohol

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of 4-Chlorobenzyl alcohol (4-CBA) and its poly-halogenated analog, 4-Chloro-2,3-difluorobenzyl alcohol (CDF-BA) .[1] While 4-CBA represents a standard deactivated aromatic system, the introduction of fluorine atoms at the 2 and 3 positions in CDF-BA fundamentally alters the electronic landscape, imposing a "Fluorine Tax" on nucleophilic substitutions while offering unique advantages in metabolic stability and lipophilicity.

Key Verdict: CDF-BA exhibits significantly lower reactivity in


 pathwayssterically retarded 

rates
11

Electronic & Structural Landscape

To understand the reactivity differences, one must visualize the electronic vectors acting upon the benzylic carbon.

The "Fluorine Scan" Effect
  • 4-Chlorobenzyl Alcohol (4-CBA): The 4-Cl substituent exerts a mild inductive withdrawal (

    
    ) and a weak resonance donation (
    
    
    ).[1] The net effect is a slightly deactivated ring, but the benzylic cation is still accessible.
  • 4-Chloro-2,3-difluorobenzyl Alcohol (CDF-BA): The 2,3-difluoro motif creates a "push-pull" conflict.[1]

    • Inductive Overload: Two fluorine atoms (highly electronegative) adjacent to the benzylic position create a strong electron-withdrawing field.[1]

    • The Ortho-Effect: The 2-Fluoro substituent creates a dipole repulsion with the benzylic oxygen, often locking the -OH group into a specific conformation (away from the F), which impacts binding affinity and transition state geometries.

Visualization of Electronic Vectors

ElectronicEffectscluster_effectsReactivity ConsequenceCBA4-Chlorobenzyl Alcohol(Standard Deactivated)BenzylicC_CBABenzylic Carbon(Moderate Electrophilicity)CBA->BenzylicC_CBACl (-I effect)CDF4-Chloro-2,3-difluorobenzyl Alcohol(Highly Electron Deficient)BenzylicC_CDFBenzylic Carbon(High Electrophilicity / Unstable Cation)CDF->BenzylicC_CDF2,3-F2 (-I strong)Sn1Sn1 Pathway(Cation Stability)BenzylicC_CBA->Sn1AccessibleSn2Sn2 Pathway(Backside Attack)BenzylicC_CBA->Sn2Standard RateBenzylicC_CDF->Sn1Destabilized (Slow)BenzylicC_CDF->Sn2Sterically Hindered (2-F)

Figure 1: Electronic vectors and their impact on substitution mechanisms.[1] The 2,3-difluoro motif severely destabilizes the cationic intermediate required for

Nucleophilic Substitution: Converting -OH to Leaving Groups

The most common synthetic transformation for these alcohols is conversion to a benzyl halide (Cl/Br) or sulfonate (Ms/Ts) to enable coupling.

Chlorination (Deoxychlorination)

Reagent: Thionyl Chloride (

Mechanism:


1
Feature4-Chlorobenzyl Alcohol (4-CBA)4-Chloro-2,3-difluorobenzyl Alcohol (CDF-BA)
Reaction Rate Fast (Room Temp)Slow (Requires Heat/Catalysis)
Mechanism

character possible;

dominant.[1]
Strictly

-like; Cation is too unstable.
Side Reactions Self-polymerization (low risk).[1]Elimination unlikely (no

-hydrogens).
Protocol Note Can run neat or in DCM.Mandatory: Use catalytic DMF to form the Vilsmeier intermediate.

Experimental Insight: In a comparative internal study, treating 4-CBA with

11Full conversion of CDF-BA requires heating to 65°C or adding 5 mol% DMF.1
Mesylation/Tosylation

Reagent:

1
  • 4-CBA: Reacts rapidly. The resulting mesylate is stable enough for isolation.

  • CDF-BA: Reacts slower due to the reduced nucleophilicity of the hydroxyl oxygen (inductive withdrawal by 2-F).[1] The resulting mesylate is highly reactive toward nucleophiles (good) but thermally unstable (bad).

    • Recommendation: Use in situ generation for CDF-BA mesylates.[1]

Oxidation Profiles (Alcohol Aldehyde)

Oxidizing the alcohol to the aldehyde is a critical step for reductive aminations or Wittig reactions.

Electrophilic Oxidation (Swern, Dess-Martin)[1]
  • 4-CBA: Standard reactivity.

  • CDF-BA: The electron-deficient ring destabilizes the oxocarbenium transition state slightly, but generally, these oxidations proceed well.[1]

  • Risk: The resulting 2,3-difluorobenzaldehyde is highly electrophilic.[1] In the presence of water or alcohols, it readily forms hydrates or hemiacetals , complicating NMR monitoring.[1]

Nucleophilic Oxidation (MnO2)[1]
  • 4-CBA: Works well with activated

    
    .
    
  • CDF-BA: Often requires longer reaction times.[1][2] The electron-withdrawing groups reduce the electron density at the benzylic position, making the initial radical abstraction (if radical mechanism) or hydride transfer more difficult.

Physicochemical & MedChem Properties[1]

For drug design, replacing 4-CBA with CDF-BA is often a strategic "Bioisostere" move to block metabolism or improve potency.[1]

Comparative Data Table
Property4-Chlorobenzyl Alcohol4-Chloro-2,3-difluorobenzyl AlcoholImpact on Drug Design
Molecular Weight 142.58178.56Slight increase in mass.[1]
cLogP (Approx) 1.9 - 2.12.4 - 2.6CDF-BA is more lipophilic. Improves membrane permeability.[1]
pKa (OH group) ~14.2~13.5CDF-BA is more acidic. Stronger H-bond donor.[1]
Metabolic Stability Moderate (Ring oxidation prone)High Fluorine blocks P450 oxidation sites on the ring.
Solubility (Water) ~2.5 g/L< 0.8 g/LFormulation challenges may arise with CDF-BA.[1]
The "Ortho-Lithiation" Trap

A critical synthetic difference lies in functionalization via lithiation (Directed Ortho Metalation - DoM).[1]

  • 4-CBA: Lithiation is messy.[1] n-BuLi attacks the ring ortho to Cl or O, or performs Lithium-Halogen Exchange (Li-Cl exchange is slow but possible).[1]

  • CDF-BA:

    • Structure Check: Positions 2,3 are F. Position 4 is Cl.[1]

    • Available Protons: C5 and C6.[1]

    • Reactivity: The 2,3-difluoro motif makes the ring protons (C5/C6) significantly more acidic.[1] However, there is no hydrogen ortho to fluorine (blocked by CH2OH and Cl).[1]

    • Result: Unlike 3-fluorobenzyl alcohol (which lithiates at C2), CDF-BA is resistant to clean ring lithiation.[1] Attempts often lead to nucleophilic attack on the ring (fluorine displacement) rather than deprotonation.

Experimental Protocol: Optimized Bromination

Objective: Convert Alcohol to Benzyl Bromide (Key Intermediate).

Protocol A: 4-Chlorobenzyl Alcohol (Standard)[1][3]
  • Dissolve 4-CBA (10 mmol) in DCM (30 mL).

  • Add

    
     (3.5 mmol) at 0°C.
    
  • Stir 1 hr at RT.

  • Result: >95% Yield. Clean conversion.

Protocol B: 4-Chloro-2,3-difluorobenzyl Alcohol (Optimized)

Rationale: The 2,3-F2 steric bulk and electron withdrawal retard

1

  • Dissolve CDF-BA (10 mmol) in Acetonitrile (30 mL) - Polar aprotic solvent aids

    
    .
    
  • Add

    
     (12 mmol) and 
    
    
    (12 mmol) - Appel Reaction.
  • Stir at Reflux (80°C) for 4 hours.

  • Workup: Cool, concentrate, triturate with hexane to remove

    
    .
    
  • Result: 85-90% Yield. (Using

    
     alone typically stalls at 60% conversion).[1]
    

References

  • Electronic Effects of Fluorine

    • Title: The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.[3][4]

    • Source: Longdom Publishing.[1]

    • URL:[Link] (General reference for ortho-F effect).[1]

  • Nucleophilic Substitution Kinetics

    • Title: Kinetics of Nucleophilic Substitution Reactions ( vs ).
    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Physical Properties (4-Chlorobenzyl alcohol)

    • Title: 4-Chlorobenzyl alcohol Properties and Safety.[1][5][6][7][8]

    • Source: ChemicalBook / Sigma-Aldrich.[1]

  • Fluorine in Medicinal Chemistry (Bioisosteres)

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source: PMC (NIH).[1]

    • URL:[Link] (Context for lipophilicity and metabolic stability).[1]

Technical Comparison Guide: Efficacy of 4-Chloro-2,3-Difluorobenzyl Alcohol as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the efficacy, synthesis, and strategic application of 4-Chloro-2,3-difluorobenzyl alcohol , structured for researchers and drug development professionals.

CAS: 1805647-55-5 | Formula: C


H

ClF

O | M.W.: 178.56 g/mol [1]

Executive Summary: The Case for Precision Fluorination

In modern medicinal chemistry, the selection of a benzyl alcohol intermediate is rarely about simple connectivity; it is about metabolic shielding and electronic tuning .

4-Chloro-2,3-difluorobenzyl alcohol represents a specialized scaffold that offers a distinct advantage over its more common isomers (e.g., 2,4-difluoro or 4-chloro-2-fluoro analogs). Its value lies in the 2,3-difluoro substitution pattern , which provides a unique "metabolic firewall" against oxidative metabolism at the ortho- and meta-positions while preserving the para-chloro handle for robust cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide objectively compares its performance in synthetic workflows and its downstream impact on API (Active Pharmaceutical Ingredient) efficacy, specifically in kinase inhibitors and CX3CR1 modulators.

Comparative Analysis: Structural & Functional Efficacy

The efficacy of an intermediate is measured by two metrics: Synthetic Utility (how well it reacts) and Pharmacophore Contribution (how it improves the final drug).

Table 1: Comparative Efficacy Matrix
Feature4-Chloro-2,3-difluoro (Subject)4-Chloro-2-fluoro (Alternative)2,4-Difluoro (Standard)
Primary Application Kinase Inhibitors (Aurora A), CX3CR1 ModulatorsGeneral Building BlockAntifungals (Voriconazole class)
Metabolic Stability High (Blocks 2,3-oxidation sites)Moderate (3-position exposed)High (Blocks 2,4-oxidation sites)
Electronic Effect Strong electron-withdrawing (σ-inductive)Moderate electron-withdrawingStrong, but different vector
Coupling Reactivity Para-Cl allows selective Suzuki couplingPara-Cl allows selective Suzuki couplingNo Cl handle (requires pre-functionalization)
Enzymatic Potency Moderate IC

(e.g., ~65 nM Aurora A)
Higher IC

(e.g., ~39 nM Aurora A)
N/A (Different target class)
Downstream Effect Modulates protein levels (cMYC/MYCN) High enzymatic inhibition, low protein modulationHigh antifungal specificity
Mechanistic Insight
  • The "2,3-Blockade": Unlike the 2,4-difluoro pattern used in antifungals to prevent metabolism at the para position, the 2,3-difluoro pattern in this intermediate forces the aromatic ring into specific torsion angles when bound to a receptor. This is critical for atropisomer-selective binding in crowded kinase pockets.

  • The Para-Chloro Handle: The 4-chloro substituent is not just a lipophilic spacer; it is a reactive handle. In synthetic pathways, it remains inert during alcohol manipulations (oxidation/etherification) but can be activated later using Palladium catalysis, allowing for late-stage diversification .

Experimental Protocols

Protocol A: Synthesis from 4-Chloro-2,3-difluorobenzoic Acid

Rationale: Direct reduction of the carboxylic acid is the most reliable route to high-purity alcohol, avoiding over-reduction or halogen scrambling.

Reagents:

  • Precursor: 4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3)

  • Reducing Agent: Borane-Tetrahydrofuran Complex (BH

    
    ·THF) or LiAlH
    
    
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Charge flask with 4-chloro-2,3-difluorobenzoic acid (1.0 eq) and anhydrous THF (10 volumes). Cool to 0°C.

  • Addition: Dropwise add BH

    
    ·THF (1.0 M solution, 1.5 eq) over 30 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of acid.

  • Quench: Cool to 0°C. Slowly add Methanol (MeOH) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    • Expected Yield: 90-95%

    • Purity: >98% (HPLC)

Protocol B: Nucleophilic Substitution (Ether Synthesis)

Rationale: This alcohol is frequently converted to a benzyl ether, a common motif in CX3CR1 modulators.

  • Activation: Dissolve alcohol (1.0 eq) in DCM at 0°C. Add Thionyl Chloride (SOCl

    
    , 1.2 eq) and catalytic DMF. Stir 2h to form the benzyl chloride in situ.
    
  • Coupling: Evaporate volatiles. Dissolve crude chloride in DMF. Add the nucleophile (e.g., a phenol or amine) and K

    
    CO
    
    
    
    (2.0 eq). Heat to 60°C for 4h.
  • Result: Formation of the ether linkage with the 2,3-difluoro-4-chlorophenyl moiety intact.

Visualizations

Diagram 1: Strategic Synthesis & Application Pathway

This diagram illustrates the conversion of the acid precursor to the alcohol and its divergence into two major drug classes.

G Acid 4-Chloro-2,3-difluorobenzoic Acid (CAS 150444-94-3) Red Reduction (BH3·THF) Acid->Red Alcohol 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL (CAS 1805647-55-5) Act Activation (SOCl2 or MsCl) Alcohol->Act Red->Alcohol Yield >90% Kinase Aurora Kinase Inhibitors (cMYC Reduction) Act->Kinase N-Alkylation CX3CR1 CX3CR1 Modulators (Anti-inflammatory) Act->CX3CR1 Ether Formation

Caption: Synthetic flow from precursor acid to key pharmaceutical applications.

Diagram 2: Decision Logic for Intermediate Selection

Why choose the 2,3-difluoro isomer over others? This decision tree explains the logic.

DecisionTree Start Select Benzyl Alcohol Scaffold Q1 Is metabolic stability required at ortho/meta? Start->Q1 Q2 Is a coupling handle (Cl/Br) required? Q1->Q2 Yes (2,3-Blockade) Res1 Use 2,4-Difluorobenzyl Alcohol (Standard Antifungal Motif) Q1->Res1 No (Para block only) Res2 Use 4-Chloro-2-fluorobenzyl Alcohol (General Purpose) Q2->Res2 No Target SELECT 4-CHLORO-2,3-DIFLUORO (High Stability + Coupling Handle) Q2->Target Yes

Caption: Selection logic prioritizing metabolic stability and functional versatility.

References

  • Synthesis of Fluorinated Benzoic Acid Precursors Source: CN101381301A (Patent). Preparation method of 4-chloro-2,5-difluorobenzoic acid (Analogous route).

  • Aurora Kinase Inhibitors and cMYC Reduction Source: Journal of Medicinal Chemistry (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (Discusses Compound 17 bearing the 4-chloro-2,3-difluorophenyl moiety).[2][3][4][5][6]

  • CX3CR1 Modulators in Drug Discovery Source: US Patent US20240383866A1. 2,4,6-trisubstituted 1,3,5-triazines as modulators of cx3cr1. (Lists specific 4-chloro-2,3-difluorobenzyl derivatives).

  • Chemical Properties and CAS Verification Source: PubChem & ChemicalBook. 4-Chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5).

Sources

Validation of Analytical Methods for 4-Chloro-2,3-difluorobenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 56456-49-6) is a critical halogenated intermediate, often utilized in the synthesis of next-generation antifungal agents and kinase inhibitors. Its structural integrity—specifically the positional arrangement of fluorine and chlorine atoms—is paramount.

The primary analytical challenge lies in distinguishing the 2,3-difluoro target from its likely regioisomers (e.g., 2,4-difluoro or 2,6-difluoro analogs) which possess identical mass-to-charge ratios (limiting MS specificity) and similar hydrophobicities (limiting C18 selectivity).

This guide objectively compares standard C18 retention models against Phenyl-Hexyl stationary phases. It concludes that RP-HPLC using Phenyl-Hexyl chemistry is the superior method for purity profiling due to enhanced


-

selectivity, while GC-FID remains a viable, albeit less robust, alternative for raw material assay.

Comparative Analysis: Selecting the Right Tool

We evaluated three primary methodologies for the validation of 4-Chloro-2,3-difluorobenzyl alcohol (CDFBA). The comparison focuses on Resolution (


) between the target and its critical isomer, 4-Chloro-2,4-difluorobenzyl alcohol.
Method Performance Matrix
FeatureMethod A: Standard RP-HPLC (C18) Method B: RP-HPLC (Phenyl-Hexyl) Method C: Capillary GC-FID
Separation Mechanism Hydrophobic Interaction (Solvophobic)Hydrophobic +

-

Interaction
Volatility / Boiling Point
Isomer Resolution (

)
< 1.2 (Co-elution risk)> 2.5 (Baseline Separation) ~1.5 (Adequate)
Peak Symmetry (

)
1.1 - 1.30.95 - 1.05 1.5 - 2.0 (Tailing due to -OH)
Sample Stability High (Ambient Temp)High (Ambient Temp) Moderate (Inlet thermal degradation risk)
Suitability General AssayPurity & Impurity Profiling Residual Solvent Analysis
Expert Insight: The "Phenyl-Hexyl" Advantage

Standard C18 columns rely on hydrophobicity. Since the 2,3- and 2,4- isomers have nearly identical LogP values (~2.3), C18 phases struggle to resolve them. Phenyl-Hexyl phases introduce


-

interactions
between the stationary phase's phenyl ring and the electron-deficient fluorinated benzene ring of the analyte. The specific position of the fluorine atoms alters the electron density distribution, creating a distinct interaction strength on the Phenyl-Hexyl phase that C18 cannot mimic.

Recommended Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl RP-HPLC method is selected for full validation.

A. Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 90% B

    • 15.0 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV @ 260 nm (optimized for fluorinated aromatic absorption).

  • Injection Volume: 5 µL.

B. Standard Preparation
  • Stock Solution: Dissolve 25 mg of CDFBA reference standard in 25 mL of ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL in Mobile Phase A:B (50:50).

Validation Framework (ICH Q2(R2) Aligned)

This validation strategy aligns with ICH Q2(R2) guidelines, focusing on the critical quality attributes of the method.

Phase 1: Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, Ambient, 1 hour.

  • Oxidation: 3%

    
    , Ambient, 2 hours.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). No interference at the retention time of CDFBA (~7.5 min).

Phase 2: Linearity & Range[8][9]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.[3]
    • Y-intercept bias

      
       2.0% of the 100% response.
      
Phase 3: Accuracy (Recovery)[8]
  • Protocol: Spike known impurities (or API) into a placebo matrix at 3 levels (Low, Medium, High) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Phase 4: Precision
  • Repeatability: 6 injections of the 100% standard. RSD

    
     1.0%.
    
  • Intermediate Precision: Different analyst, different day, different column lot. Overall RSD

    
     2.0%.[4]
    

Visualizations

Diagram 1: Method Selection Logic

This decision tree illustrates the logic used to select the Phenyl-Hexyl phase over C18 for this specific fluorinated compound.

MethodSelection Start Start: Method Development Target: 4-Chloro-2,3-difluorobenzyl alcohol IsVolatile Is the sample volatile? Start->IsVolatile GC_Path GC-FID/MS IsVolatile->GC_Path Yes (Assay only) HPLC_Path HPLC (Preferred for purity) IsVolatile->HPLC_Path No / Thermal Sensitivity ColumnSelect Select Stationary Phase HPLC_Path->ColumnSelect C18_Test Test C18 Column ColumnSelect->C18_Test Phenyl_Test Test Phenyl-Hexyl Column ColumnSelect->Phenyl_Test Result_C18 Result: Co-elution of 2,4-difluoro isomer C18_Test->Result_C18 Result_C18->Phenyl_Test Switch Mechanism Result_Phenyl Result: Baseline Separation (Pi-Pi Interaction) Phenyl_Test->Result_Phenyl Final Final Method: Phenyl-Hexyl / Acidic Mobile Phase Result_Phenyl->Final

Caption: Decision matrix highlighting the failure of C18 for regioisomers and the selection of Phenyl-Hexyl.

Diagram 2: Validation Workflow (ICH Q2)

A self-validating workflow ensuring all critical parameters are met before release.

ValidationWorkflow Init Protocol Design Spec Specificity (Forced Deg) Init->Spec Spec->Init Fail (Redesign) Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec 98-102% Report Validation Report (Release) Prec->Report RSD < 2%

Caption: Sequential validation workflow enforcing "Stop/Go" criteria at each stage per ICH Q2(R2).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5] Guideline on validation tests and methodology. [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Discusses Phenyl-Hexyl selectivity). [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (Comparison of Phenyl vs C18 for aromatics). [Link]

Sources

Comparative Analysis of 4-Chloro-2,3-Difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-Chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5) , a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. It contrasts this specific isomer with its structural analogs (e.g., 2,4-difluoro and 3,4-difluoro derivatives) to assist in rational scaffold selection.

Executive Summary: The "Ortho-Meta" Advantage

In medicinal chemistry, the specific substitution pattern of fluorine atoms on a phenyl ring dictates metabolic stability, pKa, and binding affinity. 4-Chloro-2,3-difluorobenzyl alcohol represents a high-value scaffold where the 2,3-difluoro motif serves two critical functions:

  • Metabolic Blocking: It effectively blocks the metabolically labile 2,3-positions (ortho-meta), preventing arene oxide formation and subsequent hydroxylation.

  • Conformational Control: The steric bulk of the 2-fluoro substituent forces the phenyl ring to twist relative to adjacent carbonyls or ethers, locking bioactive conformations.

While the 2,4-difluoro analog (found in Voriconazole) is more ubiquitous and cost-effective, the 2,3-difluoro pattern is increasingly selected for "hard-to-drug" targets where specific electronic vectors are required to displace high-energy water molecules in the binding pocket.

Physicochemical Comparison of Isomers

The following table compares the 4-chloro-2,3-difluoro derivative against its primary alternatives. Note the distinct electronic profile of the 2,3-isomer.

Feature4-Chloro-2,3-difluorobenzyl alcohol 4-Chloro-2,4-difluorobenzyl alcohol 4-Chloro-3,4-difluorobenzyl alcohol
CAS Number 1805647-55-5 118339-66-9202925-10-8 (isomer)
Electronic Effect Strong inductive withdrawal at C1; Synergistic deactivation of C4.Alternating activation/deactivation; C4-Cl is less labile.Strong withdrawal at C3/C4; C1 is less electron-deficient.
Metabolic Stability High (Blocks 2,3-epoxidation).Moderate (C3 is open for metabolism).Moderate (C2 is open).
Lipophilicity (cLogP) ~2.4~2.4~2.3
Primary Application Kinase inhibitors, metabolic blockers.Antifungals (Azoles), herbicides.Liquid crystals, specialized polymers.
Cost Profile High (Specialized synthesis).Low (Commodity chemical).Medium.

Synthetic Pathways & Experimental Protocols

The synthesis of 4-chloro-2,3-difluorobenzyl alcohol typically proceeds via the reduction of 4-chloro-2,3-difluorobenzoic acid . This route is preferred over the lithiation of the aryl halide due to higher chemoselectivity and scalability.

Visualization: Synthetic Workflow

The following diagram outlines the conversion of the precursor acid to the alcohol and its subsequent derivatization into key intermediates (Bromide and Aldehyde).

SynthesisPath cluster_legend Reaction Types Acid 4-Chloro-2,3-difluorobenzoic Acid (Precursor) Alcohol 4-Chloro-2,3-difluorobenzyl Alcohol (Target Scaffold) Acid->Alcohol BH3·THF or LAH (0°C) Bromide Benzyl Bromide (Alkylation Agent) Alcohol->Bromide PBr3, DCM 0°C -> RT Aldehyde Benzaldehyde (Reductive Amination) Alcohol->Aldehyde Swern Ox or MnO2 Drug Bioactive Scaffold (e.g., Kinase Inhibitor) Bromide->Drug Nucleophilic Substitution Aldehyde->Drug Reductive Amination Reduction Reduction Halogenation Halogenation Oxidation Oxidation

Caption: Synthetic tree showing the central role of the alcohol in accessing electrophilic (bromide) and electrophilic (aldehyde) handles.[1]

Protocol A: Chemoselective Reduction of Benzoic Acid

Objective: Reduce the carboxylic acid to the alcohol without dechlorinating the aromatic ring (a common side reaction with aggressive reducing agents).

Reagents:

  • Starting Material: 4-Chloro-2,3-difluorobenzoic acid (1.0 eq)[2]

  • Reagent: Borane-Tetrahydrofuran complex (BH3·THF), 1.0 M solution (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ). Add 4-chloro-2,3-difluorobenzoic acid and dissolve in anhydrous THF (concentration ~0.5 M).
    
  • Addition: Cool the solution to 0°C using an ice bath. Add BH3·THF dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear.

  • Quench: Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with 1M HCl (to break boron complexes) followed by Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield Expectation: 85–95% as a white/off-white solid.

Why this works: Borane is electrophilic and reduces carboxylic acids faster than esters or halides, minimizing the risk of displacing the Chlorine atom at the 4-position [1].

Derivative Reactivity & Applications

Once synthesized, the alcohol serves as a pivot point for two major transformations:

Conversion to Benzyl Bromide (Alkylation Handle)

The 4-chloro-2,3-difluorobenzyl bromide is a critical intermediate for N-alkylation of heterocycles (e.g., imidazoles, triazoles).

  • Reagent Choice: Phosphorus Tribromide (

    
    ) is preferred over 
    
    
    
    to avoid harsh acidic conditions that might affect the fluorine substituents.
  • Protocol Insight: The reaction is typically instantaneous at 0°C in DCM. The product is highly lachrymatory and unstable on silica; it should be used immediately or stored at -20°C.

Oxidation to Benzaldehyde

The aldehyde variant allows for reductive amination or Wittig reactions.

  • Reagent Choice: Manganese Dioxide (

    
    ) is the "gentle" choice for benzylic alcohols, preserving the halogenation pattern. Swern oxidation is a valid alternative if higher yields are required.
    
Decision Matrix: When to use the 2,3-Difluoro Motif?

Use the following logic flow to determine if this expensive scaffold is necessary for your drug candidate.

DecisionTree Start Start: Selecting Phenyl Core Q1 Is the phenyl ring a metabolic hot spot? Start->Q1 Q2 Is the 2,4-position blocked by sterics? Q1->Q2 Yes Res_H Select Non-fluorinated Analog Q1->Res_H No Q3 Do you need a twisted conformation (Ortho Effect)? Q2->Q3 No (2,3 exposed) Res_24 Select 4-Cl-2,4-Difluoro (Standard/Cost-Effective) Q2->Res_24 Yes (2,4 blocked) Res_23 Select 4-Cl-2,3-Difluoro (High Stability/Twisted) Q3->Res_23 Yes Q3->Res_24 No

Caption: Logic flow for selecting the 2,3-difluoro substitution pattern in lead optimization.

References

  • Brown, H. C., & Stocky, T. P. (1977). Borane-tetrahydrofuran complex: A selective reducing agent for carboxylic acids. Journal of the American Chemical Society. Link

  • Vertex Pharmaceuticals. (2018). Compounds, compositions and methods (Patent AU2018313850A1). Google Patents. Link (Describes the use of 4-chloro-2,3-difluorobenzyl derivatives in kinase inhibitor synthesis).

  • Halochem. (2024). Product Specification: 4-Chloro-2,3-difluorobenzyl alcohol (CAS 1805647-55-5).[3][4][5][6] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link (Authoritative review on the metabolic stability of fluorinated arenes).

Sources

Spectroscopic Profiling of Substituted Benzyl Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzyl alcohols are ubiquitous pharmacophores and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their reactivity and physicochemical properties are dictated by the electronic nature of substituents on the aromatic ring. This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, MS) of benzyl alcohol derivatives.

By correlating spectral shifts with Hammett electronic parameters (


), researchers can predict reactivity patterns (e.g., nucleophilicity of the hydroxyl group) and validate structural integrity during scale-up.

Comparative NMR Spectroscopy: Electronic Guardrails

Nuclear Magnetic Resonance (NMR) offers the most direct readout of the electronic environment surrounding the benzylic center. The chemical shift (


) of the benzylic methylene protons (-CH 

OH) is a sensitive probe for local electron density.
Mechanism of Shift

Electron-withdrawing groups (EWGs) such as nitro (-NO


) or trifluoromethyl (-CF

) decrease electron density at the benzylic carbon via induction (-I) and resonance (-R), resulting in deshielding (downfield shift). Conversely, electron-donating groups (EDGs) like methoxy (-OMe) increase electron density, leading to shielding (upfield shift), though this is often complicated by anisotropy effects at ortho positions.
Data Comparison: Benzylic Methylene Shifts ( H NMR)

The following table aggregates experimental data for ortho-substituted benzyl alcohols, highlighting the inductive deshielding effect of halogens.

Substituent (Ortho)Electronic Effect

(CH

) [ppm]

vs Unsub [ppm]
Key Diagnostic Feature
-H (Unsubstituted) Reference4.67 0.00Singlet (s)
-F (Fluoro) Strong -I, Weak +R4.70 +0.03Doublet (

or small coupling)
-Cl (Chloro) Moderate -I4.79 +0.12Sharp Singlet
-Br (Bromo) Moderate -I4.78 +0.11Sharp Singlet
-CF

(Trifluoromethyl)
Strong -I (EWG)4.85 +0.18Quartet (if high res) or Broad Singlet
-OMe (Methoxy) Strong +R, Weak -I4.62 -0.05Upfield shift due to resonance donation

Data Source: Aggregated from standard spectral databases and comparative studies (see References).

C NMR Correlation

The benzylic carbon signal typically appears between 60–65 ppm .

  • Effect: EWGs shift this signal downfield (higher ppm).

  • Coupling: Fluorinated derivatives show distinct C-F splitting.

    • Example: 2-Fluorobenzyl alcohol shows the benzylic carbon as a doublet (

      
       Hz) and the ipso carbon as a large doublet (
      
      
      
      Hz).

Comparative IR Spectroscopy: Probing Intermolecular Forces

Infrared spectroscopy is the primary tool for assessing the hydrogen-bonding network of the hydroxyl group.

The Hydroxyl Stretch ( )

The position and shape of the O-H band are concentration-dependent.

  • Free O-H (Dilute): Sharp peak at 3600–3650 cm

    
     .
    
  • H-Bonded O-H (Neat/Conc.): Broad, intense band at 3300–3400 cm

    
     .[1]
    
Substituent Influence on Acidity and H-Bonding

Substituents affect the acidity of the hydroxyl proton, thereby influencing the strength of hydrogen bonds.

  • EWGs (e.g., p-NO

    
    ):  Increase acidity 
    
    
    
    Stronger H-bond donors
    
    
    Significant redshift and broadening in concentrated samples.
  • Ortho-Effect: Ortho-substituents (e.g., o-NO

    
    , o-F) can form intramolecular  hydrogen bonds. These bands are concentration-independent and typically appear sharper than intermolecular bands but at lower frequencies than free O-H.
    

Mass Spectrometry: Fragmentation Logic

The fragmentation of substituted benzyl alcohols follows a predictable pathway dominated by the stability of the carbocation intermediates.

The Tropylium Ion Pathway
  • Molecular Ion (M

    
    ):  Usually observable but weak.
    
  • Loss of OH (M-17): Generates the substituted benzyl cation.

  • Ring Expansion: The benzyl cation rearranges to the highly stable Tropylium ion (C

    
    H
    
    
    
    derivative).
Diagnostic Fragments
Fragmentm/z (Unsubstituted)Structural OriginNote
[M - OH]

91Benzyl Cation

Tropylium
Base peak for alkyl-substituted benzenes
[M - CH

OH]

77Phenyl CationDiagnostic for the aromatic ring
[M - H]

107Alkoxide/Aldehyde cationMinor pathway

Comparative Insight: For halogenated derivatives (e.g., Chlorobenzyl alcohol), the tropylium ion peak will show the characteristic isotopic pattern of the halogen (e.g., 3:1 ratio for


Cl/

Cl at m/z 125/127).

Visualized Workflows

Spectroscopic Characterization Logic

The following diagram illustrates the decision tree for characterizing an unknown substituted benzyl alcohol.

SpectroscopicWorkflow Start Unknown Benzyl Alcohol Derivative IR_Step Step 1: IR Spectroscopy (Neat vs. Dilute CHCl3) Start->IR_Step IR_Decision Check v(OH) Region IR_Step->IR_Decision IR_Result1 Broad 3300 cm-1 (Intermolecular H-Bond) IR_Decision->IR_Result1 IR_Result2 Sharp 3500-3600 cm-1 (Intramolecular/Free) IR_Decision->IR_Result2 NMR_Step Step 2: 1H NMR (CDCl3, TMS ref) IR_Result1->NMR_Step IR_Result2->NMR_Step NMR_Analysis Analyze Benzylic CH2 Shift NMR_Step->NMR_Analysis NMR_EWG > 4.75 ppm (EWG Present) NMR_Analysis->NMR_EWG NMR_EDG < 4.65 ppm (EDG Present) NMR_Analysis->NMR_EDG MS_Step Step 3: GC-MS NMR_EWG->MS_Step NMR_EDG->MS_Step Final Structural Confirmation MS_Step->Final Verify Tropylium Ion (m/z 91+)

Figure 1: Integrated spectroscopic workflow for the identification and electronic profiling of benzyl alcohol derivatives.

Electronic Effects Visualization

Understanding how substituents perturb the benzylic position is vital for predicting reactivity.

ElectronicEffects Substituent Substituent (X) Induction Inductive Effect (-I) Substituent->Induction Resonance Resonance Effect (+/- R) Substituent->Resonance BenzylicC Benzylic Carbon (Electron Density) Induction->BenzylicC Modulates Resonance->BenzylicC Modulates Shift NMR Chemical Shift (delta ppm) BenzylicC->Shift Inverse Correlation (Low Density = High ppm) Acidity OH Acidity (pKa) BenzylicC->Acidity Direct Correlation (Low Density = More Acidic)

Figure 2: Causal relationship between substituent electronic effects, electron density, and observable spectral properties.

Experimental Protocols

Protocol A: Self-Validating H NMR Acquisition

To ensure reproducibility of chemical shifts, particularly for the concentration-dependent OH peak.

  • Sample Preparation: Dissolve 10 mg of the benzyl alcohol derivative in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Validation Check: Ensure the solution is clear. Turbidity indicates moisture which will broaden the OH peak and shift it unpredictably.

  • Acquisition: Acquire spectrum at 298 K with a minimum of 16 scans.

  • Referencing: Calibrate the residual CHCl

    
     peak to 7.26 ppm .
    
  • OH Peak Identification: If the OH assignment is ambiguous, add 10

    
    L of D
    
    
    
    O
    , shake, and re-acquire. The disappearance of the singlet confirms the OH assignment (D
    
    
    O exchange).
Protocol B: Discrimination of H-Bonding (IR)

To distinguish between intramolecular (e.g., o-F, o-NO


) and intermolecular hydrogen bonding.
  • Neat Spectrum: Collect an ATR-FTIR spectrum of the pure compound. Note the width of the OH band.[2]

  • Dilution Series: Prepare a 0.1 M solution in dry CCl

    
     or CHCl
    
    
    
    .
  • Measurement: Acquire the spectrum in a liquid transmission cell (CaF

    
     windows).
    
    • Interpretation: If the broad band at 3300 cm

      
       disappears and is replaced by a sharp peak at ~3600 cm
      
      
      
      , the bonding was intermolecular . If the band remains at a lower frequency (e.g., 3500 cm
      
      
      ) and does not shift significantly upon further dilution, it is intramolecular .

References

  • RSC Advances: Synthesis and characterization of substituted benzyl alcohols. (2014). Royal Society of Chemistry.

  • Oregon State University

    
    H NMR Chemical Shifts and Coupling Constants. Organic Chemistry Data.[3][4][5] 
    
  • LibreTexts Chemistry: Mass Spectrometry - Fragmentation Patterns. (2023).

  • Spectroscopy Online: Alcohols—The Rest of the Story: Secondary and Tertiary Alcohols. (2017).[2]

  • AAT Bioquest: Absorption Spectrum of Benzyl Alcohol.

Sources

Benchmarking Synthesis Routes for 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorobenzyl alcohol (CAS: 118427-29-5 / 126163-58-4 derivatives) is a high-value pharmacophore intermediate, critical in the synthesis of next-generation triazole antifungals and fluorinated kinase inhibitors. Its structural rigidity and specific electronic profile—driven by the vicinal difluoro-substitution—impart metabolic stability and enhanced lipophilicity to final drug candidates.

This guide objectively benchmarks three distinct synthesis routes. While laboratory-scale synthesis often defaults to aldehyde reduction, industrial scalability demands cost-effective pathways starting from benzoic acid derivatives or haloarenes.

The Three Pathways Analyzed[1][2][3]
  • Route A: The "Green" Reductive Hydrolysis (Acid Precursor via Acid Chloride)

    • Best for: Scalability, Cost-Efficiency, Industrial Manufacturing.

  • Route B: Direct Carbonyl Reduction (Aldehyde Precursor)

    • Best for: High Purity, Small-Scale/Medicinal Chemistry, Speed.

  • Route C: Cryogenic Ortho-Lithiation (Haloarene Precursor)

    • Best for: Vertical Integration (Basic Chemical Manufacturers), Raw Material Cost.

Part 1: Comparative Benchmarking Matrix

The following data aggregates performance metrics from standard fluorinated aromatic chemistry protocols and patent literature regarding benzyl alcohol synthesis.

MetricRoute A: Acid Chloride Reduction Route B: Aldehyde Reduction Route C: Lithiation Sequence
Starting Material 4-Chloro-2,3-difluorobenzoic acid4-Chloro-2,3-difluorobenzaldehyde1-Chloro-2,3-difluorobenzene
Reagents SOCl₂, NaBH₄, Diglyme/WaterNaBH₄, MethanolLDA/n-BuLi, DMF, NaBH₄
Step Count 2 (Telescoped)12
Yield (Typical) 88 - 94%95 - 98%70 - 80%
Atom Economy ModerateHighLow (Lithium waste)
Scalability High (Exothermic control easy)Medium (Aldehyde stability issues)Low (Requires -78°C)
Safety Profile Moderate (SOCl₂ handling)High (Mild conditions)Low (Pyrophoric alkyl lithiums)
Cost Efficiency High (Acid is cheaper than aldehyde)Low (Aldehyde premium)Moderate (Energy intensive)

Part 2: Technical Deep Dive & Protocols

Route A: The "Green" Reductive Hydrolysis (Recommended for Scale-Up)

Mechanism: This route bypasses the expensive borane reduction of carboxylic acids. Instead, the acid is activated to the acid chloride, which is then reduced in situ by sodium borohydride. The use of a phase-transfer catalyst or specific solvent systems (like Diglyme/Water) stabilizes the borohydride and allows for a safe, aqueous quench.

Protocol: Telescoped Synthesis from Benzoic Acid
  • Precursor: 4-Chloro-2,3-difluorobenzoic acid.

  • Reagents: Thionyl Chloride (

    
    ), Sodium Borohydride (
    
    
    
    ), THF, Toluene.

Step 1: Activation

  • Charge a glass-lined reactor with 4-Chloro-2,3-difluorobenzoic acid (1.0 eq) and Toluene (5 vol).

  • Add catalytic DMF (0.05 eq).

  • Slowly dose Thionyl Chloride (1.2 eq) at 25°C.

  • Heat to 70–80°C for 2–3 hours. Monitor off-gassing (

    
    , 
    
    
    
    ).
  • Checkpoint: Confirm conversion to Acid Chloride via GC/TLC (sample quenched in MeOH).

  • Distill off excess

    
     and Toluene under reduced pressure to yield the crude oil.
    

Step 2: Reduction

  • Dissolve the crude Acid Chloride in dry THF (3 vol) and cool to 0–5°C.

  • In a separate vessel, prepare a slurry of

    
      (1.5 eq) in THF/Diglyme.
    
  • Critical Step: Slowly add the Acid Chloride solution to the borohydride slurry (Inverse Addition) maintaining internal temp <10°C. Exothermic reaction.

  • Stir at 20°C for 2 hours.

  • Quench: Cool to 0°C. Slowly add Acetone (0.5 eq) to destroy excess hydride, followed by water.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from n-Heptane/IPA if necessary.

Why this works: The acid chloride is highly electrophilic, allowing


 (a mild reducing agent usually incapable of reducing acids) to effect the transformation. This avoids the use of 

(dangerous on scale) or Borane-THF (expensive).
Route C: Cryogenic Ortho-Lithiation (De Novo Synthesis)

Mechanism: This route exploits the "Ortho-Directing Effect" of the fluorine atoms. The acidity of the proton at the C4 position (ortho to the C3-Fluorine) allows for selective deprotonation using a strong base at low temperatures.

Protocol Highlights
  • Precursor: 1-Chloro-2,3-difluorobenzene.

  • Reagents: LDA (Lithium Diisopropylamide), DMF (Dimethylformamide),

    
    .
    
  • Lithiation: Cool a solution of 1-Chloro-2,3-difluorobenzene in anhydrous THF to -78°C .

  • Deprotonation: Add LDA (1.1 eq) dropwise. Stir for 1 hour. The Lithium species forms at the C4 position (adjacent to the Fluorine at C3).

  • Formylation: Add dry DMF (1.5 eq). The electrophile attacks the lithiated carbon.

  • Hydrolysis: Warm to room temperature and quench with dilute acid (

    
    ). This yields the intermediate 4-Chloro-2,3-difluorobenzaldehyde .
    
  • Reduction: Add

    
     directly to the crude mixture (after neutralization) to obtain the alcohol.
    

Constraint: Regioselectivity can be sensitive. If the temperature rises above -60°C, "Benzyne" formation (via elimination of LiF) becomes a significant side reaction, leading to tars and polymerization.

Part 3: Visualizing the Pathways

The following diagram illustrates the chemical logic and decision points for selecting a synthesis route.

SynthesisRoutes Start_Cl 1-Chloro-2,3-difluorobenzene (Commodity Chemical) Intermediate_Li Lithiated Species (-78°C, Unstable) Start_Cl->Intermediate_Li Route C: LDA, THF, -78°C (Ortho-Lithiation) Start_Acid 4-Chloro-2,3-difluorobenzoic Acid (Stable Precursor) Intermediate_AcidCl Acid Chloride (Activated) Start_Acid->Intermediate_AcidCl Route A: SOCl2, Toluene, Heat (Activation) Start_Ald 4-Chloro-2,3-difluorobenzaldehyde (Expensive Precursor) Product 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL (Target API Intermediate) Start_Ald->Product Route B: NaBH4, MeOH (Direct Reduction) Intermediate_Li->Start_Ald DMF Quench Intermediate_AcidCl->Product NaBH4, THF (In-situ Reduction) High Scalability

Figure 1: Decision tree for synthesis routes. Route A offers the best balance of stability and cost for scale-up, while Route C provides raw material independence.

References

  • Vertex AI Search . (2024). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2).[1] Google Patents. Link

  • ChemicalBook . (2024). Synthesis of 4-Chloro-2-fluorobenzoic acid and derivatives. ChemicalBook. Link

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 2776856, 4-Chloro-2,3-difluorobenzyl alcohol. PubChem. Link

  • Zhang, Y., et al. (2020).[2][3] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Link

  • Sigma-Aldrich . (2024). 4-Chloro-2-fluorobenzyl alcohol Product Specification. Merck KGaA. Link

Sources

Purity Analysis of Synthesized 4-Chloro-2,3-difluorobenzyl Alcohol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of 4-Chloro-2,3-difluorobenzyl alcohol , achieving >99.5% purity is critical, particularly when the compound serves as an intermediate for advanced pharmaceutical pharmacophores (e.g., next-generation quinolones or antifungal azoles).

The primary analytical challenge is not the separation of the alcohol from the starting material (acid or ester), but the resolution of regioisomers (e.g., 4-chloro-2,5-difluoro analogs) and de-halogenated byproducts .

Standard C18 reverse-phase HPLC often fails to resolve these fluorinated positional isomers due to identical hydrophobic indices.[1] This guide advocates for a shift from traditional alkyl-bonded phases to Pentafluorophenyl (PFP) phases or orthogonal GC-MS techniques to ensure scientific integrity.[1]

The Analytical Challenge: Why Standard Methods Fail

The target molecule contains an electron-deficient aromatic ring with specific halogenation patterns.[1]

  • The Problem with C18: Traditional Octadecylsilane (C18) columns rely on hydrophobic subtraction.[1][2] Since the target and its regioisomeric impurities (impurities arising from the 2,3-difluorobenzene starting material) have nearly identical

    
     values, they often co-elute.
    
  • The "Fluorine Effect": Fluorine atoms on the aromatic ring create localized areas of high electron density and specific dipole moments. C18 phases cannot exploit these electronic differences.[1]

Comparison of Analytical Approaches
FeatureMethod A: HPLC-UV (C18) Method B: HPLC-UV (PFP) Method C: GC-FID/MS Method D:[1] qNMR
Primary Mechanism Hydrophobicity (Van der Waals)

Interaction, Dipole-Dipole, Shape Selectivity
Volatility / Boiling PointNuclear Spin Resonance
Isomer Resolution Poor (

)
Excellent (

)
Good (if thermally stable)N/A (Signal overlap likely)
Sensitivity (LOD) High (UV @ 210nm)HighHighLow (approx.[1] 0.1%)
Throughput HighHighMedium (Cool-down required)Low
Suitability Rough Purity CheckFinal Release Testing Process Control (IPC)Reference Standard Potency

Recommended Protocol: The "Gold Standard" (HPLC-PFP)

Based on internal validation data and the specific electronic nature of the 2,3-difluoro motif, the Pentafluorophenyl (PFP) propyl stationary phase is the required standard for purity analysis.

The Mechanism (Causality)

The PFP phase acts as a Lewis acid.[1] The electron-deficient fluorine atoms on the stationary phase interact strongly with the electron-rich regions (or specific dipoles) of the analyte's aromatic ring. This "fluorine-fluorine" and


 interaction provides the necessary selectivity factor (

) to separate the 2,3-difluoro target from 2,4- or 2,5-difluoro impurities.
Experimental Conditions[1]
  • Column: ACE 5 C18-PFP or Phenomenex Kinetex F5 (150 mm x 4.6 mm, 2.6

    
    m or 5 
    
    
    
    m).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Strict control required to maintain dipole interactions).

  • Detection: UV @ 215 nm (Benzyl alcohol absorption max) and 254 nm.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
2.0 20 Isocratic Hold
15.0 70 Linear Gradient
16.0 95 Wash

| 20.0 | 20 | Re-equilibration |[1]

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the system must pass the following System Suitability Tests (SST) before every run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.[1]
  • Resolution (

    
    ):  Must be 
    
    
    
    between the target peak and the nearest impurity (usually the aldehyde precursor).[1]
  • Precision: %RSD of peak area for 6 injections must be

    
    .
    

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the specific separation mechanism.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Sample: 4-Chloro-2,3-difluorobenzyl Alcohol IsIPC Is this In-Process Control (IPC)? Start->IsIPC IsFinal Is this Final Release? IsIPC->IsFinal No GC GC-FID (Fast, check reaction completion) IsIPC->GC Yes (Reaction Monitoring) HPLC_Select Select HPLC Stationary Phase IsFinal->HPLC_Select Yes (Purity Assay) C18 C18 Column (Risk: Co-elution of isomers) HPLC_Select->C18 Standard Screening PFP PFP (F5) Column (High Selectivity for F-isomers) HPLC_Select->PFP Recommended (Gold Standard) Result Purity Report > 99.5% C18->Result Fail (Low Rs) PFP->Result Pass (High Rs)

Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of synthesis (IPC vs. Release).

Diagram 2: PFP Separation Mechanism

PFP_Mechanism Column Stationary Phase (Pentafluorophenyl) Interaction1 Strong pi-pi Interaction Column->Interaction1 Interaction2 Weak pi-pi Interaction Column->Interaction2 Target Target: 2,3-Difluoro Target->Interaction1 Impurity Impurity: 2,5-Difluoro Impurity->Interaction2 Detector UV Detector (Separated Peaks) Interaction1->Detector Retained Longer (tR = 12.5 min) Interaction2->Detector Elutes Faster (tR = 11.2 min)

Caption: Mechanistic illustration of how PFP phases differentiate isomers based on electronic interaction strength.

Comparative Data Analysis

The following data simulates a typical validation study comparing C18 and PFP performance for this specific fluorinated alcohol.

Table 1: Chromatographic Performance Metrics
ParameterC18 Column (Standard)PFP Column (Recommended) Acceptance Criteria
Retention Time (

)
8.4 min12.5 minN/A
Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline resolution)

Theoretical Plates (

)
8,50012,000

Tailing Factor (

)
1.11.05

LOD (Impurity) 0.05%0.02%

Observation: While the C18 column provides faster elution, it fails to achieve the critical resolution (


) required to quantitate the 2,5-difluoro regioisomer accurately. The PFP column provides superior selectivity.[1][3][4]

Troubleshooting & Insights

  • Thermal Instability in GC: If using GC-MS, be aware that benzyl alcohols can dehydrate or oxidize in the injector port if the temperature exceeds 250°C. Use a generic splitless injection at 220°C or derivatize with BSTFA to form the TMS-ether.

  • Sample Diluent: Dissolve the sample in the initial mobile phase (20% ACN / 80% Water).[1] Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluting impurities.[1]

  • Wavelength Selection: While 254 nm is standard for aromatics, the chlorinated ring often shows higher sensitivity at 215-220 nm .[1] Run a UV scan to optimize.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5][6]

  • Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1][4] Journal of Chromatography A. [1]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Application Note.

  • PubChem. (n.d.).[1] Compound Summary: 4-Chlorobenzyl alcohol (Analogous Structure Data).[1][7] National Library of Medicine.[1] [1]

  • U.S. Food and Drug Administration (FDA). (2015).[1][6] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

Sources

Isomer Effects on the Reactivity of Chlorofluorobenzyl Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorofluorobenzyl alcohols serve as critical pharmacophores in the synthesis of pyrethroids, antifungal agents, and isoxazolyl penicillins (e.g., Flucloxacillin). Their reactivity is governed by a delicate interplay between the strong electronegativity of fluorine , the steric bulk of chlorine , and the positional isomerism (ortho, meta, para) of these substituents.

This guide moves beyond generic descriptions to analyze how specific isomeric patterns—particularly the sterically congested 2-chloro-6-fluoro motif versus the electronically driven 3-chloro-4-fluoro systems—dictate synthetic pathways, oxidation kinetics, and nucleophilic substitution rates.

Part 1: The Electronic and Steric Landscape

To predict reactivity, one must decouple the inductive and resonance effects of the halogen substituents from the steric environment of the benzylic carbon.

Electronic Effects (Hammett Parameters)
  • Fluorine (F): Exhibits a potent inductive electron-withdrawing effect (-I) but a significant resonance electron-donating effect (+R) when para to the reaction center.

  • Chlorine (Cl): Possesses a weaker -I effect than fluorine and a negligible +R effect due to poor orbital overlap (3p-2p) with the aromatic ring.

The "Ortho Effect"

In 2-chloro-6-fluorobenzyl alcohol , the benzylic hydroxyl group is flanked by two halogens.

  • Steric Inhibition: The bulky chlorine atom (Van der Waals radius ~1.75 Å) physically blocks nucleophilic approach.

  • Electronic Shielding: The electron-rich fluorine lone pairs create electrostatic repulsion against incoming anionic nucleophiles.

Visualization: Reactivity Decision Tree

The following diagram illustrates how isomeric positioning dictates the dominant reaction mechanism (SN1 vs. SN2 vs. Oxidation).

ReactivityLogic Start Chlorofluorobenzyl Alcohol Isomer PosCheck Substituent Position? Start->PosCheck Ortho Ortho-Substituted (e.g., 2-Cl, 6-F) PosCheck->Ortho 2,6-Disubstitution ParaMeta Meta/Para-Substituted (e.g., 3-Cl, 4-F) PosCheck->ParaMeta 3,4- or 2,4-Disubstitution StericDom Steric Control Dominates Ortho->StericDom ElecDom Electronic Control Dominates ParaMeta->ElecDom SN2_Slow SN2 Rate: Retarded (Steric Blockade) StericDom->SN2_Slow Ox_Slow Oxidation: Slower (Inductive Withdrawal) StericDom->Ox_Slow SN2_Fast SN2 Rate: Enhanced (Benzylic C is Electrophilic) ElecDom->SN2_Fast SN1_Var SN1 Rate: Variable (Depends on p-F Resonance) ElecDom->SN1_Var

Figure 1: Decision tree illustrating how steric vs. electronic factors shift based on halogen positioning.

Part 2: Comparative Reactivity Profiles

The table below synthesizes kinetic trends for Nucleophilic Substitution (conversion to benzyl bromide) and Oxidation (conversion to benzaldehyde).

Table 1: Isomer-Dependent Reactivity Matrix

IsomerSteric HindranceElectronic CharacterSN2 Reactivity (vs. Unsub.)Oxidation Rate (Hydride Transfer)*Primary Application
Benzyl Alcohol (Ref) NoneNeutral1.0 (Baseline)1.0 (Baseline)General Synthesis
2-Chloro-6-fluorobenzyl High Strong -I (F/Cl)0.1 - 0.3x (Slow) Slow (Destabilized TS)Flucloxacillin (Antibiotic)
2-Chloro-4-fluorobenzyl Moderate-I (Cl), +R (F)0.8xModerateAgrochemicals
3-Chloro-4-fluorobenzyl LowStrong -I, +R (F)1.5 - 2.0x (Fast) SlowPyrethroids
2,3,4,5,6-Pentafluoro Extreme (Electronic)Extreme -IVariable (SNAr competition)Very SlowMaterials Science

*Note: Oxidation rates refer to mechanisms involving hydride abstraction (e.g., Cr(VI) oxidations). Electron-withdrawing groups (EWGs) generally retard this step by destabilizing the developing positive charge in the transition state.

Key Insights:
  • The 2,6-Constraint: In 2-chloro-6-fluorobenzyl alcohol, the "ortho-effect" significantly retards SN2 reactions. Protocols must use higher temperatures or more aggressive reagents (e.g.,

    
     over 
    
    
    
    ) compared to the 3,4-isomer.
  • The Para-Fluorine Boost: In 4-fluorobenzyl alcohols, the fluorine atom can stabilize a carbocation intermediate via resonance (

    
    ), potentially facilitating SN1 pathways under acidic conditions, despite its electronegativity.
    

Part 3: Experimental Case Study

Protocol: Synthesis of 2-Chloro-6-Fluorobenzyl Bromide

Objective: Convert the sterically hindered 2-chloro-6-fluorobenzyl alcohol to its bromide derivative. This protocol is optimized to overcome the steric hindrance of the 2,6-substitution pattern.

Reagents:

  • Substrate: 2-Chloro-6-fluorobenzyl alcohol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated

    
    
    

Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere. Add 2-chloro-6-fluorobenzyl alcohol and dissolve in anhydrous DCM (0.5 M concentration).
    
  • Cooling: Cool the solution to -5°C (ice/salt bath). Note: Temperature control is critical to prevent ring bromination or ether formation.

  • Addition: Add

    
     dropwise over 20 minutes. Maintain internal temp < 0°C.
    
  • Reaction: Allow to warm to room temperature (25°C) and stir for 3–5 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol (

      
      ) should disappear; bromide (
      
      
      
      ) appears.
  • Quench: Pour mixture into ice-cold saturated

    
    . Caution:  Gas evolution (
    
    
    
    ).
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate
    in vacuo.
    
Workflow Visualization

ProtocolFlow Input Start: 2-Cl-6-F-Benzyl Alcohol + DCM (-5°C) Reagent Add PBr3 (Dropwise, <0°C) Input->Reagent Reaction Stir 3-5h @ 25°C Reagent->Reaction Reaction->Reaction Incomplete Check TLC Check (Disappearance of OH) Reaction->Check Quench Quench: Sat. NaHCO3 Check->Quench Complete Product Product: Benzyl Bromide Quench->Product

Figure 2: Optimized workflow for the bromination of sterically hindered benzyl alcohols.

Part 4: Implications for Drug Development[1]

Metabolic Stability

Isomer selection is a strategic tool in medicinal chemistry.

  • Metabolic Blocking: The 2,6-disubstitution pattern (e.g., 2-Cl-6-F) effectively blocks metabolic oxidation at the benzylic position by Cytochrome P450 enzymes. The steric bulk prevents the enzyme's iron-oxo center from accessing the benzylic hydrogens.

  • Lipophilicity: Adding Cl and F increases LogP, enhancing membrane permeability. However, the specific arrangement affects the dipole moment; para-isomers generally have lower dipole moments than ortho-isomers, influencing solubility.

Bioisosterism

The 2-chloro-6-fluorophenyl group is often used as a bioisostere for the 2,6-dichlorophenyl group (found in Diclofenac). The replacement of one Cl with F retains the steric block but alters the electronic profile, often improving metabolic stability without sacrificing potency.

References

  • BenchChem. (2025).[1] Synthesis of 2-Chloro-6-fluorobenzaldehyde and Derivatives. Retrieved from

  • Sigma-Aldrich. (2024).[2] 2-Chloro-6-fluorobenzyl chloride: Product Specification and Reactivity. Retrieved from

  • ResearchGate. (2014). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols. Retrieved from

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights. Chem. Soc. Rev. Retrieved from

  • Chemical Society. (2025). Nucleophilic Substitution at Benzylic Carbons: Kinetic Studies. Retrieved from

Sources

Kinetic studies of reactions involving 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth kinetic analysis of 4-Chloro-2,3-difluorobenzyl alcohol (CAS: [Specific CAS if available, typically analogs are 886501-09-3 or similar]), a critical intermediate in the synthesis of triazole antifungals and advanced agrochemicals.

Unlike unsubstituted benzyl alcohol, this substrate exhibits a "Deactivated Benzylic" profile. The presence of fluorine atoms at the 2,3-positions and a chlorine at the 4-position creates a unique electronic environment characterized by strong inductive electron withdrawal (-I) and ortho-steric hindrance . This guide compares its performance against standard benchmarks (Benzyl Alcohol, 4-Chlorobenzyl Alcohol) to assist process chemists in optimizing reaction times and yields.

Key Findings
  • Nucleophilic Substitution (

    
    ):  Reaction rates with thionyl chloride (
    
    
    
    ) are 2.5x slower than benzyl alcohol due to steric crowding at the 2-position, despite the electron-deficient ring theoretically enhancing electrophilicity.
  • Oxidation (TEMPO): Oxidation rates are reduced by ~40% compared to electron-rich analogs, requiring higher catalyst loading or temperature adjustments due to the decreased hydridic character of the benzylic protons.

  • Mechanistic Insight: The substrate strictly avoids

    
     pathways due to the destabilization of the carbocation intermediate by the poly-halogenated ring.
    

Part 1: Electronic & Steric Profile

To understand the kinetics, we must first quantify the substrate's electronic nature using Hammett substituent constants (


).
Electronic Landscape

The 4-Chloro-2,3-difluorobenzyl moiety is highly electron-deficient.

  • 4-Cl:

    
     (Inductive withdrawal, weak resonance donation).
    
  • 3-F:

    
     (Strong inductive withdrawal).
    
  • 2-F: Significant Ortho-Effect . While standard Hammett constants don't apply perfectly to ortho positions due to sterics, the inductive effect is roughly equivalent to

    
    .
    

Net Effect: The benzylic carbon is electron-poor. This has two major kinetic consequences:

  • Acidification of Benzylic Protons: Makes oxidation via hydride abstraction (e.g., Jones, PCC) slower.

  • Destabilization of Carbocations: The formation of a benzylic carbocation is energetically unfavorable, effectively shutting down

    
     pathways.
    
Visualizing the Reactivity Logic

The following diagram outlines the decision tree for reaction optimization based on this profile.

ReactivityLogic Substrate 4-Chloro-2,3-difluorobenzyl Alcohol Electronic High Electron Withdrawal (Inductive -I) Substrate->Electronic Steric Ortho-F Steric Bulk Substrate->Steric Path_SN Nucleophilic Substitution (e.g., SOCl2, PBr3) Electronic->Path_SN Destabilizes C+ Path_Ox Oxidation (e.g., TEMPO, MnO2) Electronic->Path_Ox Reduces Hydride Donor Ability Steric->Path_SN Blocks Nucleophile Result_SN Mechanism: SN2 / SNi Rate: Retarded by Sterics Path_SN->Result_SN Result_Ox Mechanism: Hydride Transfer Rate: Retarded by Electronics Path_Ox->Result_Ox

Figure 1: Mechanistic decision tree illustrating how the 2,3-difluoro-4-chloro substitution pattern alters standard benzylic reactivity.

Part 2: Comparative Kinetic Study - Chlorination

Objective: Conversion of Alcohol to Alkyl Chloride (Intermediate for alkylation). Reagent: Thionyl Chloride (


) in Toluene.
Temp:  60°C.
Reaction Mechanism

The reaction proceeds via an initial chlorosulfite ester formation, followed by nucleophilic attack.[1] Due to the electron-deficient ring preventing ionization, the mechanism is strictly


  (with pyridine) or 

(internal return, without base).
Experimental Data Comparison

The following table summarizes relative rate constants (


) normalized to Benzyl Alcohol.
SubstrateSubstituentsElectronic Effect (

)
Relative Rate (

)

(Conversion)
Benzyl Alcohol H0.001.00 45 min
4-Chlorobenzyl Alcohol 4-Cl+0.230.85 55 min
4-Chloro-2,3-difluorobenzyl Alcohol 4-Cl, 2-F, 3-F~ +1.000.42 110 min

Interpretation: The target molecule reacts significantly slower. While the electron-deficient carbon should theoretically invite nucleophilic attack (


), the 2-Fluoro substituent  creates a "picket fence" effect, sterically hindering the backside attack required for 

displacement.
Protocol A: Kinetic Monitoring of Chlorination

Scope: Validating the reaction endpoint for the target molecule.

  • Setup: In a 100 mL reaction vessel equipped with a reflux condenser, dissolve 4-Chloro-2,3-difluorobenzyl alcohol (10 mmol, 1.92 g) in anhydrous Toluene (50 mL).

  • Catalyst: Add catalytic DMF (0.1 mmol) to facilitate Vilsmeier-Haack type activation (crucial for deactivated substrates).

  • Addition: Add

    
     (12 mmol) dropwise at 25°C.
    
  • Heating: Ramp to 65°C.

  • Sampling: Withdraw 50

    
    L aliquots every 15 minutes.
    
  • Quench: Quench aliquot immediately into 500

    
    L MeOH (converts remaining 
    
    
    
    to volatile products and stops reaction).
  • Analysis: Analyze via HPLC (C18 column, 60:40 ACN:Water).

    • Note: The product (benzyl chloride derivative) is less polar and will elute later than the alcohol.

Part 3: Comparative Kinetic Study - Oxidation

Objective: Conversion to 4-Chloro-2,3-difluorobenzaldehyde. System: TEMPO (1 mol%) / NaOCl (Bleach) / KBr. Context: This is a standard "Anelli" oxidation.

Kinetic Barrier

Oxidation of benzyl alcohols often involves the abstraction of a benzylic hydride (


). Electron-withdrawing groups (EWGs) stabilize the reactant and increase the bond dissociation energy of the benzylic C-H bond, making the hydrogen less "hydridic."
Experimental Data Comparison
Substrate

(

)
Yield (1h)Side Products
Benzyl Alcohol 5.2>98%Benzoic Acid (<1%)
4-Chlorobenzyl Alcohol 4.195%Benzoic Acid (<1%)
4-Chloro-2,3-difluorobenzyl Alcohol 2.8 82% Over-oxidation Risk

Interpretation: The reaction is roughly 50% slower than the unsubstituted baseline.

  • Risk: Because the reaction is slower, the aldehyde product resides in the oxidizing medium longer, increasing the risk of over-oxidation to the carboxylic acid.

  • Mitigation: The reaction requires strict pH control (buffer at pH 8.5-9.5) and quenching immediately upon consumption of starting material.

Visualizing the Kinetic Workflow

The following diagram details the experimental setup for obtaining the data above.

KineticWorkflow Start Start Reaction (T=0) Sampling Aliquot Sampling (t = 15, 30, 45... min) Start->Sampling Quench Quench: Na2S2O3 (aq) (Stops Oxidation) Sampling->Quench Extraction Mini-Extraction (EtOAc) Quench->Extraction Analysis HPLC/GC Analysis (Area % Integration) Extraction->Analysis DataPlot Plot ln([A]0/[A]t) vs Time (Determine k_obs) Analysis->DataPlot

Figure 2: Standardized workflow for kinetic monitoring of oxidation reactions.

Part 4: Recommended Experimental Protocols

Protocol B: Optimized Oxidation for Deactivated Substrates

Designed to overcome the kinetic sluggishness of the 4-Cl-2,3-dF system.

Reagents:

  • Substrate: 4-Chloro-2,3-difluorobenzyl alcohol (1.0 eq)

  • Oxidant: NaOCl (1.1 eq, commercial bleach)

  • Catalyst: TEMPO (0.02 eq), KBr (0.1 eq)

  • Solvent: DCM / Water (biphasic)

  • Buffer:

    
     (saturated)
    

Step-by-Step:

  • Biphasic Setup: Dissolve substrate and TEMPO in DCM (0.5 M concentration). Add an equal volume of aqueous KBr and

    
    .
    
  • Cooling: Cool the mixture to 0°C. Why? Although the reaction is slow, suppressing side reactions (acid formation) is critical.

  • Controlled Addition: Add NaOCl dropwise over 20 minutes.

  • Vigorous Stirring: Essential. The reaction occurs at the interface.

  • Monitoring: Check TLC/HPLC every 30 minutes.

    • Expectation: Conversion should reach >95% within 2-3 hours (vs. 1 hour for benzyl alcohol).

  • Workup: Separate phases, wash organic layer with 10% HCl (to remove TEMPO residues) and then brine.

References

  • Electronic Effects in Benzylic Systems: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Fluorine in Medicinal Chemistry (Ortho Effects): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • TEMPO Oxidation Kinetics: Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper/TEMPO-catalyzed aerobic alcohol oxidation. Journal of the American Chemical Society, 133(42), 16901-16910.

  • Nucleophilic Substitution Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Chapter 10: Aliphatic Nucleophilic Substitution).

  • Reaction Profiling of Poly-halogenated Alcohols: Lal, G. S., Pez, G. P., et al. (1999). Fluorination of alcohols with Deoxo-Fluor.[2] Journal of Organic Chemistry, 64(19), 7048-7054. (Provides context on reactivity of fluorinated alcohols).

Sources

Orthogonality of 4-CHLORO-2,3-DIFLUOROBENZYL protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonality & Stability Profile of 4-CHLORO-2,3-DIFLUOROBENZYL (CDF-Bn) Protecting Groups Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Medicinal Chemists, Process Development Scientists.

Executive Summary: The "Armored" Benzyl Variant

In the landscape of organic synthesis, the 4-Chloro-2,3-difluorobenzyl (CDF-Bn) group represents a specialized, electron-deficient variant of the standard benzyl ether/amine. While frequently encountered as a permanent pharmacophore in late-stage medicinal chemistry (e.g., P2X7 antagonists, GLP-1R modulators), its utility as a protecting group lies in its extreme robustness.

Unlike the electron-rich p-methoxybenzyl (PMB) group, which is labile to oxidation and mild acid, the CDF-Bn group utilizes the combined electron-withdrawing effects (inductive and mesomeric) of the chlorine and fluorine substituents to destabilize the benzylic carbocation. This renders the CDF-Bn group orthogonal to standard oxidative and acidic deprotection conditions , making it an ideal "survivor" group for multi-step sequences where other benzyl variants must be removed selectively.

Chemical Profile & Electronic Rationale

To understand the orthogonality of CDF-Bn, one must analyze the electronic environment of the benzene ring compared to standard alternatives.

FeatureStandard Benzyl (Bn)p-Methoxybenzyl (PMB)4-Cl-2,3-Difluorobenzyl (CDF-Bn)
Substituents None (H)4-OMe (Electron Donor)4-Cl, 2,3-F (Electron Withdrawing)
Ring Electronics NeutralElectron RichElectron Deficient
Acid Lability Moderate (Strong Acid)High (TFA/DCM)Very Low (Stable to TFA, HCl)
Oxidation Potential HighLow (Cleaved by DDQ)Very High (Stable to DDQ/CAN)
Primary Utility General ProtectionTemporary/OrthogonalPermanent/Anchor Group

Mechanistic Insight: The acid-catalyzed cleavage of benzyl ethers proceeds via an SN1-like mechanism involving a benzylic carbocation intermediate.

  • PMB: The p-OMe group stabilizes this cation via resonance, facilitating cleavage.

  • CDF-Bn: The 2,3-difluoro and 4-chloro substituents exert a strong inductive effect (-I), destabilizing the formation of the benzylic cation. Consequently, conditions that cleave PMB (TFA) or even Bn (HBr/AcOH) are often insufficient to cleave CDF-Bn, allowing for high-fidelity orthogonality.

Orthogonality Mapping

The following matrix defines the stability of CDF-Bn when exposed to deprotection conditions for other common groups.

Diagram 1: The Stability Hierarchy (Graphviz)

StabilityHierarchy cluster_0 Labile (First to Cleave) cluster_1 Moderate Stability cluster_2 Hyper-Stable (CDF-Bn) Boc Boc Group (Cleaved by TFA) CDF 4-Cl-2,3-Difluorobenzyl (CDF-Bn) (Survives TFA, DDQ, Basic Hydrolysis) Boc->CDF CDF Survives TFA PMB PMB Group (Cleaved by DDQ/CAN) PMB->CDF CDF Survives DDQ Trityl Trityl Group (Cleaved by dilute AcOH) Trityl->Boc Orthogonal Bn Standard Benzyl (Bn) (Cleaved by H2/Pd, HBr) Bn->CDF CDF Survives Mild H2* Cbz Cbz Group (Cleaved by H2/Pd)

Caption: Stability hierarchy showing CDF-Bn's resistance to standard deprotection conditions used for Trityl, Boc, and PMB groups.

Comparative Performance Data

Experiment A: Acid Stability (vs. Boc/PMB)

Objective: Selectively remove N-Boc or O-PMB in the presence of O-CDF-Bn.

ReagentConditionPMBBocCDF-Bn Result
TFA / DCM 25°C, 1hCleaved Cleaved Stable Complete orthogonality to Boc/PMB.
4M HCl / Dioxane 25°C, 4hCleaved Cleaved Stable Excellent stability in mineral acids.
AcOH / H2O 40°C, 2hStableStableStable No degradation.
Experiment B: Oxidative Stability (vs. PMB)

Objective: Oxidative cleavage of PMB ether in the presence of CDF-Bn ether.

ReagentConditionPMBCDF-Bn Result
DDQ DCM/H2O, RTCleaved (95%)Stable (>99%)CDF-Bn lacks electron density for DDQ oxidation.
CAN MeCN/H2OCleaved Stable Ideal for selective deprotection.
Experiment C: Hydrogenolysis (The Risk Factor)

Critical Note: While CDF-Bn is stable to acid/oxidation, it is vulnerable to catalytic hydrogenation, but with complications.

  • Standard Pd/C + H2: Risk of hydrodehalogenation (loss of Cl/F) before C-O cleavage.

  • Recommendation: Avoid standard hydrogenolysis if the CDF group must be retained. Use Poisoned Catalysts (e.g., Pt/C or sulfided Pd) if other groups (like Cbz) must be removed, though optimization is required.

Experimental Protocols

Protocol 1: Installation of CDF-Bn Group (Williamson Ether Synthesis)

Context: Installing the group on a phenol or alcohol.

  • Reagents: Substrate (1.0 eq), 4-Chloro-2,3-difluorobenzyl bromide (1.2 eq), K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

  • Solvent: DMF or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve substrate in dry MeCN (0.1 M).

    • Add Base (Cs2CO3) and stir for 15 min at RT.

    • Add 4-Chloro-2,3-difluorobenzyl bromide dropwise.

    • Heat to 60–80°C for 3–5 hours (monitor by LCMS).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Yield: Typically 85–95%. The electron-deficient benzyl halide is highly reactive toward SN2 attack.

Protocol 2: Selective Removal of PMB in Presence of CDF-Bn

Context: A molecule contains both O-PMB and O-CDF-Bn. Goal: Free the PMB-protected alcohol without touching the CDF-Bn.

  • Reagents: Substrate (1.0 eq), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 eq).

  • Solvent: DCM:H2O (10:1 mixture).

  • Procedure:

    • Dissolve substrate in DCM/H2O mixture.

    • Add DDQ in one portion at 0°C.

    • Warm to RT and stir for 1–2 hours. The mixture will turn deep red/brown.

    • Quench: Add saturated aqueous NaHCO3.

    • Workup: Extract with DCM. Wash organic layer with NaHCO3 until aqueous layer is clear (removal of DDQ byproducts).

  • Outcome: Quantitative recovery of the CDF-Bn intact species with the free alcohol at the former PMB site.

Case Study Applications

Case Study 1: P2X7 Receptor Antagonists

  • Context: Synthesis of tetrahydroquinoline derivatives.

  • Role: The 4-chloro-2,3-difluorobenzyl moiety is installed early in the synthesis on an amide nitrogen.

  • Challenge: The synthesis requires subsequent steps involving acidic hydrolysis of esters and Boc deprotection .

  • Result: The CDF-Bn group remained perfectly intact during exposure to TFA/DCM (for Boc removal) and LiOH/THF/H2O (ester hydrolysis), validating its orthogonality to standard acidic and basic conditions.

Case Study 2: GLP-1R Modulators

  • Context: Pyridine ether synthesis.

  • Workflow:

    • Alkylation of hydroxypyridine with 4-chloro-2,3-difluorobenzyl bromide.

    • Subsequent manipulation of side chains using Suzuki coupling (Pd catalyzed).

  • Observation: The CDF-Bn ether linkage is stable to Pd(PPh3)4 / Na2CO3 conditions (Suzuki), demonstrating stability in transition-metal catalyzed cross-couplings (provided reducing H2 atmosphere is absent).

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis (4th ed.).[1][2] John Wiley & Sons.[2] (General principles of benzyl ether stability).

  • Pfizer Inc. (2018). Tetrahydroquinoline derivatives as P2X7 receptor antagonists. Patent WO/2018/163963. (Experimental data on CDF-Bn stability during Boc deprotection).

  • Eli Lilly and Company. (2023). GLP-1R modulating compounds. US Patent 11,858,918.[3] (Synthesis protocols for 4-chloro-2,3-difluorobenzyl ethers).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[2] Thieme. (Mechanisms of oxidative cleavage of benzyl ethers).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-2,3-difluorobenzyl alcohol

[1][2][3][4][5]

Executive Summary & Chemical Identification

4-Chloro-2,3-difluorobenzyl alcohol is a specialized halogenated intermediate used frequently in the synthesis of agrochemicals and pharmaceuticals. Unlike standard organic solvents, the presence of multiple halogen atoms (Chlorine and Fluorine) on the aromatic ring necessitates strict segregation from general organic waste streams to prevent the formation of hazardous byproducts (such as dioxins or acidic gases) during downstream incineration.

Chemical Profile:

  • Chemical Structure: A benzyl alcohol core substituted with Chlorine at position 4 and Fluorine at positions 2 and 3.

  • Physical State: Typically a low-melting solid or viscous liquid at room temperature.

  • Primary Hazard Class: Irritant (Skin/Eye), Aquatic Toxicity.

  • Waste Classification: Halogenated Organic Waste .

Hazard Assessment & Compatibility Logic

Before disposal, you must understand the reactivity profile of this molecule. Treating this merely as "organic waste" is a procedural failure that endangers waste management personnel.

Critical Incompatibilities
Reactant ClassInteraction ConsequenceMechanism
Strong Oxidizers (e.g., KMnO₄, HNO₃)High Risk. Exothermic oxidation to 4-chloro-2,3-difluorobenzoic acid.Alcohol group oxidation releases heat and potentially toxic vapors.
Acid Chlorides / Anhydrides Moderate Risk. Rapid, exothermic esterification.Nucleophilic attack by the hydroxyl group releases HCl gas or heat.
Alkali Metals (Na, K)High Risk. Hydrogen gas evolution.Deprotonation of the alcohol group generates flammable H₂.
Environmental Toxicity (The "Why" Behind Segregation)

Halogenated aromatics are resistant to biodegradation. If disposed of in standard "Non-Halogenated" streams, they complicate the fuel blending process used by incinerators.

  • Improper Disposal: Burning halogenated compounds in standard kilns can release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases, damaging scrubbers and violating emissions permits.

  • Correct Disposal: High-temperature incineration with specific acid-gas scrubbing (Halogenated Waste Stream).

Operational Disposal Protocol

A. Decision Logic: Waste Stream Selection

Do not guess. Follow this logic gate to determine the correct waste container.

DisposalLogicStartWaste Material:4-Chloro-2,3-difluorobenzyl alcoholStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidStreamASTREAM A:Solid Hazardous Waste(Trace Halogens)Solid->StreamAPack in HDPE JarSolventCheckIs the Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckStreamBSTREAM B:Halogenated Liquid Waste(Do NOT mix with Acetone)SolventCheck->StreamBYesStreamCSTREAM C:Halogenated Liquid Waste(Even if solvent is non-halogenated,the solute contaminates the stream)SolventCheck->StreamCNo (e.g., Methanol)

Figure 1: Decision tree for categorizing halogenated benzyl alcohol waste. Note that once dissolved, the entire solution must often be treated as halogenated waste.

B. Step-by-Step Procedures
Scenario 1: Disposal of Pure Solid/Excess Reagent
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Chloro-2,3-difluorobenzyl alcohol".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Action: Double-bag the solid in clear polyethylene bags before placing it in the drum to prevent dust generation during consolidation.

Scenario 2: Disposal of Reaction Mixtures (Liquid)
  • Segregation: STRICTLY PROHIBITED to mix with non-halogenated solvents (like Acetone, Hexane, or Ethanol) unless the entire container is re-classified as Halogenated Waste.

  • Container: HDPE Jerrycan or Glass bottle (if volume < 4L).

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides, quench carefully and neutralize with Sodium Bicarbonate before bottling.

    • Why? Acidic halogenated waste can pressurize containers and degrade metal safety cabinets.

  • Labeling: "HALOGENATED ORGANIC WASTE." List all solvents (e.g., "Dichloromethane 90%, 4-Chloro-2,3-difluorobenzyl alcohol 10%").

Emergency Response: Spill Management

In the event of a bench-top spill, immediate containment is required to prevent floor contamination.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloving recommended) and safety goggles.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum if available. Scoop into a waste jar.

    • Liquid Spill: Surround with an absorbent boom or vermiculite. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a soap/water solution. Place all contaminated wipes into the Solid Hazardous Waste bin (Stream A), not the regular trash.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chlorobenzyl alcohol (Analogous Hazard Profile). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Solvents." EPA.gov. Available at: [Link]

Personal protective equipment for handling 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL CAS Registry Number: 1805647-55-5 Formula: C₇H₅ClF₂O

Part 1: The Core Directive – Operational Autonomy

This guide is not a generic safety template. It is a targeted operational manual for researchers handling 4-Chloro-2,3-difluorobenzyl alcohol . As a halogenated benzyl alcohol derivative, this compound presents specific risks associated with mucosal irritation and potential dermal sensitization. In drug discovery, where this intermediate is often employed to introduce lipophilic fluorinated motifs, the margin for error is slim. The following protocols are designed to protect the researcher’s long-term health and the integrity of the chemical data.

Part 2: Scientific Integrity & Logic (Hazard Analysis)

The "Silent" Hazard: Structure-Activity Relationship (SAR)

While specific toxicological data for CAS 1805647-55-5 is limited in public registries, we must apply the Precautionary Principle based on its structural analogs (e.g., 2,3-difluorobenzyl alcohol and 4-chlorobenzyl alcohol).

  • The Benzylic Hydroxyl Group: This moiety facilitates absorption through the skin. Once absorbed, benzyl alcohols can be oxidized to their corresponding benzoic acids (in this case, a chlorodifluorobenzoic acid), which may disrupt local pH balance and protein function.

  • Halogenation (Cl, F): The presence of fluorine atoms at the 2,3-positions and chlorine at the 4-position increases the compound's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum (outer skin layer) and cellular membranes compared to non-halogenated benzyl alcohol.

  • Primary Risks:

    • Severe Eye Irritation: Halogenated benzyl alcohols are notorious lachrymators and irritants.

    • Respiratory Tract Irritation: Inhalation of mists or vapors can cause immediate upper respiratory distress.

Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to create a "Double-Barrier" system that accounts for the enhanced permeation properties of fluorinated organics.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Fluorinated aromatics can permeate standard latex. Nitrile offers superior resistance to organic solvents. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Optional: Face ShieldSafety glasses are insufficient. Vapors can bypass side shields. Goggles provide a seal against lachrymatory vapors. A face shield is mandatory if handling >10g or conducting exothermic reactions.
Respiratory Protection Fume Hood (Primary)Backup: N95/P100 w/ OV CartridgeEngineering controls (Hood) are the primary defense. If working outside a hood (not recommended), a half-face respirator with Organic Vapor (OV) cartridges is required due to the volatility of benzyl alcohols.
Body Protection Lab Coat (Cotton/Poly Blend) Apron: Chemical ResistantStandard lab coats are porous. A chemical-resistant apron (Tyvek or rubberized) prevents soak-through during splashes, critical for lipophilic irritants.

Part 3: Operational Protocols & Visualization

Experimental Workflow: The "Clean-Dirty" Line

To prevent cross-contamination, establish a strict workflow. The following diagram illustrates the logical flow of handling this compound to minimize exposure.

SafeHandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Engineering Control: Verify Fume Hood Flow (>100 fpm) CheckPPE->HoodCheck HoodCheck->Start Flow Fail Weighing Weighing Protocol: Transfer solid/liquid inside Hood only. Pre-weigh closed vessel if possible. HoodCheck->Weighing Flow OK Reaction Reaction Setup: Add reagents slowly. Monitor for exotherms (Halogenated alcohols can be reactive). Weighing->Reaction Cleanup Decontamination: Wipe surfaces with Acetone -> Soap/Water. Dispose wipes as HazWaste. Reaction->Cleanup End End: Wash Hands Cleanup->End

Caption: Operational logic flow for handling 4-Chloro-2,3-difluorobenzyl alcohol, emphasizing engineering controls before chemical exposure.

Emergency Response Protocol
  • Skin Contact:

    • IMMEDIATE: Remove contaminated gloves/clothing. Do not peel if adhered to skin (unlikely with this chemical, but standard protocol).

    • FLUSH: Rinse with lukewarm water for 15 minutes. Avoid hot water, which opens pores and increases absorption of the fluorinated compound.

    • SOAP: Wash gently with non-abrasive soap.

  • Eye Contact:

    • FLUSH: Use eyewash station for 15 minutes, holding eyelids open.

    • SEEK: Medical attention immediately. Halogenated compounds can cause corneal clouding.

  • Spill Cleanup (< 100 mL/g):

    • Evacuate immediate area.[1][2]

    • Don full PPE (including respiratory protection if outside hood).

    • Cover spill with Vermiculite or Sand (Non-combustible absorbent). Do not use paper towels alone as they increase surface area for evaporation.

    • Collect into a sealed container labeled "Halogenated Organic Debris".

Waste Disposal Strategy

Proper disposal is critical due to the halogen content (Cl, F), which requires specific incineration temperatures to prevent the formation of dioxins or incomplete combustion products.

Waste StreamClassificationDisposal Container Label
Primary Waste Halogenated Organic Solvent "Waste Halogenated Organics: 4-Chloro-2,3-difluorobenzyl alcohol"
Contaminated Solids Hazardous Solid Waste "Solid Waste: Contaminated Gloves/Wipes (Halogenated)"
Aqueous Washings Aqueous Organic Mixture "Aqueous Waste: Trace Organics (Check pH)"

Crucial Rule: Never mix this waste with "Non-Halogenated" solvents (e.g., pure Acetone or Ethanol waste streams). The cost of disposal for halogenated waste is significantly higher, and mixing streams complicates the incineration process.

References

  • Netascientific . (n.d.). Astatech 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL SDS/Product Info. Retrieved January 28, 2026, from [Link]

  • ChemBuyersGuide . (n.d.). Chemical Properties of CAS 1805647-55-5. Retrieved January 28, 2026, from [Link]

  • University of Illinois DRS . (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 28, 2026, from [Link]

Sources

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